AMG 837 calcium hydrate
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C52H44CaF6O8 |
|---|---|
Molekulargewicht |
951.0 g/mol |
IUPAC-Name |
calcium;(3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate;dihydrate |
InChI |
InChI=1S/2C26H21F3O3.Ca.2H2O/c2*1-2-4-21(16-25(30)31)20-9-13-24(14-10-20)32-17-18-5-3-6-22(15-18)19-7-11-23(12-8-19)26(27,28)29;;;/h2*3,5-15,21H,16-17H2,1H3,(H,30,31);;2*1H2/q;;+2;;/p-2/t2*21-;;;/m00.../s1 |
InChI-Schlüssel |
QIPOYAYDMYWBJC-QJOPACOMSA-L |
Isomerische SMILES |
CC#C[C@@H](CC(=O)[O-])C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F.CC#C[C@@H](CC(=O)[O-])C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F.O.O.[Ca+2] |
Kanonische SMILES |
CC#CC(CC(=O)[O-])C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F.CC#CC(CC(=O)[O-])C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F.O.O.[Ca+2] |
Herkunft des Produkts |
United States |
Foundational & Exploratory
AMG 837 Calcium Hydrate: A Technical Overview of its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG 837 is a potent and orally bioavailable partial agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3] Developed for the potential treatment of type 2 diabetes mellitus, its mechanism centers on the potentiation of glucose-stimulated insulin (B600854) secretion (GSIS).[4][5] This document provides a detailed technical guide on the mechanism of action of AMG 837 calcium hydrate (B1144303), summarizing key in vitro and in vivo data, experimental protocols, and associated signaling pathways. Although promising in preclinical studies, it is noteworthy that the clinical development of AMG 837 was discontinued.[6]
Core Mechanism of Action: GPR40/FFA1 Partial Agonism
AMG 837 acts as a partial agonist at the GPR40 receptor, which is predominantly expressed on pancreatic β-cells.[1][7] The activation of GPR40 by endogenous long-chain fatty acids or synthetic agonists like AMG 837 leads to an increase in intracellular calcium concentrations, thereby enhancing glucose-dependent insulin secretion.[1][8] This glucose-dependent activity is a key feature, suggesting a lower risk of hypoglycemia compared to other secretagogues like sulfonylureas.[9]
Signaling Pathway
The activation of GPR40 by AMG 837 initiates a signaling cascade through the Gαq subunit of the G-protein.[8] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. The resulting increase in intracellular calcium concentration is a critical step in the potentiation of insulin secretion from pancreatic β-cells.
Figure 1: AMG 837 Signaling Pathway in Pancreatic β-cells.
Quantitative In Vitro Activity
AMG 837 has been characterized across various in vitro assays to determine its potency and efficacy at the GPR40 receptor. The following tables summarize the key quantitative data.
| Assay Type | Cell Line | Parameter | Value (nM) | Reference |
| GTPγS Binding | CHO cells expressing GPR40 | EC50 | 12 ± 2 | [10] |
| Inositol Phosphate Accumulation | CHO cells expressing GPR40 | EC50 | 11 ± 1 | [10] |
| Aequorin Ca2+ Flux | CHO cells expressing GPR40 | EC50 | 12 ± 1 | [10] |
| Aequorin Ca2+ Flux (in 100% human serum) | CHO cells expressing GPR40 | EC50 | 2,140 ± 310 | [9][11] |
| [3H]AMG 837 Binding | Human FFA1 receptor | pIC50 | 8.13 | [12] |
Table 1: In Vitro Potency of AMG 837
In Vivo Efficacy
Preclinical studies in rodent models of type 2 diabetes have demonstrated the glucose-lowering effects of AMG 837.
| Animal Model | Dosing | Effect on Glucose AUC | Reference |
| Zucker Fatty Rats (Day 21, IPGTT) | 0.03 mg/kg | 7% decrease | [9] |
| Zucker Fatty Rats (Day 21, IPGTT) | 0.1 mg/kg | 15% decrease (p<0.05) | [9] |
| Zucker Fatty Rats (Day 21, IPGTT) | 0.3 mg/kg | 25% decrease (p<0.001) | [9] |
Table 2: In Vivo Efficacy of AMG 837 in Zucker Fatty Rats
Experimental Protocols
GTPγS Binding Assay
A GTPγS binding assay using an anti-Gα-protein scintillation proximity assay format was employed.[11] Assays were performed in 96-well plates. Membranes from cells overexpressing GPR40 were incubated with varying concentrations of AMG 837, GDP, and [35S]GTPγS in assay buffer. The amount of [35S]GTPγS bound to the Gα subunit was quantified by scintillation counting.
Inositol Phosphate (IP) Accumulation Assay
Cells expressing GPR40 were seeded in 96-well plates and labeled with [3H]myo-inositol.[11] After labeling, cells were washed and incubated with AMG 837 in the presence of LiCl. The reaction was stopped, and the cells were lysed. The total IP fraction was isolated using anion-exchange chromatography and quantified by liquid scintillation counting.
Aequorin Calcium Flux Assay
CHO cells were co-transfected with GPR40 and aequorin expression plasmids.[10] Transfected cells were incubated with coelenterazine (B1669285) to reconstitute the aequorin. Cells were then stimulated with different concentrations of AMG 837, and the resulting luminescence, indicative of intracellular calcium levels, was measured using a luminometer.
In Vivo Glucose Tolerance Test (GTT)
Animal models, such as Sprague-Dawley or Zucker fatty rats, were used.[5][9] After a period of fasting, a baseline blood glucose measurement was taken. AMG 837 or vehicle was administered, followed by a glucose challenge (oral or intraperitoneal). Blood glucose and insulin levels were then measured at various time points post-glucose administration to assess glucose excursion and insulin secretion.
Figure 2: General Workflow for an In Vivo Glucose Tolerance Test.
Distinguishing Features and Allosteric Modulation
It is important to note that AMG 837 is a partial agonist of GPR40.[9] This contrasts with full agonists which may engage additional signaling pathways, such as the entero-insular axis by stimulating GLP-1 and GIP secretion.[7] Studies have shown that AMG 837 primarily acts on the pancreatic β-cell axis.[7] Furthermore, competition binding experiments have revealed that AMG 837 binds to a distinct site from other classes of GPR40 agonists, and can act as a positive allosteric modulator.[7]
Conclusion
AMG 837 calcium hydrate is a potent GPR40 partial agonist that enhances glucose-stimulated insulin secretion through a Gq-mediated signaling pathway, leading to increased intracellular calcium in pancreatic β-cells. Preclinical studies in rodent models demonstrated its efficacy in improving glucose tolerance.[1][5] The detailed in vitro and in vivo data provide a comprehensive understanding of its mechanism of action, which is valuable for researchers in the field of metabolic diseases and GPCR drug discovery. Despite its promising preclinical profile, the discontinuation of its clinical development underscores the challenges in translating preclinical efficacy to clinical safety and utility.[6]
References
- 1. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AMG 837: a potent, orally bioavailable GPR40 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. journals.plos.org [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 12. medchemexpress.cn [medchemexpress.cn]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to AMG 837 Calcium Hydrate (B1144303) as a GPR40/FFA1 Partial Agonist
Introduction
G-protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1), has emerged as a promising therapeutic target for the treatment of type 2 diabetes mellitus.[1][2] This receptor is predominantly expressed in pancreatic β-cells and is activated by medium and long-chain free fatty acids (FFAs).[2][3] Activation of GPR40 potentiates glucose-stimulated insulin (B600854) secretion (GSIS) in a glucose-dependent manner, which presents a significant advantage over traditional insulin secretagogues like sulfonylureas by potentially reducing the risk of hypoglycemia.[4] AMG 837 calcium hydrate is a potent, orally bioavailable, and selective partial agonist of GPR40.[5][6][7][8] This technical guide provides a comprehensive overview of the pharmacological properties, mechanism of action, and experimental characterization of AMG 837.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | calcium (S)-3-(4-((4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methoxy)phenyl)hex-4-ynoate hydrate[7] |
| Molecular Formula | C₅₂H₄₂CaF₆O₇[7][9] |
| Molecular Weight | 932.97 g/mol [7] |
| CAS Number | 1259389-38-2[7][9][10][11] |
| Appearance | White to off-white solid |
Mechanism of Action and Signaling Pathway
AMG 837 acts as a partial agonist at the GPR40 receptor.[4][5][6] Upon binding, it induces a conformational change in the receptor, leading to the activation of the Gαq subunit of the heterotrimeric G-protein.[3][4][12] This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[3] IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺), leading to a transient increase in cytosolic Ca²⁺ concentration.[2][3][13] This elevation in intracellular calcium is a key signal for the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells.[2]
Pharmacological Data
The potency and efficacy of AMG 837 have been characterized in a variety of in vitro assays. The data consistently demonstrates its partial agonist activity compared to endogenous ligands like docosahexaenoic acid (DHA) and other synthetic full agonists.
Table 1: In Vitro Potency (EC₅₀) of AMG 837 in Functional Assays
| Assay | Cell Line | Species | EC₅₀ (nM) | Notes | Reference(s) |
| [³⁵S]-GTPγS Binding | A9_GPR40 membranes | Human | 1.5 ± 0.1 | Measures G-protein activation. | [4][12] |
| Inositol Phosphate Accumulation | A9_GPR40 | Human | 7.8 ± 1.2 | Measures a downstream product of PLC activation. | [4][5] |
| Aequorin Ca²⁺ Flux | CHO | Human | 13.5 ± 0.8 | Measures intracellular calcium mobilization. | [4][14][15] |
| Aequorin Ca²⁺ Flux | CHO | Rat | 23 | [9] | |
| Aequorin Ca²⁺ Flux | CHO | Mouse | 13 | [9] | |
| Glucose-Stimulated Insulin Secretion (GSIS) | Isolated Mouse Islets | Mouse | 142 ± 20 | Measures potentiation of insulin secretion at high glucose. | [4][5][12] |
Table 2: Partial Agonism of AMG 837 in Ca²⁺ Flux Assay
| GPR40 Plasmid Transfection Amount | Maximal Response of AMG 837 (% of DHA) | Cell Line | Reference(s) |
| 5000 ng | 85% | CHO | [12] |
| 500 ng | 40% | CHO | [4] |
| 50 ng | 20% | CHO | [4] |
| 5 ng | 10% | CHO | [4] |
Note: The partial agonism of AMG 837 becomes more pronounced at lower receptor expression levels, which may more closely mimic physiological conditions.[4][16]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are synthesized protocols for key experiments used to characterize AMG 837, based on published literature.
1. [³⁵S]-GTPγS Binding Assay
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]-GTPγS, to G-proteins upon receptor activation.
-
Cell Culture and Membrane Preparation: A9 cells stably overexpressing human GPR40 (A9_GPR40) are cultured and harvested.[4][12] Cell pellets are homogenized in a lysis buffer and centrifuged to isolate the membrane fraction. The final membrane pellet is resuspended in a storage buffer and protein concentration is determined.
-
Assay Procedure: Membranes are incubated in an assay buffer containing GDP, [³⁵S]-GTPγS, and varying concentrations of AMG 837.[4] The reaction is typically carried out at 30°C for 30-60 minutes.
-
Separation and Detection: The reaction is terminated, and antibody capture methods followed by filtration are used to separate G-protein-bound [³⁵S]-GTPγS from the free radioligand.[12] The amount of bound radioactivity on the filter plates is quantified using a scintillation counter.
-
Data Analysis: Non-linear regression is used to fit the dose-response data and determine the EC₅₀ value.
2. Intracellular Calcium (Ca²⁺) Flux Assay
This cell-based functional assay measures the increase in intracellular calcium concentration following receptor activation.
-
Cell Culture and Transfection: Chinese Hamster Ovary (CHO) cells are transiently co-transfected with a GPR40 expression plasmid and a plasmid encoding a Ca²⁺-sensitive bioluminescent reporter, such as aequorin.[4][17]
-
Assay Procedure: Transfected cells are harvested and incubated with a coelenterazine (B1669285) substrate to charge the aequorin. The cells are then exposed to varying concentrations of AMG 837.
-
Detection: Upon agonist-induced Ca²⁺ release, aequorin emits light, which is detected by a luminometer.[4]
-
Data Analysis: The luminescence signal is recorded over time. The peak response at each agonist concentration is used to generate a dose-response curve, from which the EC₅₀ is calculated. To assess partial agonism, the maximal response is compared to that of a full agonist like DHA.[12][17]
3. Glucose-Stimulated Insulin Secretion (GSIS) Assay
This primary cell assay directly measures the physiological endpoint of GPR40 activation in pancreatic β-cells.
-
Islet Isolation: Pancreatic islets are isolated from mice using collagenase digestion followed by density gradient centrifugation.[4][17]
-
Islet Culture and Pre-incubation: Isolated islets are cultured overnight. Before the experiment, islets are pre-incubated in a low-glucose buffer (e.g., 2.8 mM glucose) to establish a basal insulin secretion rate.
-
Assay Procedure: Groups of islets are then incubated in buffers containing either a low (non-stimulatory) or high (stimulatory, e.g., 16.7 mM) glucose concentration, in the presence of varying concentrations of AMG 837 or vehicle control.[4][17]
-
Insulin Measurement: After the incubation period (typically 60 minutes), the supernatant is collected, and the concentration of secreted insulin is measured using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Data Analysis: The amount of insulin secreted is normalized to the islet number or protein content. The potentiation of GSIS by AMG 837 at high glucose is plotted against the compound concentration to determine the EC₅₀. The specificity of the effect is confirmed by using islets from GPR40 knockout mice, in which AMG 837 should have no effect.[4][17]
Implications for Drug Development
AMG 837 represents a significant milestone in the development of GPR40 agonists.[5][6] Its characterization as a potent partial agonist that enhances insulin secretion in a glucose-dependent manner highlights the therapeutic potential of targeting GPR40 for type 2 diabetes.[4][8] However, the development of AMG 837 was discontinued, reportedly due to concerns over off-target effects or toxicity observed in clinical trials.[13][18] This experience, along with that of other GPR40 modulators, underscores the importance of thorough preclinical safety and selectivity profiling. The distinction between partial and full agonists, and their differential engagement of signaling pathways (e.g., some full agonists also stimulate incretin (B1656795) secretion), is a critical area of ongoing research that will inform the design of next-generation GPR40-targeted therapies.[16][19][20]
This compound is a well-characterized GPR40/FFA1 partial agonist that has served as a valuable tool for understanding the pharmacology of this important metabolic receptor. The data clearly demonstrates its ability to potentiate glucose-stimulated insulin secretion through the Gαq-PLC-Ca²⁺ signaling pathway. The detailed experimental protocols provided herein offer a guide for the continued investigation of GPR40 modulators. While clinical development of AMG 837 did not proceed, the knowledge gained from its study continues to inform the quest for safer and more effective treatments for type 2 diabetes.
References
- 1. tandfonline.com [tandfonline.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Liminal BioSciences - GPR40 Agonist Program [liminalbiosciences.com]
- 4. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 5. journals.plos.org [journals.plos.org]
- 6. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. AMG 837: a potent, orally bioavailable GPR40 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. molnova.com [molnova.com]
- 10. AMG 837 (calciuM hydrate) | 1259389-38-2 [m.chemicalbook.com]
- 11. This compound - CAS:1259389-38-2 - 阿镁生物 [amaybio.com]
- 12. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. axonmedchem.com [axonmedchem.com]
- 16. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
- 17. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 18. researchgate.net [researchgate.net]
- 19. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles - PMC [pmc.ncbi.nlm.nih.gov]
AMG 837 Calcium Hydrate: A Deep Dive into Glucose-Dependent Insulin Secretion
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of AMG 837 calcium hydrate (B1144303), a potent and selective partial agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). This document details its mechanism of action, key quantitative data, experimental protocols, and the signaling pathways involved in its glucose-dependent potentiation of insulin (B600854) secretion, a promising therapeutic strategy for type 2 diabetes.
Core Mechanism of Action
AMG 837 is a member of the β-substituted phenylpropanoic acid class of compounds.[1] It acts as a partial agonist at the GPR40 receptor, which is highly expressed in pancreatic β-cells.[2][3] The activation of GPR40 by AMG 837 is glucose-dependent, meaning it enhances insulin secretion only in the presence of elevated glucose levels.[2][4] This glucose sensitivity offers a significant potential advantage over other insulin secretagogues, such as sulfonylureas, by minimizing the risk of hypoglycemia.[5]
The binding of AMG 837 to GPR40, a Gαq-coupled receptor, initiates a signaling cascade that results in increased intracellular calcium concentrations, a key trigger for insulin granule exocytosis.[4][6] Preclinical studies have demonstrated that AMG 837 effectively lowers glucose excursions and increases glucose-stimulated insulin secretion in both normal and diabetic rodent models.[4][7]
Quantitative Data Summary
The following tables summarize the key in vitro potency, efficacy, and in vivo pharmacokinetic parameters of AMG 837.
Table 1: In Vitro Activity of AMG 837
| Parameter | Species/Cell Line | Value | Reference |
| GPR40 Calcium Flux EC₅₀ | Human (CHO cells) | 13.5 nM | [8] |
| GPR40 Calcium Flux EC₅₀ | Mouse | 22.6 ± 1.8 nM | [4] |
| GPR40 Calcium Flux EC₅₀ | Rat | 31.7 ± 1.8 nM | [4] |
| GPR40 Calcium Flux EC₅₀ | Dog | 71.3 ± 5.8 nM | [4] |
| GPR40 Calcium Flux EC₅₀ | Rhesus Monkey | 30.6 ± 4.3 nM | [4] |
| Insulin Secretion EC₅₀ (from isolated mouse islets at 16.7 mM glucose) | Mouse | 142 ± 20 nM | [5][8] |
| Specific [³H]AMG 837 Binding pIC₅₀ | Human FFA1 Receptor | 8.13 | [9] |
Table 2: Pharmacokinetic Profile of AMG 837 in Rats
| Parameter | Dose | Value | Reference |
| Oral Bioavailability (%F) | 0.5 mg/kg | 84% | [4][5] |
| Maximum Plasma Concentration (Cₘₐₓ) | 0.5 mg/kg | 1.4 µM | [4][5] |
Signaling and Experimental Workflow Visualizations
The following diagrams illustrate the key signaling pathway of AMG 837 and a typical experimental workflow for assessing its activity.
AMG 837 signaling pathway in pancreatic β-cells.
Workflow for evaluating AMG 837 efficacy.
Detailed Experimental Protocols
In Vitro: Calcium Flux Assay
This assay is fundamental to determining the potency of GPR40 agonists.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human GPR40/FFA1 receptor are commonly used.
-
Assay Principle: The assay measures changes in intracellular calcium concentration upon compound stimulation. This is often achieved using a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) or a photoprotein like aequorin.[4]
-
Procedure:
-
Cells are seeded into 96- or 384-well plates and incubated to allow for attachment.
-
The cells are then loaded with a calcium indicator dye in a physiological buffer.
-
A baseline fluorescence reading is taken using a plate reader (e.g., FLIPR, FlexStation).
-
Serial dilutions of AMG 837 are added to the wells, and the change in fluorescence, corresponding to calcium mobilization, is recorded over time.
-
-
Data Analysis: The peak fluorescence response is plotted against the compound concentration. An EC₅₀ value, the concentration at which 50% of the maximal response is achieved, is calculated using a four-parameter logistic equation.
In Vitro: Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Islets
This protocol assesses the direct effect of AMG 837 on pancreatic islet function.
-
Islet Isolation: Pancreatic islets are isolated from mice (e.g., C57BL/6) by collagenase digestion of the pancreas followed by density gradient centrifugation.[4]
-
Islet Culture and Treatment:
-
Isolated islets are allowed to recover overnight in culture medium.
-
Groups of size-matched islets are pre-incubated in a low-glucose buffer (e.g., 2.8 mM glucose) for 1-2 hours.
-
The islets are then transferred to a high-glucose buffer (e.g., 16.7 mM glucose) containing various concentrations of AMG 837 or vehicle control.[5]
-
Incubation is typically carried out for 60-90 minutes at 37°C.
-
-
Insulin Measurement: After incubation, the supernatant is collected, and the insulin concentration is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The amount of secreted insulin is normalized to the islet number or protein content. The dose-response relationship is plotted to determine the EC₅₀ of AMG 837 for potentiating glucose-stimulated insulin secretion. To confirm GPR40-dependency, the experiment can be repeated using islets from GPR40 knockout mice, in which AMG 837 should have no effect.[5]
In Vivo: Intraperitoneal Glucose Tolerance Test (IPGTT)
This is a standard in vivo model to evaluate the anti-diabetic efficacy of a compound.
-
Animal Models: Normal Sprague-Dawley rats are used to assess effects in a euglycemic state, while obese Zucker fatty rats serve as a model of insulin resistance and type 2 diabetes.[4][7]
-
Procedure:
-
Animals are fasted overnight.
-
AMG 837 is administered via oral gavage at various doses (e.g., 0.03, 0.1, 0.3 mg/kg).[4]
-
After a set pre-treatment time (e.g., 30 minutes), a baseline blood sample is collected (t=0).
-
A glucose bolus (e.g., 2 g/kg) is administered via intraperitoneal injection.
-
Blood samples are collected at various time points post-glucose challenge (e.g., 15, 30, 60, 120 minutes).
-
-
Analysis:
-
Plasma glucose concentrations are measured at each time point. The area under the curve (AUC) for glucose is calculated to quantify the overall glucose excursion.
-
Plasma insulin levels are also measured to confirm that the glucose-lowering effect is due to enhanced insulin secretion.[4]
-
-
Chronic Dosing Studies: To assess the durability of the effect, the IPGTT can be performed after a period of daily dosing (e.g., 21 days).[5]
Conclusion
AMG 837 calcium hydrate is a potent GPR40 partial agonist that enhances insulin secretion in a glucose-dependent manner. Its favorable preclinical profile, including good oral bioavailability and robust efficacy in rodent models of diabetes, highlights the therapeutic potential of targeting GPR40. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals working on novel treatments for type 2 diabetes. While clinical development of some GPR40 agonists has faced challenges, the mechanism of action remains a compelling and actively pursued area of metabolic disease research.[3][10]
References
- 1. AMG 837: a potent, orally bioavailable GPR40 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 5. journals.plos.org [journals.plos.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. axonmedchem.com [axonmedchem.com]
- 9. This compound 1259389-38-2 | MCE [medchemexpress.cn]
- 10. researchgate.net [researchgate.net]
Unveiling the Potency of AMG 837 Calcium Hydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacological properties of AMG 837 calcium hydrate (B1144303), a potent and selective partial agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). This document collates key data on its mechanism of action, binding characteristics, and efficacy, supported by detailed experimental protocols and visual representations of its signaling pathways and experimental workflows.
Core Pharmacological Attributes
AMG 837 is a novel, orally bioavailable small molecule that has demonstrated significant potential in preclinical studies for the treatment of type 2 diabetes.[1][2][3][4] It enhances glucose-stimulated insulin (B600854) secretion (GSIS) by activating GPR40, a receptor predominantly expressed on pancreatic β-cells.[5][6] The activity of AMG 837 is glucose-dependent, suggesting a lower risk of hypoglycemia compared to other insulin secretagogues like sulfonylureas.[6]
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of AMG 837.
Table 1: In Vitro Activity of AMG 837
| Assay Type | Cell Line/System | Species | Parameter | Value (nM) | Reference(s) |
| GTPγS Binding | A9_GPR40 cell membranes | Human | EC50 | 1.5 ± 0.1 | [5][6] |
| Inositol (B14025) Phosphate Accumulation | A9_GPR40 cells | Human | EC50 | 7.8 ± 1.2 | [5][6] |
| Aequorin Ca2+ Flux | CHO cells expressing GPR40 | Human | EC50 | 13.5 | [7][8] |
| Aequorin Ca2+ Flux | CHO cells expressing GPR40 | Mouse | EC50 | 22.6 | [7] |
| Aequorin Ca2+ Flux | CHO cells expressing GPR40 | Rat | EC50 | 31.7 | [7] |
| Glucose-Stimulated Insulin Secretion | Isolated mouse islets | Mouse | EC50 | 142 ± 20 | [6] |
| Radioligand Binding ([³H]AMG 837) | A9 membranes expressing FFA1 | - | Kd | 3.6 | [9] |
Table 2: In Vivo Efficacy of AMG 837 in Rodent Models
| Animal Model | Dosing Regimen | Effect | Reference(s) |
| Normal Sprague-Dawley Rats | Single oral gavage (0.03, 0.1, 0.3 mg/kg) | Lowered glucose excursions and increased GSIS during IPGTT. | [10] |
| Obese Zucker Fatty Rats | Single oral gavage (0.03, 0.1, 0.3 mg/kg) | Lowered glucose excursions and increased GSIS during IPGTT. | [10] |
| Obese Zucker Fatty Rats | Daily oral gavage for 21 days (0.03, 0.1, 0.3 mg/kg) | Sustained improvement in glucose tolerance. Decrease in glucose AUC of 17%, 34%, and 39% respectively. | [5][6] |
Mechanism of Action and Signaling Pathway
AMG 837 acts as a partial agonist at the GPR40 receptor.[1][5] GPR40 is coupled to the Gαq class of G-proteins.[5][6] Upon agonist binding, Gαq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to an increase in cytosolic Ca2+ concentration. This elevation in intracellular calcium is a key signal for the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells.[11]
Detailed Experimental Protocols
In Vitro Assays
-
Objective: To determine the ability of AMG 837 to activate GPR40 by measuring the binding of [35S]-GTPγS to Gαq proteins.
-
Cell Line: A9 cell line stably overexpressing human GPR40 (A9_GPR40).
-
Methodology:
-
Prepare cell membranes from A9_GPR40 cells.
-
Incubate the cell membranes with varying concentrations of AMG 837 in the presence of [35S]-GTPγS.
-
The agonist-stimulated [35S]-GTPγS binding is measured using an antibody capture method.
-
The amount of bound radioactivity is quantified to determine the EC50 value.
-
2. Inositol Phosphate (IP) Accumulation Assay [5][6]
-
Objective: To measure the functional consequence of GPR40 activation by quantifying the accumulation of the second messenger inositol phosphate.
-
Cell Line: A9_GPR40 cells.
-
Methodology:
-
Culture A9_GPR40 cells and label with [3H]-myo-inositol.
-
Expose the cells to different concentrations of AMG 837 in the presence of LiCl (to inhibit inositol monophosphatase).
-
Lyse the cells and separate the inositol phosphates using chromatography.
-
Quantify the amount of [3H]-inositol phosphates to determine the EC50 value.
-
3. Calcium (Ca2+) Flux Assay [1][10]
-
Objective: To measure the increase in intracellular calcium concentration following GPR40 activation.
-
Cell Line: CHO cells transiently or stably expressing GPR40 and aequorin (a Ca2+-sensitive bioluminescent reporter).
-
Methodology:
-
Co-transfect CHO cells with a GPR40 expression plasmid and an aequorin expression plasmid.
-
Incubate the cells with coelenterazine, the substrate for aequorin.
-
Add varying concentrations of AMG 837 to the cells.
-
Measure the resulting luminescence using a luminometer, which is proportional to the intracellular Ca2+ concentration.
-
Calculate the EC50 value from the dose-response curve.
-
In Vivo Studies
1. Intraperitoneal Glucose Tolerance Test (IPGTT) [10]
-
Objective: To evaluate the effect of AMG 837 on glucose disposal in vivo.
-
Animal Models: Normal Sprague-Dawley rats and obese Zucker fatty rats.
-
Methodology:
-
Fast the animals overnight.
-
Administer AMG 837 or vehicle via oral gavage.
-
After a specified time (e.g., 30 minutes), administer an intraperitoneal bolus of glucose.
-
Collect blood samples at various time points post-glucose challenge.
-
Measure blood glucose and insulin levels.
-
Calculate the area under the curve (AUC) for glucose to assess glucose tolerance.
-
Selectivity and Plasma Protein Binding
AMG 837 demonstrates high selectivity for GPR40 over other free fatty acid receptors such as GPR41, GPR43, and GPR120, with EC50 values greater than 10,000 nM for these off-target receptors.[12] However, weak inhibition of the α2-adrenergic receptor (IC50: 3 μM) has been noted.[12] AMG 837 is extensively bound to plasma proteins, with 98.7% binding observed in human plasma.[5][6] This high degree of plasma protein binding, particularly to albumin, can reduce its free concentration and thus its apparent potency in the presence of serum.[5][6]
Conclusion
AMG 837 calcium hydrate is a potent and selective GPR40 partial agonist with a clear mechanism of action involving the Gαq-PLC-Ca2+ signaling pathway. Preclinical in vitro and in vivo studies have consistently demonstrated its ability to enhance glucose-stimulated insulin secretion and improve glucose tolerance in rodent models of type 2 diabetes. The detailed pharmacological data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on novel therapeutics for metabolic diseases.
References
- 1. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AMG-837 calcium salt hydrate|1259389-38-2 (calium salt hydrate)--Shanghai xingMo Biotechnology [xmobio.com]
- 3. medkoo.com [medkoo.com]
- 4. AMG 837: a potent, orally bioavailable GPR40 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 6. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AMG 837 hemicalcium salt | Free Fatty Acid Receptors | Tocris Bioscience [tocris.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. biorxiv.org [biorxiv.org]
- 10. journals.plos.org [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. molnova.com [molnova.com]
AMG 837 Calcium Hydrate: A Technical Guide for Type 2 Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of AMG 837 calcium hydrate, a potent and selective partial agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). This document details its mechanism of action, key preclinical findings, and the experimental protocols utilized in its evaluation for the treatment of type 2 diabetes.
Core Mechanism of Action
AMG 837 acts as a partial agonist at the GPR40 receptor, which is predominantly expressed on pancreatic β-cells.[1][2] Upon binding, AMG 837 activates the Gαq signaling pathway, leading to the stimulation of phospholipase C (PLC).[1][3] This, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] The subsequent increase in intracellular IP3 levels triggers the release of calcium (Ca2+) from the endoplasmic reticulum, resulting in an elevation of cytosolic Ca2+ concentrations.[1][3] This rise in intracellular calcium enhances glucose-stimulated insulin (B600854) secretion (GSIS) from the pancreatic β-cells.[1][4] A key characteristic of AMG 837's action is its glucose dependency; it potentiates insulin secretion only in the presence of elevated glucose levels, thereby minimizing the risk of hypoglycemia.[1]
Quantitative Preclinical Data
The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of AMG 837.
Table 1: In Vitro Activity of AMG 837
| Assay Type | Cell Line/System | Species | EC50 (nM) | Emax (% of DHA) | Reference |
| GTPγS Binding | A9_GPR40 Membranes | Human | 1.5 ± 0.1 | Not Reported | [1][5] |
| Inositol Phosphate Accumulation | A9_GPR40 Cells | Human | 7.8 ± 1.2 | Not Reported | [1][2] |
| Aequorin Ca2+ Flux | CHO Cells | Human | 13.5 ± 0.8 | 85% | [1][5] |
| Aequorin Ca2+ Flux | CHO Cells | Mouse | 22.6 ± 1.8 | Not Reported | [1] |
| Aequorin Ca2+ Flux | CHO Cells | Rat | 31.7 ± 1.8 | Not Reported | [1] |
| Glucose-Stimulated Insulin Secretion | Isolated Pancreatic Islets | Mouse | 142 ± 20 | Not Applicable | [1][5] |
*DHA: Docosahexaenoic acid, a natural GPR40 ligand.[1]
Table 2: In Vivo Efficacy of AMG 837 in Rodent Models
| Animal Model | Dosing Regimen | Endpoint | Result | Reference |
| Sprague-Dawley Rats | Single oral dose (0.03, 0.1, 0.3 mg/kg) | Glucose AUC (IPGTT) | Dose-dependent reduction | [1][5] |
| Sprague-Dawley Rats | Single oral dose (0.3 mg/kg) | Plasma Insulin | Increased post-glucose challenge | [1] |
| Zucker Fatty Rats | Single oral dose (0.3, 1, 3 mg/kg) | Glucose AUC (IPGTT) | Dose-dependent reduction | [1][2] |
| Zucker Fatty Rats | 21-day daily oral dosing (0.03, 0.1, 0.3 mg/kg) | Glucose AUC (IPGTT) | Sustained reduction (17%, 34%, 39% respectively) | [1] |
| Zucker Fatty Rats | 21-day daily oral dosing (0.03, 0.1, 0.3 mg/kg) | Plasma Insulin | Increased post-glucose challenge | [1] |
*AUC: Area under the curve; IPGTT: Intraperitoneal Glucose Tolerance Test.
Table 3: Pharmacokinetic Profile of AMG 837 in Rats
| Parameter | Value |
| Oral Bioavailability (%F) | 84% |
| Cmax (at 0.5 mg/kg oral dose) | 1.4 µM |
Signaling Pathways and Experimental Workflows
GPR40 Signaling Pathway Activated by AMG 837
Caption: GPR40 signaling cascade initiated by AMG 837.
Experimental Workflow for Preclinical Evaluation of AMG 837
References
- 1. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 2. journals.plos.org [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Mechanism of Action: A Technical Guide to Intracellular Calcium Mobilization by AMG 837
For Immediate Release
This whitepaper provides an in-depth technical overview of AMG 837, a potent and selective partial agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). Intended for researchers, scientists, and drug development professionals, this document details the core mechanism of AMG 837-induced intracellular calcium mobilization, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Introduction to AMG 837
AMG 837 is a novel, orally bioavailable small molecule that has been instrumental in elucidating the therapeutic potential of targeting GPR40 for the treatment of type 2 diabetes.[1][2] Its primary mechanism of action involves the potentiation of glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells.[3][4] A critical step in this process is the mobilization of intracellular calcium, a key second messenger in cellular signaling.[5][6][7]
The GPR40 Signaling Cascade and Calcium Mobilization
AMG 837 exerts its effects by binding to and activating GPR40, a receptor predominantly expressed in pancreatic β-cells.[4][5] GPR40 is coupled to the Gαq/11 class of G-proteins.[5][8] Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC).[5][9] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][7] IP3 subsequently binds to its receptor (IP3R) on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm and thereby increasing the intracellular calcium concentration.[9][10] This elevation in cytosolic calcium is a crucial signal that contributes to the potentiation of insulin secretion in the presence of elevated glucose levels.[5][7]
Quantitative Analysis of AMG 837-Induced Calcium Mobilization
The potency of AMG 837 in inducing intracellular calcium flux has been quantified across various species. The half-maximal effective concentration (EC50) values demonstrate its high affinity and activity at the GPR40 receptor.
| Species | Receptor | Assay Type | EC50 (nM) | Reference |
| Human | GPR40 | Aequorin Ca²⁺ Flux | 13.5 ± 0.8 | [3][11] |
| Mouse | GPR40 | Aequorin Ca²⁺ Flux | 22.6 ± 1.8 | [3] |
| Rat | GPR40 | Aequorin Ca²⁺ Flux | 31.7 ± 1.8 | [3] |
| Dog | GPR40 | Aequorin Ca²⁺ Flux | 71.3 ± 5.8 | [3] |
| Rhesus Monkey | GPR40 | Aequorin Ca²⁺ Flux | 30.6 ± 4.3 | [3] |
| Human | GPR40 | Inositol Phosphate Accumulation | 7.8 ± 1.2 | [4] |
| Mouse | Islets | Insulin Secretion | 142 ± 20 | [4][11] |
| CHO Cells | GPR40 | Calcium Flux | 120 ± 10 | [12] |
Note: EC50 values can vary based on the cell line and assay conditions.
AMG 837 is characterized as a partial agonist.[3][12] In studies comparing its activity to endogenous fatty acid ligands like docosahexaenoic acid (DHA), AMG 837 demonstrates a lower maximal response.[3] It is also highly specific for GPR40, showing no activity at related receptors such as GPR41, GPR43, or GPR120 at concentrations up to 10 µM.[3][11]
Experimental Protocols for Measuring Intracellular Calcium Mobilization
The quantification of intracellular calcium mobilization is a cornerstone of characterizing GPR40 agonists. The two primary methods cited in the literature for AMG 837 are the aequorin bioluminescence assay and fluorescent calcium indicator assays, such as those using Fluo-4 AM.
Aequorin-Based Calcium Flux Assay
This method utilizes a Ca²⁺-sensitive bioluminescent reporter, aequorin.[3][11]
Methodology:
-
Cell Culture and Transfection: CHO cells are transiently transfected with human GPR40 and aequorin expression plasmids.
-
Cell Plating: Transfected cells are seeded into 96-well or 384-well plates.
-
Coelenterazine Loading: Cells are incubated with coelenterazine, the luciferin (B1168401) substrate for aequorin, to reconstitute the active photoprotein.
-
Compound Addition: AMG 837 at various concentrations is added to the wells.
-
Luminescence Detection: The resulting bioluminescence, which is proportional to the intracellular calcium concentration, is measured using a luminometer.
-
Data Analysis: The EC50 value is determined by plotting the luminescence response against the logarithm of the AMG 837 concentration and fitting the data to a sigmoidal dose-response curve.
Fluo-4 AM Calcium Assay
This technique employs a fluorescent dye, Fluo-4 AM, which can cross the cell membrane.[13][14][15] Once inside the cell, esterases cleave the AM group, trapping the dye. The fluorescence of Fluo-4 increases significantly upon binding to calcium.[14][16]
Methodology:
-
Cell Culture: Plate cells (e.g., CHO-K1 or other suitable cell lines stably or transiently expressing GPR40) in a 96-well or 384-well black wall/clear bottom plate and culture overnight.[13]
-
Preparation of Dye-Loading Solution:
-
Prepare a stock solution of Fluo-4 AM in anhydrous DMSO.[14]
-
On the day of the experiment, prepare a working dye-loading solution by diluting the Fluo-4 AM stock solution in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[13][14] The final concentration of Fluo-4 AM is typically in the range of 2-5 µM.[16]
-
-
Cell Loading:
-
Compound Preparation: Prepare a plate with serial dilutions of AMG 837 in the assay buffer.
-
Fluorescence Measurement:
-
Place the cell plate into a fluorescence microplate reader equipped with an automated injection system.
-
Monitor the fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.[13][14]
-
Establish a baseline fluorescence reading before adding the compound.
-
Inject the AMG 837 solution and continue to record the fluorescence intensity to measure the calcium response.
-
-
Data Analysis: The change in fluorescence intensity is used to determine the intracellular calcium mobilization. Dose-response curves are generated to calculate the EC50.
Conclusion
AMG 837 is a valuable pharmacological tool for studying the GPR40 signaling pathway. Its well-characterized mechanism of action, involving the Gαq-PLC-IP3 pathway to induce intracellular calcium mobilization, provides a clear framework for its effects on potentiating glucose-stimulated insulin secretion. The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for researchers in the fields of metabolic disease and GPCR pharmacology. The continued investigation of compounds like AMG 837 will be crucial in advancing our understanding of GPR40 as a therapeutic target.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. medkoo.com [medkoo.com]
- 3. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 4. journals.plos.org [journals.plos.org]
- 5. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of GPR40 as a therapeutic target for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. academic.oup.com [academic.oup.com]
- 10. GPR40 activation initiates store-operated Ca2+ entry and potentiates insulin secretion via the IP3R1/STIM1/Orai1 pathway in pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
- 13. abcam.com [abcam.com]
- 14. docs.aatbio.com [docs.aatbio.com]
- 15. hellobio.com [hellobio.com]
- 16. interchim.fr [interchim.fr]
An In-depth Technical Guide on AMG 837 Calcium Hydrate and Gαq Protein Coupling
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
AMG 837 is a potent and orally bioavailable partial agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3] This receptor is a key regulator of glucose-stimulated insulin (B600854) secretion (GSIS). The primary mechanism of action for AMG 837 involves the activation of the Gαq signaling pathway, leading to an increase in intracellular calcium concentrations and subsequent potentiation of insulin release from pancreatic β-cells.[1][4][5] This guide provides a comprehensive overview of the Gαq protein coupling of AMG 837, including its pharmacological properties, the signaling cascade it initiates, and detailed protocols for key experimental assays used in its characterization.
Introduction to AMG 837 and GPR40/FFA1
AMG 837 is a synthetic, small-molecule agonist developed for the potential treatment of type 2 diabetes.[2][6] Its therapeutic target, GPR40, is a member of the G protein-coupled receptor family that is predominantly expressed in pancreatic β-cells and, to a lesser extent, in enteroendocrine cells.[1][7] Natural ligands for GPR40 include medium to long-chain free fatty acids, which are known to acutely stimulate insulin and incretin (B1656795) secretion.[1][6] AMG 837 mimics this effect in a glucose-dependent manner, suggesting a lower risk of hypoglycemia compared to other insulin secretagogues like sulfonylureas.[1]
The compound is a partial agonist, and its activity is mediated through the Gαq class of G-proteins.[1][4] Upon binding of AMG 837, GPR40 undergoes a conformational change that facilitates the exchange of GDP for GTP on the Gαq subunit, initiating a downstream signaling cascade that results in calcium mobilization.
Gαq Signaling Pathway of AMG 837
The activation of GPR40 by AMG 837 exclusively initiates the Gαq signaling pathway.[4] This pathway is a central mechanism for regulating intracellular calcium levels and is pivotal to the secretagogue action of AMG 837.
The sequence of events is as follows:
-
Receptor Activation: AMG 837 binds to an allosteric site on the GPR40 receptor.[7]
-
Gαq Protein Activation: The activated receptor acts as a guanine (B1146940) nucleotide exchange factor (GEF), promoting the dissociation of GDP from the Gαq subunit and the binding of GTP.
-
PLCβ Activation: The GTP-bound Gαq subunit dissociates from the Gβγ dimer and activates phospholipase C-beta (PLCβ).
-
PIP2 Hydrolysis: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca2+ into the cytosol and elevating intracellular calcium concentrations.
-
Insulin Exocytosis: The rise in intracellular Ca2+ is a key signal for the fusion of insulin-containing vesicles with the plasma membrane, resulting in the secretion of insulin.
Quantitative Data Presentation
The pharmacological activity of AMG 837 has been quantified in various in vitro assays. The following tables summarize the key potency and efficacy data.
Table 1: In Vitro Potency of AMG 837 in Gαq-Mediated Signaling Assays
| Assay Type | Cell Line | Parameter | Value | Reference(s) |
| Ca2+ Flux | CHO (human GPR40) | EC50 | 13.5 nM | [8] |
| Inositol Phosphate Accumulation | A9 (GPR40) | EC50 | 7.8 ± 1.2 nM | [1] |
| GTPγS Binding | Membrane Prep | EC50 | 13.0 ± 2.7 nM | [1] |
| [3H]AMG 837 Binding | Membrane Prep | pIC50 | 8.13 | [9] |
Table 2: Functional Activity of AMG 837 in Primary Cells
| Assay Type | Cell Type | Parameter | Value | Reference(s) |
| Glucose-Stimulated Insulin Secretion | Isolated Mouse Islets | EC50 | 142 ± 20 nM | [1][8] |
| Insulin Secretion in MIN6 cells | MIN6 Cells | EC50 | Comparable to Ca2+ flux | [10] |
Detailed Experimental Protocols
The characterization of AMG 837 relies on specific in vitro assays that probe the Gαq signaling pathway. Below are detailed methodologies for these key experiments.
Intracellular Calcium Mobilization (Ca2+ Flux) Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
Objective: To determine the potency (EC50) of AMG 837 in stimulating calcium release via GPR40.
Materials:
-
CHO cells stably expressing human GPR40 and a calcium-sensitive photoprotein (e.g., aequorin).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Coelenterazine (B1669285) (aequorin substrate).
-
AMG 837 stock solution in DMSO.
-
96- or 384-well microplates.
-
Luminometer with automated injectors.
Protocol:
-
Cell Plating: Seed the GPR40-expressing CHO cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
Aequorin Reconstitution: Incubate the cells with coelenterazine in assay buffer for 1-2 hours at 37°C in the dark to reconstitute the active aequorin photoprotein.
-
Compound Preparation: Prepare serial dilutions of AMG 837 in assay buffer. Include a vehicle control (e.g., 0.1% DMSO).
-
Assay Measurement: a. Place the cell plate into the luminometer. b. Program the instrument to inject the AMG 837 dilutions into the wells. c. Immediately after injection, measure the light emission (luminescence) generated by the calcium-aequorin interaction over a period of 30-60 seconds.
-
Data Analysis: a. Integrate the luminescence signal over the measurement period for each well. b. Normalize the data to the maximal response of a reference agonist or the highest concentration of AMG 837. c. Plot the normalized response against the logarithm of the AMG 837 concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Inositol Phosphate (IP) Accumulation Assay
This assay directly measures the production of inositol phosphates, a downstream product of PLCβ activation.
Objective: To quantify the functional activity of AMG 837 by measuring the accumulation of IP, a key second messenger in the Gαq pathway.
Materials:
-
A9 cells stably expressing GPR40.
-
myo-[3H]inositol.
-
Stimulation Buffer: HBSS with 10 mM LiCl.
-
Lysis Buffer: 0.1 M Formic Acid.
-
Dowex AG1-X8 resin.
-
Scintillation fluid and counter.
Protocol:
-
Cell Labeling: Plate cells and incubate them overnight with myo-[3H]inositol to allow for its incorporation into membrane phosphoinositides.
-
Pre-incubation: Wash the cells and pre-incubate them with Stimulation Buffer (containing LiCl to inhibit inositol monophosphatase) for 15-30 minutes.
-
Compound Stimulation: Add serial dilutions of AMG 837 to the cells and incubate for 1 hour at 37°C.
-
Cell Lysis: Terminate the stimulation by aspirating the buffer and adding ice-cold Lysis Buffer.
-
IP Isolation: a. Transfer the cell lysates to columns containing Dowex AG1-X8 anion-exchange resin. b. Wash the columns to remove free myo-[3H]inositol. c. Elute the total [3H]inositol phosphates with a high molarity buffer (e.g., 1 M ammonium (B1175870) formate (B1220265) / 0.1 M formic acid).
-
Quantification: Add the eluate to scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the radioactivity counts against the logarithm of the AMG 837 concentration and fit to a sigmoidal dose-response curve to determine the EC50.
[35S]GTPγS Binding Assay
This biochemical assay measures the direct activation of G proteins by the receptor.
Objective: To measure the AMG 837-stimulated binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gαq proteins.
Materials:
-
Membranes prepared from cells overexpressing GPR40.
-
[35S]GTPγS.
-
GDP.
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl2, pH 7.4.
-
AMG 837 stock solution.
-
Glass fiber filter mats and a cell harvester.
Protocol:
-
Reaction Mixture: In a microplate, combine the cell membranes, GDP (to ensure G proteins are in the inactive state), and serial dilutions of AMG 837 in Assay Buffer.
-
Initiate Reaction: Add [35S]GTPγS to each well to start the binding reaction. Incubate for 30-60 minutes at 30°C.
-
Terminate Reaction: Stop the reaction by rapid filtration through glass fiber filter mats using a cell harvester. This separates the membrane-bound [35S]GTPγS from the unbound nucleotide.
-
Washing: Quickly wash the filters with ice-cold Assay Buffer to remove non-specific binding.
-
Quantification: Dry the filter mats, add scintillation cocktail, and measure the bound radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding (measured in the presence of excess unlabeled GTPγS) from all values. Plot the specific binding against the logarithm of AMG 837 concentration to determine the EC50 and Emax values.
Conclusion
AMG 837 is a well-characterized partial agonist of GPR40 that effectively couples to the Gαq signaling pathway. Its mechanism, involving the activation of PLCβ and subsequent mobilization of intracellular calcium, provides a direct link to its therapeutic action of potentiating glucose-stimulated insulin secretion. The quantitative data and experimental protocols outlined in this guide offer a comprehensive technical resource for researchers and professionals in the field of diabetes drug discovery and GPCR pharmacology.
References
- 1. journals.plos.org [journals.plos.org]
- 2. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
- 8. axonmedchem.com [axonmedchem.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. universalbiologicals.com [universalbiologicals.com]
The Discovery and Synthesis of AMG 837 Calcium Hydrate: A GPR40 Agonist for Type 2 Diabetes
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
AMG 837 is a potent and orally bioavailable partial agonist of the G-protein coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[1][2][3] Developed by Amgen, this small molecule therapeutic agent enhances glucose-stimulated insulin (B600854) secretion (GSIS), positioning it as a potential treatment for type 2 diabetes mellitus.[4][5] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical pharmacology of AMG 837, with a focus on its calcium hydrate (B1144303) salt form. Detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows are presented to support researchers and professionals in the field of drug development.
Introduction: Targeting GPR40 for Glycemic Control
GPR40 is predominantly expressed in pancreatic β-cells and plays a crucial role in mediating the effects of medium and long-chain free fatty acids on insulin secretion.[6] The activation of GPR40 by endogenous ligands potentiates insulin release only in the presence of elevated glucose levels, a mechanism that significantly reduces the risk of hypoglycemia associated with other insulin secretagogues.[4] This glucose-dependent action has made GPR40 an attractive therapeutic target for the management of type 2 diabetes. AMG 837 emerged from a high-throughput screening campaign and subsequent lead optimization as a potent and selective GPR40 agonist.[4][5]
Discovery and Preclinical Pharmacology of AMG 837
In Vitro Characterization
AMG 837, chemically known as (S)-3-(4-((4'-(trifluoromethyl)biphenyl-3-yl)methoxy)phenyl)hex-4-ynoic acid, has demonstrated potent partial agonism at the GPR40 receptor in various in vitro assays.[4][7] Its activity is highly specific for GPR40, with no significant off-target effects on related receptors such as GPR41, GPR43, or GPR120.[5]
Table 1: In Vitro Potency of AMG 837 in Functional Assays [3][5][7][8]
| Assay Type | Species | Cell Line | EC50 (nM) |
| Calcium Flux (Aequorin) | Human | CHO (transient) | 13.5 ± 0.8 |
| Calcium Flux (Aequorin) | Mouse | CHO (transient) | 22.6 ± 1.8 |
| Calcium Flux (Aequorin) | Rat | CHO (transient) | 31.7 ± 1.8 |
| GTPγS Binding | Human | A9 (stable) | 1.5 ± 0.1 |
| Inositol (B14025) Phosphate Accumulation | Human | A9 (stable) | 7.8 ± 1.2 |
| Insulin Secretion (Islets) | Mouse | Primary Islets | 142 ± 20 |
In Vivo Efficacy in Rodent Models
Preclinical studies in rodent models of type 2 diabetes have demonstrated the glucose-lowering efficacy of AMG 837. Oral administration of AMG 837 led to a dose-dependent improvement in glucose tolerance in both normal and Zucker fatty rats.[4][5]
Table 2: In Vivo Efficacy of AMG 837 in Rodents [4][5][7]
| Animal Model | Dosing Regimen | Endpoint | Results |
| Sprague-Dawley Rats | Single oral dose (0.03-0.3 mg/kg) | Glucose AUC during IPGTT | Dose-dependent reduction; 18.8% decrease at 0.3 mg/kg |
| Zucker Fatty Rats | Single oral dose (0.3-3 mg/kg) | Glucose AUC during IPGTT | Significant reduction in glucose excursion |
| Zucker Fatty Rats | 21-day daily oral dosing (0.03-0.3 mg/kg) | Glucose AUC during IPGTT | Sustained improvement; 39% decrease at 0.3 mg/kg on day 21 |
| HF/STZ Diabetic Mice | Single oral dose (100 mg/kg) | Glucose AUC during OGTT | 19% improvement in post-challenge glucose AUC |
Pharmacokinetics
AMG 837 exhibits favorable pharmacokinetic properties, including excellent oral bioavailability. In rats, a single 0.5 mg/kg oral dose resulted in a bioavailability of 84% and a maximum plasma concentration (Cmax) of 1.4 µM.[5]
Synthesis of AMG 837 Calcium Hydrate
The synthesis of AMG 837 is accomplished through a convergent approach, involving the preparation of two key intermediates followed by their coupling and subsequent salt formation.
Synthetic Workflow
Caption: Convergent synthetic workflow for this compound.
Experimental Protocols
Protocol 1: Synthesis of (S)-3-(4-hydroxyphenyl)hex-4-ynoic acid (Fragment A)
A detailed, multi-step synthesis for this chiral intermediate is required, often involving asymmetric synthesis or chiral resolution. A representative, though not explicitly detailed in the immediate search results, would likely involve the conjugate addition of an appropriate nucleophile to a chiral derivative of 4-hydroxycinnamic acid, followed by transformations to install the hex-4-ynoic acid moiety.
Protocol 2: Synthesis of 3-(Bromomethyl)-4'-(trifluoromethyl)biphenyl (Fragment B)
-
Suzuki Coupling: 3-Bromotoluene is coupled with 4-(trifluoromethyl)phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3) in a suitable solvent system (e.g., toluene/water) to yield 3-methyl-4'-(trifluoromethyl)-1,1'-biphenyl.
-
Bromination: The resulting biphenyl (B1667301) derivative is then subjected to free-radical bromination using a reagent such as N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in a solvent like carbon tetrachloride to afford 3-(bromomethyl)-4'-(trifluoromethyl)biphenyl.
Protocol 3: Coupling of Fragments and Formation of this compound
-
Coupling: (S)-3-(4-hydroxyphenyl)hex-4-ynoic acid is reacted with 3-(bromomethyl)-4'-(trifluoromethyl)biphenyl in the presence of a base (e.g., K2CO3 or Cs2CO3) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. This Williamson ether synthesis reaction yields the free acid of AMG 837.
-
Purification: The crude product is purified by column chromatography or recrystallization.
-
Salt Formation: The purified AMG 837 free acid is dissolved in a suitable solvent (e.g., ethanol/water). A stoichiometric amount of a calcium salt, such as calcium hydroxide (B78521) or calcium chloride, is added to the solution. The mixture is stirred, and the resulting this compound precipitates out of solution and is collected by filtration, washed, and dried.[9]
Mechanism of Action: GPR40 Signaling Pathway
AMG 837 exerts its therapeutic effect by binding to and activating GPR40 on pancreatic β-cells. This activation initiates a downstream signaling cascade that ultimately leads to the potentiation of glucose-stimulated insulin secretion.
Caption: GPR40 signaling pathway activated by AMG 837 in pancreatic β-cells.
The binding of AMG 837 to GPR40 activates the Gαq subunit of the associated G-protein.[1][10] This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[6][11][12] IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores.[12] Concurrently, elevated intracellular glucose levels lead to an increased ATP/ADP ratio, closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, and the opening of voltage-dependent calcium channels (VDCCs), resulting in an influx of extracellular calcium. The combined increase in intracellular calcium from both pathways, along with the activation of protein kinase C (PKC) by DAG, synergistically enhances the exocytosis of insulin-containing granules.[11][12]
Conclusion
This compound is a potent and selective GPR40 partial agonist that has demonstrated significant potential as a therapeutic agent for type 2 diabetes in preclinical studies. Its glucose-dependent mechanism of action offers a favorable safety profile with a reduced risk of hypoglycemia. The convergent synthetic route provides a viable pathway for its production. Further clinical investigation is warranted to fully elucidate the therapeutic utility of AMG 837 in the management of type 2 diabetes.
References
- 1. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AMG 837 hemicalcium salt | Free Fatty Acid Receptors | Tocris Bioscience [tocris.com]
- 4. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 7. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. GPR40 - Proteopedia, life in 3D [proteopedia.org]
An In-depth Technical Guide to AMG 837 Calcium Hydrate: A Potent GPR40 Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
AMG 837 calcium hydrate (B1144303) is a potent and orally bioavailable partial agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] As a key regulator of glucose-stimulated insulin (B600854) secretion (GSIS), GPR40 has emerged as a promising therapeutic target for type 2 diabetes. AMG 837 selectively activates GPR40, leading to the potentiation of insulin release in a glucose-dependent manner. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of AMG 837 calcium hydrate, including detailed experimental protocols and a summary of its pharmacological effects.
Chemical Structure and Physicochemical Properties
This compound is the calcium salt of the active parent molecule, AMG 837. The presence of a chiral center dictates its stereospecific interaction with the GPR40 receptor.
Chemical Structure:
The chemical structure of the active component, (S)-3-(4-((4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methoxy)phenyl)hex-4-ynoic acid, is depicted below. The calcium hydrate salt consists of two molecules of AMG 837, one calcium ion (Ca²⁺), and one molecule of water (H₂O).
Physicochemical Properties:
A summary of the key physicochemical properties of AMG 837 and its calcium hydrate salt is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | calcium (S)-3-(4-((4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methoxy)phenyl)hex-4-ynoate hydrate | [2] |
| CAS Number | 1259389-38-2 | [2] |
| Chemical Formula | C₅₂H₄₂CaF₆O₇ | [2] |
| Molecular Weight | 932.97 g/mol | [2] |
| Appearance | White solid powder | [2] |
| Solubility | Soluble in DMSO, not in water.[2] | [2] |
| Purity | >98% | [2] |
Biological Activity and Mechanism of Action
AMG 837 is a selective partial agonist of GPR40.[1] The activation of GPR40 by AMG 837 in pancreatic β-cells initiates a signaling cascade that ultimately enhances glucose-stimulated insulin secretion.[3][4]
GPR40 Signaling Pathway
The binding of AMG 837 to GPR40, a Gq-coupled receptor, leads to the activation of phospholipase C (PLC).[4] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[4] The resulting increase in intracellular Ca²⁺ concentration is a key signal for the fusion of insulin-containing granules with the cell membrane and the subsequent secretion of insulin.
References
- 1. journals.plos.org [journals.plos.org]
- 2. AMG-837 calcium salt hydrate|1259389-38-2 (calium salt hydrate)--Shanghai xingMo Biotechnology [xmobio.com]
- 3. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Preclinical Studies of AMG 837 Calcium Hydrate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AMG 837 is a potent and selective partial agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1).[1][2] Preclinical investigations have demonstrated its efficacy in stimulating glucose-dependent insulin (B600854) secretion and improving glucose tolerance in rodent models of type 2 diabetes.[1][3] This document provides an in-depth overview of the key preclinical findings, including in vitro activity, pharmacokinetic profiles, and in vivo efficacy, supported by detailed experimental methodologies and visual representations of relevant biological pathways and workflows.
Mechanism of Action and Signaling Pathway
AMG 837 functions as an agonist for GPR40, a receptor predominantly expressed on pancreatic β-cells.[3] The activation of GPR40 by AMG 837 is coupled to the Gαq class of G-proteins.[1][4] This initiates a signaling cascade involving phospholipase C (PLC), which leads to the generation of inositol (B14025) 1,4,5-triphosphate (IP3) and diacylglycerol (DAG).[4] The subsequent increase in intracellular calcium (Ca2+) levels, mediated by IP3, is a critical step that potentiates glucose-stimulated insulin secretion (GSIS).[1][4]
Quantitative Data Summary
The preclinical activity of AMG 837 has been characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative findings.
Table 1: In Vitro Activity of AMG 837
| Assay Type | Cell Line / System | Species | EC₅₀ (nM) | Efficacy | Reference |
| [³⁵S]-GTPγS Binding | A9_GPR40 Membranes | Human | 1.5 ± 0.1 | - | [1] |
| Inositol Phosphate Accumulation | A9_GPR40 Cells | Human | 7.8 ± 1.2 | - | [1] |
| Inositol Phosphate Accumulation | A9_GPR40 Cells | Mouse | 11.0 ± 0.05 | - | [5] |
| Aequorin Ca²⁺ Flux | CHO_GPR40 Cells | Human | 0.12 ± 0.01 µM | Partial Agonist (29% Eₘₐₓ) | [5] |
| Aequorin Ca²⁺ Flux (0.01% HSA) | - | Human | - | - | [1] |
| Aequorin Ca²⁺ Flux (100% Human Serum) | - | Human | 2,140 ± 310 | - | [1][6] |
| Insulin Secretion (16.7 mM Glucose) | Isolated Pancreatic Islets | Mouse | 142 ± 20 | - | [3] |
HSA: Human Serum Albumin
Table 2: Pharmacokinetic Properties of AMG 837 in Rats
| Parameter | Value | Condition | Reference |
| Oral Bioavailability (%F) | 84% | Single 0.5 mg/kg oral dose | [1] |
| Cₘₐₓ | 1.4 µM | Single 0.5 mg/kg oral dose | [1] |
| Plasma Protein Binding (Human) | 98.7% | - | [1][6] |
| Plasma Concentration | 26 ± 6 nM | 30 min post-final dose (0.03 mg/kg for 21 days) | [1] |
| Plasma Concentration | 75 ± 13 nM | 30 min post-final dose (0.1 mg/kg for 21 days) | [1] |
| Plasma Concentration | 204 ± 49 nM | 30 min post-final dose (0.3 mg/kg for 21 days) | [1] |
Table 3: In Vivo Efficacy of AMG 837 in Rodent Models
| Animal Model | Dosing Regimen | Key Finding | Reference |
| Normal Sprague-Dawley Rats | Acute; 0.03, 0.1, 0.3 mg/kg (oral) | Dose-dependent improvement in glucose tolerance. | [1] |
| Obese Zucker Fatty Rats | Acute; 0.3, 1, 3 mg/kg (oral) | Significant reduction in glucose excursions. | [1][7] |
| Obese Zucker Fatty Rats | Chronic; 0.03, 0.1, 0.3 mg/kg daily for 21 days | Sustained improvement in glucose tolerance without tachyphylaxis. | [1][7] |
Detailed Experimental Protocols
In Vitro Assays
The activity of AMG 837 on the GPR40 receptor was evaluated using several cell-based functional assays.[1][2]
-
[³⁵S]-GTPγS Binding Assay:
-
Objective: To measure the direct activation of the Gαq protein coupled to GPR40.
-
Method: Cell membranes were prepared from an A9 cell line stably overexpressing human GPR40. These membranes were incubated with AMG 837 and [³⁵S]-GTPγS. Agonist binding to GPR40 promotes the exchange of GDP for [³⁵S]-GTPγS on the Gαq subunit. The amount of bound [³⁵S]-GTPγS was quantified using an antibody capture method specific for Gαq.[1]
-
-
Inositol Phosphate (IP) Accumulation Assay:
-
Objective: To quantify the downstream second messenger production following GPR40 activation.
-
Method: A9_GPR40 cells were treated with various concentrations of AMG 837. The activation of the Gαq-PLC pathway leads to the accumulation of inositol phosphates. The total amount of IP was measured to determine the potency and efficacy of the compound.[1][3]
-
-
Intracellular Calcium (Ca²⁺) Flux Assay:
-
Objective: To measure changes in intracellular calcium concentration, a key event in insulin secretion.
-
Method: CHO cells co-transfected with a GPR40 expression plasmid and an aequorin expression plasmid were used. Aequorin is a Ca²⁺-sensitive bioluminescent reporter. Upon binding of AMG 837 to GPR40 and subsequent IP3-mediated Ca²⁺ release, aequorin emits light, which is measured to quantify the calcium flux.[1][7] The effect of serum protein binding was assessed by performing this assay in the presence of human serum albumin (HSA) or 100% human serum.[1][6]
-
-
Objective: To confirm that AMG 837 potentiates glucose-stimulated insulin secretion in primary cells.
-
Method: Pancreatic islets were isolated from mice. To assess GPR40 dependency, islets from both wild-type and GPR40 knockout mice were used. The islets were incubated with AMG 837 at various glucose concentrations. The amount of insulin secreted into the medium was then quantified.[3][7] This confirmed that the effect of AMG 837 was glucose-dependent and mediated specifically through GPR40.[7]
In Vivo Studies
-
Normal Rats: 8-week old Sprague-Dawley rats were used to assess the effect of AMG 837 on glucose tolerance in a non-diabetic model.[7]
-
Diabetic Rats: 8-week old obese Zucker fatty (fa/fa) rats, a model of insulin resistance and type 2 diabetes, were used to evaluate the anti-diabetic efficacy of AMG 837.[1][7]
-
Objective: To evaluate the in vivo efficacy of AMG 837 in improving the body's ability to clear a glucose load.
-
Method:
-
Rats were fasted prior to the experiment.
-
AMG 837 or a vehicle control was administered by oral gavage.
-
After 30 minutes, an intraperitoneal (IP) injection of glucose was administered.
-
Blood glucose levels were measured at multiple time points before and after the glucose challenge.
-
Plasma insulin levels were also measured to confirm that the glucose-lowering effect was due to enhanced insulin secretion.[1][7]
-
-
Chronic Dosing Study: To assess for tachyphylaxis (loss of efficacy over time), Zucker fatty rats were dosed daily with AMG 837 for 21 days, with an IPGTT performed after the final dose.[1][7]
Conclusion
The preclinical data for AMG 837 calcium hydrate (B1144303) strongly support its role as a potent and selective GPR40 partial agonist. It effectively enhances glucose-stimulated insulin secretion in a GPR40-dependent manner.[1][3] In vivo studies in rodent models of type 2 diabetes demonstrated that both acute and chronic administration of AMG 837 leads to significant improvements in glucose tolerance.[1][6] These findings established a solid foundation for the further clinical development of GPR40 agonists as a therapeutic strategy for type 2 diabetes.[1]
References
- 1. journals.plos.org [journals.plos.org]
- 2. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
- 6. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 7. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
AMG 837 Calcium Hydrate: A Technical Overview of Oral Bioavailability and Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
Abstract
AMG 837 is a potent and selective partial agonist of the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[1][2][3][4][5] Developed as a potential therapeutic agent for type 2 diabetes, AMG 837 enhances glucose-stimulated insulin (B600854) secretion (GSIS).[2][3][5] Preclinical studies, primarily in rodent models, have demonstrated its excellent oral bioavailability and robust in vivo efficacy.[1][2][3][5][6] This technical guide provides a comprehensive summary of the available data on the oral bioavailability and pharmacokinetics of AMG 837 calcium hydrate (B1144303), including detailed experimental methodologies and key quantitative data. While AMG 837 entered clinical trials, its development was discontinued, reportedly due to concerns over toxicity.[7][8]
Pharmacokinetic Profile
Preclinical pharmacokinetic studies of AMG 837 have been conducted in multiple species, with the most detailed publicly available data coming from studies in rats.[2][3] The compound exhibits a favorable pharmacokinetic profile, characterized by high oral bioavailability.[1][2][3][5][6]
Table 1: Single-Dose Oral Pharmacokinetic Parameters of AMG 837 in Rats
| Parameter | Value | Species | Oral Dose | Reference |
| Bioavailability (%F) | 84% | Zucker Fatty Rats | 0.5 mg/kg | [1][2][3] |
| Cmax (Total Plasma) | 1.4 µM | Zucker Fatty Rats | 0.5 mg/kg | [1][2][3] |
Table 2: Total Plasma Concentrations of AMG 837 in Zucker Fatty Rats After 21 Days of Oral Dosing
| Oral Dose | Total Plasma Concentration (30 mins post-dose) | Reference |
| 0.03 mg/kg | 266 ± 6 nM | [3] |
| 0.1 mg/kg | 756 ± 13 nM | [3] |
| 0.3 mg/kg | 2046 ± 49 nM | [3] |
Experimental Protocols
Animal Models
The in vivo studies characterizing the pharmacokinetics and pharmacodynamics of AMG 837 were primarily conducted in 8-week-old male Zucker fatty rats and normal Sprague-Dawley rats.[1][2][3] Zucker fatty rats are a model of obesity and insulin resistance.
Pharmacokinetic Study Protocol
For the single-dose pharmacokinetic study, AMG 837 was administered as a single 0.5 mg/kg oral dose to rats.[2][3] While the full details of the experimental protocol for determining the pharmacokinetic parameters were cited as "in preparation" in the primary publications, the key reported outcomes were the oral bioavailability (%F) and the maximum total plasma concentration (Cmax).[2][3]
In Vivo Efficacy and Plasma Concentration Study Protocol
In a 21-day study, Zucker fatty rats were administered AMG 837 daily by oral gavage at doses of 0.03, 0.1, and 0.3 mg/kg.[2][3] An intraperitoneal glucose tolerance test (IPGTT) was performed thirty minutes after the first dose and again after the final dose on day 21.[2][3] Total plasma concentrations of AMG 837 were determined 30 minutes following the final dose.[3]
In Vitro Assays
The activity of AMG 837 on the GPR40 receptor was characterized through several in vitro assays, including:
-
Inositol (B14025) phosphate (B84403) accumulation assays [2][3][5]
These assays were conducted in cell lines expressing the GPR40 receptor from various species, including human, mouse, rat, dog, and rhesus monkey.[2][3]
Mechanism of Action: GPR40 Signaling Pathway
AMG 837 acts as a partial agonist of GPR40.[4] The activation of GPR40 by agonists like AMG 837 in pancreatic β-cells is believed to couple with the Gαq protein subunit.[9] This initiates a signaling cascade involving phospholipase C (PLC), leading to the generation of inositol 1,4,5-triphosphate (IP3) and diacylglycerol (DAG). IP3 mediates an increase in intracellular calcium levels, which, along with the activation of protein kinase C (PKC) by DAG, enhances glucose-stimulated insulin secretion.[9][10]
Caption: GPR40 signaling pathway activated by AMG 837.
Experimental Workflow for In Vivo Efficacy Assessment
The preclinical in vivo efficacy of AMG 837 was evaluated through a structured experimental workflow involving both acute and chronic administration in a diabetic rodent model.
Caption: Workflow for 21-day in vivo study of AMG 837.
Discussion
The available preclinical data demonstrate that AMG 837 calcium hydrate is a potent, orally bioavailable GPR40 agonist.[1][6] In rodent models of type 2 diabetes, it effectively improves glucose tolerance by enhancing glucose-stimulated insulin secretion.[2][3] The high oral bioavailability of 84% in rats suggests efficient absorption from the gastrointestinal tract.[1][2][3]
It is important to note the significant impact of plasma protein binding on the in vitro activity of AMG 837. The presence of human serum albumin markedly reduces its potency, indicating that a large fraction of the drug is bound to albumin in the circulation.[2][3] Despite this, the total plasma concentrations achieved in vivo were sufficient to elicit a pharmacological response.[3]
While the preclinical profile of AMG 837 was promising, its clinical development was halted.[7] This underscores the challenges in translating preclinical findings to human studies and the importance of thorough safety and toxicology assessments in drug development.
Conclusion
This compound exhibits excellent oral bioavailability and pharmacokinetics in preclinical rodent models, consistent with its potent GPR40 agonism and efficacy in improving glycemic control. The data summarized herein provide a valuable technical resource for researchers in the field of diabetes and GPR40-targeted drug discovery. The discontinuation of its clinical development highlights the critical need to consider all aspects of a drug candidate's profile, including potential safety liabilities, alongside its pharmacokinetic and pharmacodynamic properties.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
- 5. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 6. AMG 837: a potent, orally bioavailable GPR40 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. diabetesjournals.org [diabetesjournals.org]
AMG 837 Calcium Hydrate: A Technical Guide for Preclinical Diabetes Research in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical pharmacology of AMG 837 calcium hydrate (B1144303), a novel and potent partial agonist of the G-protein coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFA1). The document focuses on its application in rodent models of type 2 diabetes, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.
Core Mechanism of Action
AMG 837 enhances glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells.[1][2][3] Its activity is dependent on the presence of glucose, which mitigates the risk of hypoglycemia, a common side effect of some other anti-diabetic agents.[4][5] The compound has demonstrated efficacy in improving glucose tolerance in both normal and diabetic rodent models.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo studies on AMG 837 in rodent models.
Table 1: In Vitro Activity of AMG 837
| Assay Type | Cell/Tissue Type | Species | Parameter | Value | Reference |
| Calcium Flux | CHO cells expressing human GPR40 | Human | EC50 | 13.5 nM | [6] |
| Insulin Secretion | Isolated Islets | Mouse | EC50 | 142 ± 20 nM | [2][3] |
Table 2: In Vivo Efficacy of AMG 837 in Sprague-Dawley Rats (Acute Dosing)
| Dose (mg/kg) | Glucose AUC Improvement (%) | Significance (p-value) | Reference |
| 0.03 | 3.9 | Not Significant | [2][3] |
| 0.1 | 14.5 | <0.05 | [2][3] |
| 0.3 | 18.8 | <0.01 | [2][3] |
Table 3: In Vivo Efficacy of AMG 837 in Zucker Fatty Rats (21-Day Dosing)
| Dose (mg/kg) | Glucose AUC Decrease (%) | Significance (p-value) | Reference |
| 0.03 | 17 | Not Significant | [2][5] |
| 0.1 | 34 | <0.001 | [2][5] |
| 0.3 | 39 | <0.001 | [2][5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of AMG 837 and a typical experimental workflow for its evaluation in rodent models.
Figure 1: Simplified signaling pathway of AMG 837-mediated insulin secretion.
Figure 2: General experimental workflow for in vivo evaluation of AMG 837.
Experimental Protocols
In Vitro Insulin Secretion Assay from Isolated Mouse Islets
-
Islet Isolation: Pancreatic islets are isolated from mice (e.g., C57BL/6) by collagenase digestion of the pancreas followed by density gradient centrifugation.
-
Islet Culture: Isolated islets are cultured overnight in a suitable medium (e.g., RPMI-1640) to allow for recovery.
-
Insulin Secretion Assay:
-
Islets are pre-incubated in Krebs-Ringer bicarbonate buffer (KRBB) with low glucose (e.g., 2.8 mM) for 1 hour.
-
Groups of islets are then incubated for 1 hour in KRBB containing a stimulatory concentration of glucose (e.g., 16.7 mM) and varying concentrations of AMG 837 or vehicle (DMSO).
-
The supernatant is collected, and the insulin concentration is measured by ELISA.
-
The EC50 value is determined from the dose-response curve.[2][3]
-
In Vivo Oral Glucose Tolerance Test (OGTT) in Rodents
-
Animal Models: Male Sprague-Dawley rats or Zucker fatty rats are commonly used.[1][2][3] Animals are housed under standard conditions with ad libitum access to food and water.
-
Acclimatization: Animals are acclimatized to the facility for at least one week before the experiment.
-
Dosing:
-
Glucose Challenge: 30 minutes after the final dose of AMG 837, a baseline blood sample is taken, and then an oral glucose challenge (e.g., 2 g/kg) is administered.
-
Blood Sampling: Blood samples are collected at various time points post-glucose challenge (e.g., 15, 30, 60, 120 minutes) via the tail vein.
-
Analysis:
Concluding Remarks
AMG 837 calcium hydrate has been shown to be a potent GPR40 partial agonist that effectively improves glycemic control in rodent models of type 2 diabetes.[1][2][3] Its glucose-dependent mechanism of action for enhancing insulin secretion makes it an interesting compound for further investigation.[4][5] The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working on novel therapeutics for metabolic diseases. It is important to note that while preclinical results are promising, further studies are required to establish the safety and efficacy of AMG 837 in humans. Phase 1 clinical trials for AMG 837 have been reported, though development was later discontinued (B1498344) for reasons not publicly disclosed.[7]
References
- 1. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 3. journals.plos.org [journals.plos.org]
- 4. GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. axonmedchem.com [axonmedchem.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Calcium Flux Assay Using AMG 837
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG 837 is a potent and orally bioavailable partial agonist of G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1).[1][2][3][4] It is important to note that while the initial query mentioned GPR55, current scientific literature identifies AMG 837 as a GPR40 agonist.[1][5][6] Activation of GPR40 by agonists like AMG 837 in pancreatic β-cells leads to an increase in intracellular calcium concentrations, which in turn potentiates glucose-stimulated insulin (B600854) secretion (GSIS).[1][5][6] This makes AMG 837 a compound of interest for the research and development of therapeutics for type 2 diabetes.[1][2][3]
This document provides a detailed protocol for conducting a calcium flux assay to characterize the activity of AMG 837 on cells expressing human GPR40. The assay is a fundamental tool for quantifying the potency and efficacy of GPR40 agonists by measuring the transient increase in intracellular calcium following receptor activation.
GPR40 Signaling Pathway
Activation of GPR40 by an agonist such as AMG 837 initiates a signaling cascade that results in the mobilization of intracellular calcium. The receptor is coupled to Gαq/11 G-proteins.[7] Upon agonist binding, the Gαq subunit activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm. This increase in intracellular calcium is a key signal for various cellular responses, including insulin secretion in pancreatic β-cells.[7]
References
- 1. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. AMG-837 calcium salt hydrate|1259389-38-2 (calium salt hydrate)--Shanghai xingMo Biotechnology [xmobio.com]
- 4. medkoo.com [medkoo.com]
- 5. journals.plos.org [journals.plos.org]
- 6. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: GTPγS Binding Assay for Characterizing the GPR40 Agonist AMG 837 Calcium Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in cellular signaling and are major targets for drug discovery. The activation of a GPCR by an agonist promotes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the associated G-protein, leading to its activation and downstream signaling. The GTPγS binding assay is a widely used functional assay that measures the initial step of G-protein activation.[1][2] This assay utilizes a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the Gα subunit upon receptor activation.[1] The accumulation of [³⁵S]GTPγS provides a direct measure of receptor-mediated G-protein activation and allows for the characterization of ligand potency and efficacy.[1][3]
AMG 837 calcium hydrate (B1144303) is a potent and orally bioavailable partial agonist of the G-protein coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFA1).[4][5] GPR40 is a promising therapeutic target for type 2 diabetes as its activation enhances glucose-stimulated insulin (B600854) secretion.[4][6] AMG 837 has been shown to potentiate insulin secretion and lower glucose levels in rodents.[4][5] This application note provides a detailed protocol for a [³⁵S]GTPγS binding assay to characterize the activity of AMG 837 on the GPR40 receptor, which is known to couple to the Gαq class of G-proteins.[2][4][5]
Data Presentation
The potency of AMG 837 in stimulating Gαq activation via the GPR40 receptor can be quantified by determining its EC₅₀ value from a dose-response curve in a [³⁵S]GTPγS binding assay.
| Compound | Target Receptor | G-Protein Subtype | Assay Format | EC₅₀ (nM) |
| AMG 837 | Human GPR40 | Gαq | [³⁵S]GTPγS Binding (Antibody Capture) | 1.5 ± 0.1 |
Table 1: Potency of AMG 837 in a [³⁵S]GTPγS binding assay using membranes from A9 cells stably expressing human GPR40. Data sourced from Lin et al. (2011).[4]
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological process and the experimental procedure, the following diagrams are provided.
Experimental Protocols
This protocol is based on the principles of [³⁵S]GTPγS binding assays with specific adaptations for the Gq-coupled GPR40 receptor, utilizing an antibody capture scintillation proximity assay (SPA) format.[4][7]
Materials and Reagents:
-
Cell Membranes: Membranes prepared from a cell line stably overexpressing human GPR40 (e.g., A9_GPR40).[4]
-
AMG 837 Calcium Hydrate: Stock solution prepared in DMSO.
-
[³⁵S]GTPγS: ~1250 Ci/mmol, prepared in an aqueous solution.
-
Guanosine 5'-diphosphate (GDP): Stock solution in assay buffer.
-
Unlabeled GTPγS: For determining non-specific binding.
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
-
Anti-Gαq Antibody: Specific for the Gαq subunit.
-
Scintillation Proximity Assay (SPA) Beads: Anti-rabbit or anti-mouse IgG coated beads, depending on the primary antibody host.
-
Detergent: Nonidet P-40 (NP-40) or similar for solubilization.
-
96-well Microplates: White, opaque plates suitable for scintillation counting.
-
Microplate Scintillation Counter.
Procedure:
-
Preparation of Reagents:
-
Thaw the GPR40 cell membranes on ice. Dilute to the desired concentration (e.g., 5-20 µg of protein per well) in ice-cold assay buffer.
-
Prepare serial dilutions of this compound in assay buffer containing a constant, low concentration of DMSO (e.g., <0.1%) to generate a dose-response curve.
-
Prepare solutions for basal binding (assay buffer with DMSO) and non-specific binding (assay buffer with a high concentration of unlabeled GTPγS, e.g., 10 µM).
-
Dilute [³⁵S]GTPγS and GDP in assay buffer to the desired final concentrations (e.g., 0.1-0.5 nM [³⁵S]GTPγS and 1-10 µM GDP). The optimal concentrations should be determined empirically.
-
-
Assay Setup and Incubation:
-
In a 96-well plate, add 50 µL of the diluted GPR40 membranes to each well.
-
Add 25 µL of the AMG 837 serial dilutions, buffer for basal binding, or unlabeled GTPγS for non-specific binding to the respective wells.
-
Add 25 µL of the GDP solution to all wells.
-
Pre-incubate the plate at 30°C for 15-30 minutes with gentle agitation.
-
Initiate the reaction by adding 25 µL of the diluted [³⁵S]GTPγS to all wells. The final assay volume should be 125 µL.
-
Incubate the plate at 30°C for 30-60 minutes with gentle agitation.
-
-
Antibody Capture and Detection:
-
Terminate the reaction by placing the plate on ice.
-
Add 20 µL of 3% NP-40 to each well to solubilize the membranes and incubate for 15 minutes on ice.[7]
-
Add 20 µL of the anti-Gαq antibody (diluted in assay buffer) to each well and incubate for 30 minutes at 4°C.[7]
-
Add 50 µL of a slurry of the appropriate anti-IgG SPA beads to each well.[7]
-
Seal the plate and incubate for at least 2 hours at room temperature with gentle agitation to allow the antibody-G-protein complexes to bind to the beads.
-
Centrifuge the plate at a low speed (e.g., 500 x g) for 5 minutes to settle the beads.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
Data Analysis:
-
Subtract the average counts per minute (CPM) of the non-specific binding wells from all other wells to obtain specific binding.
-
The agonist-stimulated binding is calculated by subtracting the basal binding from the specific binding for each concentration of AMG 837.
-
Plot the stimulated binding as a function of the logarithm of the AMG 837 concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the EC₅₀ and Emax values.
This detailed protocol provides a robust framework for researchers to accurately characterize the functional activity of this compound and other GPR40 agonists at the initial stage of G-protein signaling.
References
- 1. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 2. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 3. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Inositol Phosphate Accumulation Assay to Determine GPR40 Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a promising therapeutic target for the treatment of type 2 diabetes.[1][2] This receptor is highly expressed in pancreatic β-cells and enteroendocrine cells.[1][2] Upon activation by medium and long-chain fatty acids, GPR40 potentiates glucose-dependent insulin (B600854) secretion and stimulates the release of incretins like glucagon-like peptide-1 (GLP-1).[2][3][4]
The primary signaling pathway activated by GPR40 involves the Gαq protein subunit.[1][2][5] Ligand binding to GPR40 facilitates the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3).[1][5][6] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[1][5][7] This rise in intracellular Ca2+ is a key signal for augmenting insulin secretion.[1][7] IP3 is rapidly metabolized into a cascade of other inositol phosphates, including inositol monophosphate (IP1). Due to the longer half-life of IP1, its accumulation serves as a robust measure of Gq-coupled receptor activation.[8] Some synthetic agonists have also been shown to induce Gαs-mediated signaling, leading to cAMP production.[4][9][10]
This document provides a detailed protocol for measuring GPR40 activation by quantifying the accumulation of inositol monophosphate (IP1) using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.
GPR40 Gq Signaling Pathway
Assay Principle
The IP-One HTRF assay is a competitive immunoassay that measures the accumulation of IP1.[8][11] The assay uses two key components: an IP1 antibody labeled with a Terbium cryptate (donor) and a synthetic IP1 analog coupled to a fluorescent acceptor (d2). In the absence of cellular IP1, the antibody binds to the IP1-d2 conjugate, bringing the donor and acceptor into close proximity and generating a high HTRF signal. When GPR40 is activated, cellular IP1 is produced and competes with the IP1-d2 conjugate for binding to the antibody. This competition displaces the IP1-d2, leading to a decrease in the HTRF signal that is inversely proportional to the concentration of IP1 produced by the cells.[11]
Materials and Reagents
| Material/Reagent | Supplier | Notes |
| HEK293 cells stably expressing human GPR40 | Various | Ensure stable and high-level expression. |
| DMEM, high glucose | Gibco/Thermo Fisher | |
| Fetal Bovine Serum (FBS) | Gibco/Thermo Fisher | Heat-inactivated. |
| Penicillin-Streptomycin | Gibco/Thermo Fisher | |
| Geneticin (G418) | Gibco/Thermo Fisher | For selection of stable cells. |
| 96-well or 384-well white microplates | Corning/Greiner | Solid white, tissue culture treated. |
| IP-One HTRF Assay Kit | Cisbio/Revvity | Contains IP1-d2, Ab-Cryptate, and standards. |
| GPR40 Agonists (e.g., TAK-875, AM-1638) | Tocris/Cayman Chemical | Prepare stock solutions in DMSO. |
| Fatty Acid-Free Bovine Serum Albumin (BSA) | Sigma-Aldrich | For conjugating fatty acid ligands. |
| HTRF-compatible microplate reader | Various (e.g., PHERAstar) | Equipped with a 337 nm laser and dual wavelength detectors (620 nm and 665 nm). |
Experimental Protocol
This protocol is adapted for a 96-well plate format. Volumes should be adjusted for 384-well plates.
1. Cell Culture and Seeding 1.1. Culture HEK293-hGPR40 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418. 1.2. Incubate cells at 37°C in a humidified atmosphere with 5% CO2. 1.3. Harvest cells using a non-enzymatic cell dissociation buffer or gentle trypsinization. 1.4. Resuspend cells in fresh culture medium and perform a cell count. 1.5. Seed the cells into a white, 96-well tissue culture plate at a density of 40,000 to 50,000 cells per well in 100 µL of culture medium. 1.6. Incubate the plate for 24 hours at 37°C with 5% CO2.
2. Agonist Preparation and Stimulation 2.1. Prepare a stock solution of the GPR40 agonist (e.g., 10 mM in DMSO). 2.2. On the day of the assay, prepare serial dilutions of the agonist in the stimulation buffer provided in the IP-One kit. A typical concentration range would be from 1 nM to 100 µM. 2.3. Gently aspirate the culture medium from the cell plate. 2.4. Add 50 µL of the appropriate agonist dilution to each well. For the negative control (basal), add 50 µL of stimulation buffer without the agonist. 2.5. Incubate the plate for 60-90 minutes at 37°C.[9] The stimulation buffer contains LiCl to prevent the degradation of IP1.[9][11]
3. HTRF Reagent Preparation and Addition 3.1. Reconstitute the IP-One HTRF kit reagents (IP1-d2 and Ab-Cryptate) according to the manufacturer's instructions. 3.2. After the stimulation period, add 25 µL of the IP1-d2 working solution to each well. 3.3. Add 25 µL of the Ab-Cryptate working solution to each well. 3.4. Seal the plate and incubate for 1 hour at room temperature, protected from light.
4. Signal Detection 4.1. Read the plate on an HTRF-compatible microplate reader. 4.2. Set the excitation wavelength to 337 nm and measure the emission at both 620 nm (Cryptate emission) and 665 nm (acceptor emission).
IP1 Accumulation Assay Workflow
Data Analysis and Presentation
-
Calculate the HTRF Ratio: Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000
-
Calculate Delta Ratio (Optional but recommended): Delta Ratio = Ratio (compound) - Ratio (negative control)
-
Normalize the Data: % Activity = (Delta Ratio / Delta Ratio of a reference full agonist) * 100
-
Generate Dose-Response Curves: Plot the HTRF ratio (or normalized activity) against the logarithm of the agonist concentration.
-
Determine EC50: Use a non-linear regression analysis (e.g., four-parameter logistic fit) to calculate the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.
IP1 Assay Data Relationship
Data Presentation Table
The results can be summarized in a table for easy comparison of different compounds.
| Compound | GPR40 Agonist Type | EC50 (nM) | Max Response (% of Control) | Hill Slope |
| Linoleic Acid | Endogenous Agonist | 1500 | 100% | 1.1 |
| TAK-875 | Synthetic Partial Agonist | 35 | 95% | 1.0 |
| AM-1638 | Synthetic Full Agonist | 125 | 136% | 1.2 |
| Compound X | Test Compound | 50 | 110% | 1.1 |
| Vehicle (DMSO) | Negative Control | N/A | 0% | N/A |
Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual values may vary based on experimental conditions.
Expected Results
Activation of GPR40 with an agonist will lead to a dose-dependent increase in intracellular IP1 concentration. This will result in a dose-dependent decrease in the HTRF signal. When the data is plotted, a sigmoidal dose-response curve should be observed, from which the potency (EC50) and efficacy (maximum response) of the test compounds can be determined. Full agonists will produce a larger change in the HTRF signal compared to partial agonists.
Troubleshooting
| Issue | Possible Cause | Solution |
| High variability between replicate wells | Uneven cell seeding; Pipetting errors. | Ensure a single-cell suspension before seeding; Use calibrated pipettes and reverse pipetting for viscous solutions. |
| Low signal window (low Z'-factor) | Low receptor expression; Poor cell health; Inactive compound. | Verify GPR40 expression in the cell line; Check cell viability; Use a known potent agonist as a positive control. |
| High basal signal (low HTRF ratio in control wells) | Endogenous GPR40 activation by fatty acids in serum. | Consider a serum-starvation step before the assay (e.g., 2-4 hours), but be mindful of cell health. |
| Bell-shaped dose-response curve | Compound cytotoxicity at high concentrations; Receptor desensitization. | Perform a cell viability assay in parallel; Reduce stimulation time. This phenomenon has been observed for some GPR40 agonists.[9] |
References
- 1. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liminal BioSciences - GPR40 Agonist Program [liminalbiosciences.com]
- 3. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. journals.physiology.org [journals.physiology.org]
- 7. researchgate.net [researchgate.net]
- 8. bmglabtech.com [bmglabtech.com]
- 9. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural basis for GPR40 allosteric agonism and incretin stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols: Preparation of AMG 837 Calcium Hydrate Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG 837 is a potent and selective partial agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1).[1][2][3] As a key regulator of glucose-stimulated insulin (B600854) secretion (GSIS) in pancreatic β-cells, GPR40 is a significant therapeutic target for type 2 diabetes.[1][4] AMG 837 enhances insulin secretion in a glucose-dependent manner, making it a valuable tool for in vitro and in vivo studies aimed at understanding the role of GPR40 in metabolic diseases.[2] Proper preparation of a stock solution is the first critical step for accurate and reproducible experimental results.
Quantitative Data Summary
For ease of reference, the following table summarizes the key quantitative information for AMG 837 calcium hydrate (B1144303).
| Parameter | Value | Reference |
| Molecular Formula | C₂₆H₂₅CaF₃O₄ | [1] |
| Molecular Weight | 498.56 g/mol | [1] |
| Solubility in DMSO | ≥ 42 mg/mL (≥ 92.22 mM) | [1] |
| Alternate Solubility in DMSO | 45.75 mg/mL (100 mM) | [2] |
| EC₅₀ (human GPR40) | 13.5 nM (Ca²⁺ flux assay) | [5] |
| Recommended Storage (Solid) | -20°C for long-term | [1][4] |
| Recommended Storage (Stock Solution) | 0-4°C for short-term (days to weeks), -20°C for long-term (months) | [4][6] |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of AMG 837 calcium hydrate in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.
-
Weighing: Carefully weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.986 mg of the compound (Molecular Weight = 498.56 g/mol ).
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the powder. To continue the example, add 1 mL of DMSO.
-
Dissolution: Cap the vial securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. The solution should be clear and free of particulates. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary.
-
Aliquoting: For ease of use and to avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for long-term storage. For short-term use (days to weeks), aliquots can be stored at 4°C.
Experimental Workflow Diagram
Caption: Workflow for preparing this compound stock solution.
Signaling Pathway Diagram
AMG 837 acts as a partial agonist at the GPR40 receptor. The binding of AMG 837 to GPR40, which is predominantly expressed on pancreatic β-cells, initiates a signaling cascade that potentiates glucose-stimulated insulin secretion.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
- 4. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 5. G Protein-coupled Receptor 40 (GPR40) and Peroxisome Proliferator-activated Receptor γ (PPARγ): AN INTEGRATED TWO-RECEPTOR SIGNALING PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for AMG 837 Calcium Hydrate in Rats
Introduction
AMG 837 is a potent and selective partial agonist of G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFA1).[1][2] Activation of GPR40 on pancreatic β-cells by AMG 837 potentiates glucose-stimulated insulin (B600854) secretion (GSIS), leading to improved glucose tolerance.[3] This document provides detailed dosing recommendations and experimental protocols for the use of AMG 837 calcium hydrate (B1144303) in rat models, based on preclinical studies. These guidelines are intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of GPR40 agonists for conditions such as type 2 diabetes.[1]
Mechanism of Action
AMG 837 acts as a partial agonist at the GPR40 receptor.[4] GPR40 is predominantly expressed in pancreatic β-cells and is coupled to the Gαq class of G-proteins.[3] Upon binding of an agonist like AMG 837, GPR40 activation stimulates phospholipase C, leading to the generation of inositol (B14025) triphosphate and diacylglycerol. This signaling cascade results in an increase in intracellular calcium levels, which in turn enhances glucose-dependent insulin secretion.[3][5] The glucose-dependent nature of this action is a key feature, suggesting a lower risk of hypoglycemia compared to other insulin secretagogues.[3]
Caption: Signaling pathway of AMG 837 in pancreatic β-cells.
Quantitative Data Summary
The following tables summarize the pharmacokinetic and pharmacodynamic parameters of AMG 837 in rats.
Table 1: Pharmacokinetic Profile of AMG 837 in Rats
| Parameter | Value | Species/Model | Dosing | Reference |
| Oral Bioavailability (%F) | 84% | Sprague-Dawley Rat | 0.5 mg/kg (single oral dose) | [6] |
| Cmax | 1.4 µM | Sprague-Dawley Rat | 0.5 mg/kg (single oral dose) | [6] |
Table 2: Dosing and Efficacy in Sprague-Dawley Rats (Acute Dosing)
| Dose (mg/kg) | Administration Route | Key Findings | Reference |
| 0.03, 0.1, 0.3 | Oral Gavage | Dose-dependent suppression of plasma glucose levels following an intraperitoneal glucose challenge.[6] | [6] |
| 0.1 | Oral Gavage | Significant glucose AUC improvement of 14.5% (p<0.05).[7] | [7] |
| 0.3 | Oral Gavage | Significant glucose AUC improvement of 18.8% (p<0.01).[7] | [7] |
| ~0.05 | Oral Gavage | Estimated half-maximal effective dose (ED50) for lowering post-prandial glucose.[6] | [6] |
Table 3: Dosing and Efficacy in Zucker Fatty Rats (Acute and Chronic Dosing)
| Dose (mg/kg) | Administration Route | Study Duration | Key Findings | Reference |
| 0.3, 1, 3 | Oral Gavage | Single Dose | Trended towards lower glucose and higher insulin levels 30 minutes post-dose.[6] | [6] |
| 0.03, 0.1, 0.3 | Oral Gavage | 21 Days (Once Daily) | Efficacy in improving glucose tolerance persisted after 21 days of daily dosing.[7] | [7] |
Experimental Protocols
Protocol 1: Intraperitoneal Glucose Tolerance Test (IPGTT) in Sprague-Dawley Rats
This protocol details the procedure for assessing the acute effects of AMG 837 on glucose tolerance in normal rats.[7]
Materials:
-
AMG 837 calcium hydrate
-
Vehicle (e.g., appropriate aqueous solution)
-
8-week old male Sprague-Dawley rats
-
Glucose solution (for intraperitoneal injection)
-
Glucometer and test strips
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes)
-
Oral gavage needles
-
Animal scale
Procedure:
-
Animal Acclimatization: Acclimate rats to the housing facility for at least one week prior to the experiment.
-
Fasting: Fast the rats overnight (approximately 16 hours) before the study, with free access to water.
-
Baseline Measurements: On the day of the experiment, record the body weight of each rat. Collect a baseline blood sample (t = -30 min) from the tail vein to measure baseline blood glucose and plasma insulin levels.
-
Dosing: Administer AMG 837 (at doses of 0.03, 0.1, or 0.3 mg/kg) or vehicle via oral gavage.[6]
-
Pre-Glucose Challenge Blood Sample: At t = 0 min (30 minutes post-dose), collect a blood sample to assess the effect of AMG 837 on glucose levels prior to the glucose challenge.[6]
-
Glucose Challenge: Immediately after the t = 0 min blood sample, administer a glucose solution (e.g., 2 g/kg body weight) via intraperitoneal injection.
-
Post-Challenge Blood Sampling: Collect blood samples at various time points post-glucose challenge (e.g., 5, 15, 30, 60, and 120 minutes) to measure blood glucose levels.[6] Plasma can be collected from these samples for insulin measurement using an appropriate ELISA kit.[7]
-
Data Analysis: Calculate the Area Under the Curve (AUC) for glucose from t = 0 to t = 120 minutes to quantify the effect of AMG 837 on glucose tolerance. Compare the glucose and insulin profiles between the vehicle- and AMG 837-treated groups.
Caption: Workflow for an Intraperitoneal Glucose Tolerance Test (IPGTT).
Protocol 2: Chronic Dosing Study in Zucker Fatty Rats
This protocol is designed to evaluate the long-term efficacy of AMG 837 in a rat model of obesity and insulin resistance.[7]
Materials:
-
This compound
-
Vehicle
-
8-week old male Zucker fatty (fa/fa) rats
-
All materials listed in Protocol 1
Procedure:
-
Animal Randomization: Randomize Zucker fatty rats into treatment groups based on body weight.
-
Daily Dosing: Administer AMG 837 (at doses of 0.03, 0.1, or 0.3 mg/kg) or vehicle once daily via oral gavage for 21 consecutive days.[7] Dosing should occur at a consistent time each day.
-
IPGTT on Day 1 and Day 21: Perform an IPGTT as described in Protocol 1 on Day 1 and Day 21 of the study to assess the acute and chronic effects of AMG 837 on glucose tolerance.
-
Monitoring: Monitor animal health, body weight, and food and water intake throughout the study.
-
Data Analysis: Compare the glucose and insulin responses during the IPGTT on Day 1 and Day 21 between the different treatment groups to determine if the efficacy of AMG 837 is maintained over the 21-day treatment period.
Disclaimer: These protocols are intended as a guide and may require optimization based on specific experimental conditions and institutional guidelines. All animal experiments should be conducted in accordance with approved animal care and use protocols.
References
- 1. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AMG 837: a potent, orally bioavailable GPR40 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. journals.plos.org [journals.plos.org]
- 7. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
Application Notes and Protocols for Glucose Tolerance Test with AMG 837 in Mice
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for conducting a glucose tolerance test (GTT) in mice to evaluate the efficacy of the GPR40 agonist, AMG 837. It includes information on the mechanism of action, experimental procedures, and data presentation.
Introduction
AMG 837 is a potent and selective agonist of G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1] GPR40 is highly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin (B600854) secretion (GSIS).[1][2] Upon activation by long-chain fatty acids or synthetic agonists like AMG 837, GPR40 couples to the Gαq signaling pathway. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][3] The increase in intracellular IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, and DAG activates protein kinase C (PKC). The subsequent rise in intracellular calcium levels enhances the exocytosis of insulin-containing granules from β-cells in a glucose-dependent manner.[2][3] This mechanism makes GPR40 agonists a promising therapeutic target for type 2 diabetes, as they enhance insulin secretion primarily when blood glucose levels are elevated, thus minimizing the risk of hypoglycemia.
Data Presentation
The following tables summarize the quantitative data on the effect of AMG 837 on glucose metabolism during a glucose tolerance test. Note: The following data is derived from studies conducted in rat models and is provided as a reference for expected outcomes in murine studies.
Table 1: Effect of a Single Oral Dose of AMG 837 on Glucose Area Under the Curve (AUC) in an Intraperitoneal Glucose Tolerance Test (IPGTT) in Rats
| Treatment Group | Dose (mg/kg) | Glucose AUC Improvement (%) | p-value |
| Vehicle | - | - | - |
| AMG 837 | 0.03 | 3.9 | >0.05 |
| AMG 837 | 0.1 | 14.5 | <0.05 |
| AMG 837 | 0.3 | 18.8 | <0.01 |
| Data adapted from Lin et al., 2011.[4][5] |
Table 2: Effect of 21-Day Repeated Oral Dosing of AMG 837 on Glucose AUC in an IPGTT in Rats
| Treatment Group | Dose (mg/kg) | Glucose AUC Decrease (%) | p-value |
| Vehicle | - | - | - |
| AMG 837 | 0.03 | 7 | >0.05 |
| AMG 837 | 0.1 | 15 | <0.05 |
| AMG 837 | 0.3 | 25 | <0.001 |
| Data adapted from Lin et al., 2011.[4][6] |
Experimental Protocols
This section details the methodology for performing an intraperitoneal glucose tolerance test (IPGTT) in mice to assess the in vivo efficacy of AMG 837.
Materials
-
AMG 837
-
Vehicle solution (e.g., 1% methylcellulose (B11928114) with 1% Tween 80 in sterile water)[4]
-
Sterile D-glucose solution (e.g., 20% in sterile saline)
-
Male C57BL/6J mice (or other appropriate strain), 8-12 weeks old
-
Glucometer and test strips
-
Blood collection supplies (e.g., tail-snip lancets, heparinized capillary tubes)
-
Oral gavage needles
-
Syringes and needles for intraperitoneal injection
-
Animal scale
-
Timer
Procedure
-
Animal Acclimation and Housing:
-
House mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment.
-
Provide ad libitum access to standard chow and water.
-
-
Fasting:
-
Preparation of AMG 837 Formulation:
-
Prepare a suspension of AMG 837 in the vehicle solution at the desired concentrations (e.g., for a dose of 60 mg/kg). The formulation should be prepared fresh on the day of the experiment.
-
-
AMG 837 Administration:
-
Weigh each mouse to determine the correct dosing volume.
-
Thirty minutes prior to the glucose challenge, administer AMG 837 or vehicle solution to the respective groups via oral gavage.[4]
-
-
Baseline Blood Glucose Measurement (Time -30 min):
-
Immediately before AMG 837/vehicle administration, collect a baseline blood sample from the tail tip to measure fasting blood glucose levels.
-
-
Glucose Challenge (Time 0 min):
-
Administer a 2 g/kg body weight dose of the sterile D-glucose solution via intraperitoneal (IP) injection.[7]
-
-
Blood Glucose Monitoring:
-
Collect blood samples from the tail tip at 15, 30, 60, 90, and 120 minutes after the glucose injection.[7]
-
Measure blood glucose levels at each time point using a glucometer.
-
-
Data Analysis:
-
Plot the mean blood glucose concentration at each time point for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion for each mouse using the trapezoidal rule.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the glucose AUC between the AMG 837-treated groups and the vehicle-treated group.
-
Mandatory Visualizations
GPR40 Signaling Pathway
Caption: GPR40 signaling cascade in pancreatic β-cells initiated by AMG 837.
Experimental Workflow for Glucose Tolerance Test
Caption: Workflow for the glucose tolerance test with AMG 837 in mice.
References
- 1. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GPR40 - Proteopedia, life in 3D [proteopedia.org]
- 3. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 7. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing AMG 837 Calcium Hydrate in Isolated Pancreatic Islets
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG 837 calcium hydrate (B1144303) is a potent and selective partial agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3][4] GPR40 is predominantly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin (B600854) secretion (GSIS).[1][2][3][5][6] Activation of GPR40 by agonists like AMG 837 enhances the secretion of insulin in a glucose-dependent manner, making it a promising therapeutic target for type 2 diabetes.[1][2][3][7] These application notes provide detailed protocols for the use of AMG 837 calcium hydrate in isolated pancreatic islets to study its effects on insulin secretion and intracellular signaling.
Mechanism of Action
AMG 837 acts as a partial agonist at the GPR40 receptor.[1][2][3] Upon binding, it activates the Gαq/11 signaling pathway, leading to the activation of phospholipase C (PLC).[8][9][10] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), which is a key step in the potentiation of glucose-stimulated insulin secretion.[8][10]
Data Presentation
Quantitative Analysis of AMG 837 Activity
| Parameter | Species | Cell Type/System | Value | Reference(s) |
| EC50 for Insulin Secretion | Mouse | Isolated Pancreatic Islets | 142 ± 20 nM | [1][2][3][9] |
| EC50 for Ca2+ Flux (human GPR40) | CHO Cells | Recombinant | 13.5 nM | [9][11] |
| EC50 for Ca2+ Flux (mouse GPR40) | CHO Cells | Recombinant | 22.6 nM | [11] |
| EC50 for Ca2+ Flux (rat GPR40) | CHO Cells | Recombinant | 31.7 nM | [11] |
| EC50 for Inositol Phosphate Accumulation | A9 Cells | Recombinant (mouse GPR40) | 11.0 ± 0.05 nM | [12] |
Mandatory Visualizations
References
- 1. Mouse Pancreatic Islet Isolation [protocols.io]
- 2. Video: A Simple High Efficiency Protocol for Pancreatic Islet Isolation from Mice [jove.com]
- 3. A Simple High Efficiency Protocol for Pancreatic Islet Isolation from Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for in vivo and ex vivo assessment of hyperglycemia and islet function in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: Effective Isolation of Functional Islets from Neonatal Mouse Pancreas [jove.com]
- 6. researchgate.net [researchgate.net]
- 7. The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus (LY2881835, LY2922083, and LY2922470) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Islet Glucose Stimulated Insulin Secretion (GSIS) Assay [bio-protocol.org]
- 9. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 10. proteopedia.org [proteopedia.org]
- 11. researchgate.net [researchgate.net]
- 12. protocols.io [protocols.io]
Application Notes and Protocols for Evaluating the Efficacy of AMG 837 Calcium Hydrate in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMG 837 calcium hydrate (B1144303) is a potent and selective partial agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3] GPR40 is predominantly expressed on pancreatic β-cells and plays a crucial role in glucose-stimulated insulin (B600854) secretion (GSIS).[2][4] Activation of GPR40 by agonists like AMG 837 potentiates insulin release in a glucose-dependent manner, making it a promising therapeutic target for type 2 diabetes.[1][2][5] These application notes provide detailed protocols for evaluating the in vivo and in vitro efficacy of AMG 837 in established rodent models of metabolic disease.
Mechanism of Action: GPR40 Signaling Pathway
AMG 837 exerts its effects by binding to GPR40, a Gq protein-coupled receptor.[6][7] This binding event initiates a signaling cascade that results in the potentiation of insulin secretion from pancreatic β-cells. The key steps are outlined in the signaling pathway diagram below.
Caption: GPR40 signaling pathway activated by AMG 837.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo pharmacological data for AMG 837.
Table 1: In Vitro Activity of AMG 837
| Assay Type | Cell/Tissue Type | Species | Parameter | Value | Reference |
| Calcium Flux | CHO cells expressing human GPR40 | Human | EC50 | 13.5 ± 0.8 nM | [1] |
| Inositol Phosphate Accumulation | A9 cells expressing GPR40 | Murine | EC50 | 7.8 ± 1.2 nM | [2] |
| Glucose-Stimulated Insulin Secretion | Isolated Pancreatic Islets | Murine | EC50 | 142 ± 20 nM | [2][4] |
Table 2: In Vivo Efficacy of a Single Dose of AMG 837 in Zucker Fatty Rats
| Animal Model | Dose (mg/kg, p.o.) | Endpoint | Result | Reference |
| Zucker Fatty Rat | 0.3 | Glucose AUC during IPGTT | Statistically significant reduction | [8] |
| Zucker Fatty Rat | 1 | Glucose AUC during IPGTT | Statistically significant reduction | [8] |
| Zucker Fatty Rat | 3 | Glucose AUC during IPGTT | Statistically significant reduction | [8] |
Table 3: In Vivo Efficacy of 21-Day Dosing of AMG 837 in Zucker Fatty Rats
| Animal Model | Dose (mg/kg, p.o., daily) | Endpoint | Result (% reduction vs. vehicle) | Reference |
| Zucker Fatty Rat | 0.03 | Glucose AUC during IPGTT | 7% | [9] |
| Zucker Fatty Rat | 0.1 | Glucose AUC during IPGTT | 15% | [9] |
| Zucker Fatty Rat | 0.3 | Glucose AUC during IPGTT | 25% | [9] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Evaluation in Zucker Fatty Rats (Acute and Chronic Dosing)
This protocol describes an intraperitoneal glucose tolerance test (IPGTT) in Zucker fatty rats to assess the glucose-lowering effects of AMG 837.
Caption: Workflow for in vivo efficacy testing of AMG 837.
Materials:
-
AMG 837 calcium hydrate
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
8-week old male Zucker fatty (fa/fa) rats
-
Glucose solution (20% w/v in sterile saline)
-
Glucometer and test strips
-
Microcentrifuge tubes with anticoagulant (e.g., EDTA)
-
Insulin ELISA kit
Procedure:
-
Animal Acclimatization: House animals in a controlled environment for at least one week before the experiment.
-
Dosing Groups: Randomly assign animals to treatment groups (n=6-8 per group):
-
Fasting: Fast the animals overnight (approximately 16 hours) with free access to water.
-
Drug Administration:
-
Baseline Blood Sample: At 30 minutes post-dose (t=0), take a baseline blood sample from the tail vein.
-
Glucose Challenge: Immediately after the baseline sample, administer an intraperitoneal injection of glucose (2 g/kg body weight).
-
Blood Sampling: Collect blood samples at 15, 30, 60, and 120 minutes post-glucose challenge.
-
Glucose Measurement: Measure blood glucose concentrations immediately using a glucometer.
-
Plasma Collection: Centrifuge the remaining blood samples to separate plasma and store at -80°C for later insulin analysis.
-
Insulin Measurement: Determine plasma insulin concentrations using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the area under the curve (AUC) for both glucose and insulin. Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare treatment groups to the vehicle control.
Protocol 2: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) in Isolated Mouse Islets
This protocol details the measurement of insulin secretion from isolated pancreatic islets in response to glucose and AMG 837.
Materials:
-
This compound
-
Collagenase P
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with HEPES and 0.1% BSA, with varying glucose concentrations (e.g., 2.8 mM and 16.7 mM)
-
Ficoll-Paque or similar density gradient medium
-
Insulin ELISA kit
Procedure:
-
Islet Isolation:
-
Anesthetize a mouse (e.g., C57BL/6) and perfuse the pancreas with cold collagenase P solution via the common bile duct.
-
Digest the pancreas at 37°C, then mechanically disrupt the tissue.
-
Purify the islets from the digested tissue using a density gradient centrifugation (e.g., Ficoll).
-
Hand-pick the islets under a stereomicroscope and allow them to recover overnight in culture medium.
-
-
GSIS Assay:
-
Pre-incubate batches of size-matched islets (e.g., 10 islets per replicate) in KRB buffer with low glucose (2.8 mM) for 1 hour at 37°C.
-
Replace the low glucose buffer with KRB buffer containing either low (2.8 mM) or high (16.7 mM) glucose, with or without various concentrations of AMG 837.
-
Incubate for 1 hour at 37°C.
-
Collect the supernatant (containing secreted insulin) and store at -20°C.
-
Lyse the islets to determine total insulin content.
-
-
Insulin Measurement: Quantify the insulin concentration in the supernatants using an insulin ELISA kit.
-
Data Analysis: Express secreted insulin as a percentage of total insulin content. Plot the dose-response curve for AMG 837 at high glucose to determine the EC50 value. The specificity of AMG 837 can be confirmed by using islets isolated from GPR40 knockout mice, where the effect of the compound should be abolished.[2][4]
Concluding Remarks
The protocols outlined provide a robust framework for evaluating the preclinical efficacy of this compound. The Zucker fatty rat is a well-established model of insulin resistance and impaired glucose tolerance, making it highly relevant for studying potential anti-diabetic agents.[2][4] The in vitro GSIS assay using isolated islets provides a direct measure of the compound's effect on pancreatic β-cell function and is crucial for elucidating its mechanism of action.[2] Consistent and reproducible data from these models are essential for the progression of GPR40 agonists in drug development pipelines.
References
- 1. journals.plos.org [journals.plos.org]
- 2. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 5. AMG-837 calcium salt hydrate|1259389-38-2 (calium salt hydrate)--Shanghai xingMo Biotechnology [xmobio.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 9. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
AMG 837 calcium hydrate solubility issues and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AMG 837 calcium hydrate (B1144303). The information provided is intended to address common challenges, particularly those related to the compound's solubility, and to offer solutions for successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is AMG 837 and what is its mechanism of action?
A1: AMG 837 is a potent and selective partial agonist for the G-protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3] GPR40 is predominantly expressed on pancreatic β-cells.[4] Upon activation by agonists like AMG 837, GPR40 stimulates a signaling cascade that results in glucose-dependent insulin (B600854) secretion.[3][4] This means that AMG 837 enhances insulin release only when blood glucose levels are elevated, which is a key therapeutic advantage.[3]
Q2: What is the salt form and solubility of the commonly available AMG 837?
A2: AMG 837 is often supplied as a hemicalcium salt or a calcium salt hydrate.[1][5] It is characterized by poor aqueous solubility but is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO).[5] For instance, it is soluble in DMSO at concentrations up to 100 mM.[1]
Q3: Why am I observing precipitation when I dilute my AMG 837 stock solution into aqueous buffer?
A3: Precipitation upon dilution of a DMSO stock solution into aqueous buffers is a common issue with poorly soluble compounds like AMG 837. This occurs because the compound is not soluble in the aqueous environment of your assay medium once the concentration of the organic co-solvent (DMSO) is significantly lowered.
Q4: How does the presence of serum or albumin in my cell culture media affect the activity of AMG 837?
A4: AMG 837 is highly bound to plasma proteins, particularly albumin.[4][6] This binding will reduce the free concentration of AMG 837 available to interact with its target receptor, GPR40. Consequently, the observed potency (EC50) of AMG 837 will be significantly lower (i.e., a rightward shift in the dose-response curve) in the presence of serum or high concentrations of albumin.[4][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of AMG 837 in aqueous solution | Low aqueous solubility of the compound. | Prepare a high-concentration stock solution in 100% DMSO. For working solutions, use a stepwise dilution approach. Consider the use of solubilizing agents or formulation vehicles (see detailed protocols below). Sonication may also help to redissolve small amounts of precipitate. |
| Inconsistent or lower-than-expected potency in cellular assays | 1. Precipitation of the compound at the tested concentrations.2. High protein binding in the presence of serum. | 1. Visually inspect for precipitation. If observed, revise the dilution method or use a formulation with better solubility.2. To determine the intrinsic potency, conduct assays in low-protein or serum-free conditions, or with a minimal concentration of human serum albumin (e.g., 0.01%) to mitigate non-specific binding.[4][6] Be aware that the potency will be lower in the presence of serum, which may be more physiologically relevant for some studies.[4][6] |
| Difficulty preparing a formulation for in vivo studies | Poor solubility and bioavailability. | For oral administration, a common vehicle is 1% methylcellulose (B11928114) with 1% Tween 80.[6] Alternative formulations using co-solvents and surfactants can also be effective (see protocols below). |
Experimental Protocols
Preparation of Stock Solutions
It is recommended to prepare a high-concentration stock solution of AMG 837 calcium hydrate in 100% DMSO. For example, a 10 mM or 100 mM stock can be prepared and stored at -20°C or -80°C for long-term stability.
Formulations for In Vitro Aqueous Solutions
For researchers encountering solubility issues in aqueous buffers for in vitro assays, the following formulation strategies can be employed:
Method 1: Co-Solvent Formulation
This protocol aims to create a clear solution of AMG 837 in an aqueous-based system.
-
Start by dissolving AMG 837 in DMSO to create a concentrated stock.
-
In a separate tube, prepare the vehicle by mixing the following components in the specified ratios:
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Add 10% of the AMG 837 DMSO stock to the prepared vehicle.
-
Mix thoroughly. This method can achieve a clear solution at concentrations of at least 2.5 mg/mL.[7]
Method 2: Suspension with Cyclodextrin
This protocol results in a suspended solution suitable for certain applications.
-
Prepare a concentrated stock solution of AMG 837 in DMSO.
-
Prepare a 20% solution of SBE-β-CD (sulfobutylether-β-cyclodextrin) in saline.
-
Add 10% of the AMG 837 DMSO stock to 90% of the SBE-β-CD solution.
-
This will form a suspended solution that can be used for oral and intraperitoneal injections.[7]
Quantitative Solubility Data
| Solvent/Vehicle | Maximum Concentration |
| DMSO | 100 mM[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (clear solution)[7] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (suspended solution)[7] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (clear solution)[7] |
Visualizations
GPR40 Signaling Pathway
Caption: GPR40 signaling pathway activated by AMG 837.
Experimental Workflow for Assessing AMG 837 Solubility
Caption: Workflow for preparing and troubleshooting AMG 837 solutions.
References
- 1. AMG 837 hemicalcium salt | Free Fatty Acid Receptors | Tocris Bioscience [tocris.com]
- 2. universalbiologicals.com [universalbiologicals.com]
- 3. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. AMG-837 calcium salt hydrate|1259389-38-2 (calium salt hydrate)--Shanghai xingMo Biotechnology [xmobio.com]
- 6. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Improving AMG 837 calcium hydrate stability in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use and handling of AMG 837 calcium hydrate (B1144303), with a focus on improving its stability in solution for reliable experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My AMG 837 calcium hydrate is not dissolving in my aqueous buffer. What should I do?
A1: this compound is practically insoluble in water. Direct dissolution in aqueous buffers will likely result in precipitation. The recommended procedure is to first prepare a concentrated stock solution in 100% dimethyl sulfoxide (B87167) (DMSO). For subsequent experiments, this DMSO stock solution can be diluted into the final aqueous buffer. To minimize the risk of precipitation upon dilution, ensure the final concentration of DMSO in your aqueous solution is as low as possible while maintaining the desired AMG 837 concentration. A final DMSO concentration of 0.1% is often used in cell-based assays.[1]
Q2: I observed precipitation after diluting my DMSO stock solution of AMG 837 into my cell culture medium. How can I prevent this?
A2: This phenomenon, often called "solvent shock," can occur when a compound that is highly soluble in an organic solvent is rapidly introduced into an aqueous environment where it is poorly soluble. To mitigate this:
-
Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.
-
Use of Surfactants: For in vivo preparations, non-ionic surfactants like Tween 80 are often used in combination with suspending agents like methylcellulose (B11928114) to improve dispersibility.[1]
-
Employ Solubilizing Agents: For certain applications, particularly in vivo studies, cyclodextrins such as sulfobutyl ether-β-cyclodextrin (SBE-β-CD) can be used to enhance the aqueous solubility of hydrophobic compounds like AMG 837.
Q3: What is the recommended storage condition for this compound powder and its stock solutions?
A3:
-
Powder: Store the solid this compound at -20°C for long-term storage (months to years) and at 4°C for short-term storage (days to weeks).[2] The compound is stable for several weeks at ambient temperature during shipping.[2]
-
Stock Solutions: Prepare stock solutions in a suitable organic solvent like DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Q4: Is there a difference in stability between the free acid and the calcium salt forms of AMG 837?
A4: Yes, the free acid form of AMG 837 has been reported to have poor physicochemical stability. The hemicalcium salt dihydrate form was developed to be a more stable, crystalline solid, making it more suitable for long-term development and use.
Q5: How does the presence of proteins like albumin in my assay buffer affect the activity of AMG 837?
A5: AMG 837 is highly bound to plasma proteins, with studies showing 98.7% binding in human plasma.[1] The presence of human serum albumin (HSA) in your assay buffer will reduce the free concentration of AMG 837, leading to a rightward shift in its EC50 value (i.e., it will appear less potent).[3][4] It is crucial to consider this when designing your experiments and to report the protein concentration in your assay conditions for accurate interpretation of results. For instance, the EC50 of AMG 837 in a GPR40 aequorin assay was found to be ~180-fold less potent in the presence of 100% human serum compared to a buffer with 0.01% HSA.[1]
Data Presentation
Table 1: Solubility of AMG 837 Salts
| Salt Form | Solvent | Maximum Concentration | Reference |
| AMG 837 hemicalcium salt | DMSO | 100 mM | |
| This compound | DMSO | ≥ 42 mg/mL (92.22 mM) | [5] |
| AMG 837 (form not specified) | Water | Insoluble |
Table 2: In Vitro Potency of AMG 837 (EC50 Values)
| Assay | Species | Cell Line | EC50 (nM) | Notes | Reference |
| Aequorin Ca2+ flux | Human | CHO | 13.5 ± 0.8 | [1] | |
| Aequorin Ca2+ flux | Mouse | CHO | 22.6 ± 1.8 | [1] | |
| Aequorin Ca2+ flux | Rat | CHO | 31.7 ± 1.8 | [1] | |
| GTPγS binding | Human | A9_GPR40 | 1.5 ± 0.1 | [3] | |
| Inositol phosphate (B84403) accumulation | Human | A9_GPR40 | 7.8 ± 1.2 | [1] | |
| Insulin Secretion | Mouse | Primary Islets | 142 ± 20 | At 16.7 mM glucose | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied if necessary.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of AMG 837 Formulation for In Vivo Oral Gavage Studies
This protocol is based on formulations described in the literature.[1]
-
Materials:
-
This compound powder
-
1% (w/v) Methylcellulose (CMC) in sterile water
-
Tween 80
-
Sterile vehicle (e.g., saline or water)
-
-
Procedure:
-
Weigh the required amount of this compound.
-
Create a paste by adding a small amount of the 1% CMC solution to the powder.
-
Gradually add the remaining volume of the 1% CMC solution while continuously stirring or vortexing to form a uniform suspension.
-
Add Tween 80 to a final concentration of 1% (v/v) and mix thoroughly.
-
Ensure the final formulation is a homogenous suspension before administration.
-
Visualizations
Caption: GPR40 signaling pathway activated by AMG 837.
Caption: General workflow for in vitro experiments with AMG 837.
References
- 1. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 4. journals.plos.org [journals.plos.org]
- 5. AMG 837 (calciuM hydrate) | 1259389-38-2 [m.chemicalbook.com]
AMG 837 calcium hydrate plasma protein binding effects in assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with AMG 837 calcium hydrate.
Frequently Asked Questions (FAQs)
Q1: What is AMG 837 and what is its primary mechanism of action?
A1: AMG 837 is a potent, orally bioavailable partial agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3][4][5] Its mechanism of action involves potentiating glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells.[2][6][7] Upon binding to GPR40, AMG 837 activates the Gαq signaling pathway, leading to the accumulation of inositol (B14025) phosphate (B84403) and an increase in intracellular calcium (Ca2+) flux, which are key steps in enhancing insulin release.[2][5]
Q2: Does the "calcium hydrate" in the name indicate that AMG 837 targets the Calcium-Sensing Receptor (CaSR)?
A2: No, this is a common point of confusion. The "calcium" in the name refers to the salt form of the compound and does not indicate that it targets the Calcium-Sensing Receptor (CaSR).[8] AMG 837 is a selective agonist for the GPR40/FFA1 receptor.[2]
Q3: What is the extent of AMG 837 plasma protein binding?
A3: AMG 837 is extensively bound to plasma proteins. In human plasma, it has been shown to be 98.7% bound.[4] This high degree of binding is primarily to serum albumin and has significant implications for in vitro assay design and interpretation.[4]
Q4: How does plasma protein binding affect the potency of AMG 837 in in vitro assays?
A4: The high plasma protein binding of AMG 837 significantly reduces its free concentration, and therefore its apparent potency, in assays containing serum or albumin. The measured EC50 of AMG 837 can be several hundred-fold less potent in the presence of 100% human serum compared to assays with very low albumin concentrations.[4][9][10] It is crucial to account for this effect when designing experiments and comparing results across different assay conditions.
Troubleshooting Guide
Issue 1: Observed potency (EC50) of AMG 837 is much lower than expected.
-
Possible Cause: Presence of serum or albumin in the assay buffer.
-
Troubleshooting Steps:
-
Quantify Albumin Concentration: Determine the concentration of human serum albumin (HSA) or other proteins in your assay medium.
-
Run Control Experiments: Perform the assay in a buffer with a very low, defined concentration of HSA (e.g., 0.01% w/v) to establish a baseline potency.[4]
-
Generate a Correction Factor: If your experimental system requires the presence of serum, run parallel experiments with varying concentrations of serum or albumin to quantify the fold-shift in EC50. This will help in normalizing data across different experimental setups.
-
Consider Equilibrium Dialysis: For precise determination of unbound drug concentration, consider using equilibrium dialysis to measure the free fraction of AMG 837 under your specific assay conditions.
-
Issue 2: Inconsistent results in cell-based calcium flux assays.
-
Possible Cause 1: Variability in GPR40 expression levels in the cell line used. The potency of partial agonists like AMG 837 can be sensitive to receptor expression levels.
-
Troubleshooting Steps:
-
Use a Stable Cell Line: Ensure you are using a clonal cell line with stable and characterized expression of GPR40.
-
Compare to a Full Agonist: Include a full GPR40 agonist, such as docosahexaenoic acid (DHA), as a positive control to normalize the response.[9][10]
-
Plasmid Titration: If using transient transfection, perform plasmid titration experiments to find the optimal GPR40 expression level that gives a robust and reproducible signal.[9][10]
-
-
Possible Cause 2: Interference from serum components in the calcium flux assay.
-
Troubleshooting Steps:
-
Minimize Serum in Assay: If possible, conduct the final stage of the calcium flux assay in a serum-free buffer or a buffer with a minimal, defined concentration of delipidated HSA.
-
Wash Cells Thoroughly: Ensure cells are washed thoroughly to remove any residual serum from the culture medium before adding the calcium-sensitive dye and the compound.
-
Quantitative Data Summary
Table 1: Effect of Human Serum Albumin (HSA) and Human Serum on AMG 837 Potency in a GPR40 Aequorin Ca2+ Flux Assay
| Assay Condition | HSA/Serum Concentration | AMG 837 EC50 (nM) | Fold Shift in Potency (Approx.) | Reference |
| Low Albumin | 0.01% (w/v) HSA | 12 | Baseline | [4] |
| High Albumin | 0.625% (w/v) delipidated HSA | 210 ± 12 | 18x | [4] |
| Human Serum | 100% (v/v) | 2,140 ± 310 | 180x | [4] |
Experimental Protocols
Protocol 1: Assessing the Impact of Plasma Protein Binding on AMG 837 Potency using a Calcium Flux Assay
-
Cell Culture: Culture CHO cells stably expressing human GPR40 and a calcium-sensitive photoprotein like aequorin in appropriate growth medium.
-
Cell Plating: Seed the cells into 96-well or 384-well assay plates and allow them to attach and grow to confluence.
-
Dye Loading (if using a fluorescent dye): If not using a photoprotein, load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Preparation of Assay Buffers:
-
Buffer A (Low Protein): Assay buffer (e.g., HBSS) containing 0.01% (w/v) purified human serum albumin (HSA).
-
Buffer B (High Protein): Assay buffer containing a higher, physiologically relevant concentration of HSA (e.g., 0.625% w/v).
-
Buffer C (Serum): 100% human serum.
-
-
Compound Preparation: Prepare serial dilutions of AMG 837 in each of the three assay buffers (A, B, and C).
-
Assay Procedure:
-
Wash the cell plates with a base assay buffer to remove culture medium.
-
Add the appropriate assay buffer (A, B, or C) to the corresponding wells.
-
Add the serially diluted AMG 837 to the wells.
-
Measure the change in luminescence (for aequorin) or fluorescence (for dyes) over time using a suitable plate reader.
-
-
Data Analysis:
-
For each buffer condition, plot the dose-response curve of AMG 837.
-
Calculate the EC50 value for each condition using a non-linear regression model.
-
Determine the fold-shift in EC50 between the different buffer conditions to quantify the impact of protein binding.
-
Visualizations
Caption: GPR40/FFA1 signaling pathway activated by AMG 837.
Caption: Workflow for assessing plasma protein binding effects.
Caption: Troubleshooting low potency of AMG 837 in assays.
References
- 1. researchgate.net [researchgate.net]
- 2. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMG 837: a potent, orally bioavailable GPR40 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. axonmedchem.com [axonmedchem.com]
- 9. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming AMG 837 Calcium Hydrate Precipitation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the precipitation of AMG 837 calcium hydrate (B1144303) in buffer solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is AMG 837 calcium hydrate and why is it used in research?
AMG 837 is a potent and selective partial agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3][4][5] It is of interest in diabetes research because activation of GPR40 in pancreatic β-cells enhances glucose-stimulated insulin (B600854) secretion.[6][7][8][9] The calcium hydrate salt form is often used for its improved stability and handling properties.
Q2: I am observing precipitation when I dissolve this compound in my aqueous buffer. What are the potential causes?
Precipitation of this compound in aqueous buffers can be attributed to several factors:
-
pH-dependent solubility: The solubility of calcium salts, in general, is highly dependent on pH.[10][11][12][13] At neutral or higher pH, the carboxylate group of AMG 837 is deprotonated, and in the presence of calcium ions, this can lead to the formation of the less soluble calcium salt. The solubility of many calcium salts increases as the pH decreases.[12]
-
Common ion effect: The presence of calcium or other divalent cations in your buffer or media can decrease the solubility of this compound due to the common ion effect.[10]
-
Buffer composition: Certain buffer components, such as phosphates, can form insoluble salts with calcium, leading to precipitation.[11]
-
Supersaturation and nucleation: Rapidly dissolving the compound, especially at a high concentration, can create a thermodynamically unstable supersaturated solution that is prone to precipitation over time.[14][15]
-
Solvent shift: If you are preparing a stock solution in an organic solvent like DMSO and then diluting it into an aqueous buffer, the sudden change in solvent polarity can cause the compound to precipitate.
Q3: What is the solubility of this compound?
While specific solubility data in various buffers is not extensively published, one supplier indicates a solubility of up to 100 mM in DMSO.[3] For aqueous buffers, the solubility is expected to be significantly lower and highly pH-dependent.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition of this compound to Buffer
If you observe immediate precipitation when adding solid this compound or a concentrated stock solution to your experimental buffer, follow these steps:
Troubleshooting Workflow
References
- 1. molnova.com [molnova.com]
- 2. researchgate.net [researchgate.net]
- 3. AMG 837 hemicalcium salt | Free Fatty Acid Receptors | Tocris Bioscience [tocris.com]
- 4. medkoo.com [medkoo.com]
- 5. AMG 837: a potent, orally bioavailable GPR40 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
- 7. GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Solubility Characteristics of Six Calcium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of calcium salt solubility with changes in pH and P(CO(2)), simulating varying gastrointestinal environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting off-target effects of AMG 837 calcium hydrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AMG 837 calcium hydrate (B1144303). The information is designed to help interpret potential off-target effects and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of AMG 837?
AMG 837 is a potent and selective partial agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3][4] Its primary action is to potentiate glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells.[1][2][5]
Q2: How selective is AMG 837 for GPR40?
AMG 837 has demonstrated high selectivity for GPR40. In vitro studies have shown that it does not exhibit activity at the related free fatty acid receptors GPR41 (FFA2), GPR43 (FFA3), or GPR120 at concentrations up to 10 µM.[1]
Q3: What signaling pathway is activated by AMG 837?
AMG 837 activates GPR40, which primarily couples to the Gαq signaling pathway.[5][6] This activation leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration, which is a key signal for insulin granule exocytosis.[7]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected potency (EC50) in in vitro assays.
Potential Cause 1: Albumin Sequestration
AMG 837 is highly bound to plasma proteins, particularly albumin.[1][2] The presence of albumin in cell culture media, even at low concentrations, can sequester the compound and reduce its free concentration, leading to an apparent decrease in potency.
-
Troubleshooting Steps:
-
Quantify the albumin concentration in your assay medium.
-
Conduct experiments in serum-free or low-albumin conditions if feasible for your cell type.
-
If albumin is required, maintain a consistent concentration across all experiments and note it in your experimental details.
-
Consider using analytical methods to measure the free concentration of AMG 837 in your assay medium.
-
Potential Cause 2: Compound Lipophilicity and Assay Interference
AMG 837 is a lipophilic molecule.[4] This can lead to several issues in in vitro assays:
-
Adsorption to plastics: The compound may adsorb to plasticware, reducing its effective concentration.
-
Micelle formation: At higher concentrations, the compound may form micelles, affecting its availability to bind to the receptor.
-
Cell membrane partitioning: The compound may partition into cell membranes, which could lead to non-specific effects.
-
Troubleshooting Steps:
-
Use low-binding plates and pipette tips.
-
Prepare stock solutions in an appropriate solvent like DMSO and ensure complete solubilization before diluting into aqueous assay buffers.
-
Include vehicle controls to assess the effect of the solvent on the assay.
-
Consider using techniques like HPLC to measure the actual concentration of AMG 837 in your assay at the start and end of the experiment.[8][9]
-
Issue 2: Observing responses that are inconsistent with GPR40's known signaling pathway (e.g., changes in cAMP levels).
Potential Cause: Biased Agonism and Off-Target Effects
While AMG 837 is known to primarily signal through Gαq, some GPR40 agonists have shown biased agonism, meaning they can differentially activate distinct signaling pathways (e.g., Gαq vs. Gαs or β-arrestin recruitment).[6] Although AMG 837 appears to be Gαq-selective, it's crucial to consider the possibility of biased signaling in your specific experimental system. At higher concentrations, off-target effects at other receptors cannot be entirely ruled out without comprehensive screening.
-
Troubleshooting Steps:
-
Confirm GPR40 dependence: Use a GPR40 antagonist or cells where GPR40 has been knocked down or knocked out to confirm that the observed effect is mediated by GPR40.
-
Test for biased agonism: If you suspect biased signaling, use assays that measure other potential downstream signaling pathways, such as cAMP accumulation (for Gαs/Gαi) or β-arrestin recruitment.
-
Conduct a concentration-response analysis: Off-target effects are often observed at higher concentrations. A careful analysis of the concentration-response curve may reveal a biphasic response, suggesting multiple mechanisms of action.
-
Issue 3: Unexpected cellular phenotypes (e.g., changes in cell viability, morphology, or proliferation).
Potential Cause: On-target effects in non-pancreatic cells or true off-target effects.
GPR40 is expressed in tissues other than pancreatic β-cells, including the brain and immune cells.[1] If your cell line endogenously expresses GPR40, the observed phenotype might be an on-target effect. Alternatively, at higher concentrations, these effects could be due to interactions with other cellular targets.
-
Troubleshooting Steps:
-
Determine GPR40 expression: Check for GPR40 expression in your cell line at both the mRNA and protein level.
-
Rule out non-specific toxicity: Perform a simple cell viability assay (e.g., MTT, trypan blue exclusion) to determine if the observed phenotype is due to general cytotoxicity.
-
Consider the precedent of other GPR40 agonists: Some GPR40 agonists have been associated with liver toxicity in clinical trials.[3] While the mechanism is not fully understood and may be compound-specific, it highlights the potential for unexpected effects with this class of molecules.
-
Data Presentation
Table 1: In Vitro Potency of AMG 837 on GPR40 Across Species
| Species | Assay Type | EC50 (nM) |
| Human | Aequorin Ca2+ flux | 13.5 ± 0.8 |
| Mouse | Aequorin Ca2+ flux | 22.6 ± 1.8 |
| Rat | Aequorin Ca2+ flux | 31.7 ± 1.8 |
| Dog | Aequorin Ca2+ flux | 71.3 ± 5.8 |
| Rhesus Monkey | Aequorin Ca2+ flux | 30.6 ± 4.3 |
Data extracted from Lin et al. (2011).[1]
Table 2: Selectivity Profile of AMG 837
| Target | Activity | Concentration Tested |
| GPR40 (FFAR1) | Agonist | - |
| GPR41 (FFA2) | No activity | up to 10 µM |
| GPR43 (FFA3) | No activity | up to 10 µM |
| GPR120 (FFAR4) | No activity | up to 10 µM |
Data extracted from Lin et al. (2011).[1]
Experimental Protocols
Protocol 1: Assessing GPR40 Agonist Activity using a Calcium Flux Assay
This protocol provides a general workflow for measuring GPR40 activation by monitoring intracellular calcium mobilization.
-
Cell Culture:
-
Culture cells expressing GPR40 (e.g., CHO-K1 or HEK293 cells stably transfected with GPR40) in appropriate media.
-
Seed cells into a 96-well or 384-well black-walled, clear-bottom plate at a suitable density and allow them to attach overnight.
-
-
Calcium Indicator Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM) according to the manufacturer's instructions.
-
Remove the cell culture medium and add the loading buffer to each well.
-
Incubate the plate at 37°C for a specified time (typically 30-60 minutes) to allow for dye loading.
-
-
Compound Preparation:
-
Prepare a stock solution of AMG 837 calcium hydrate in DMSO.
-
Perform serial dilutions of the compound in a suitable assay buffer to achieve the desired final concentrations. Include a vehicle control (DMSO) and a positive control (a known GPR40 agonist).
-
-
Measurement of Calcium Flux:
-
Use a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR, FlexStation).
-
Measure the baseline fluorescence for a short period.
-
Inject the compound dilutions into the wells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔF against the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Visualizations
Caption: GPR40 signaling pathway activated by AMG 837.
Caption: Logical workflow for troubleshooting unexpected results.
References
- 1. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. AMG 837: a potent, orally bioavailable GPR40 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. chromatographyonline.com [chromatographyonline.com]
AMG 837 calcium hydrate dose-response curve optimization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing AMG 837 calcium hydrate (B1144303) in their experiments. The information is tailored for researchers, scientists, and drug development professionals to optimize their dose-response curve experiments and related assays.
Frequently Asked Questions (FAQs)
Q1: What is AMG 837 and what is its primary mechanism of action?
A1: AMG 837 is a potent and orally bioavailable partial agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3] Its primary mechanism involves binding to GPR40, which is predominantly expressed on pancreatic β-cells.[1][4] This activation stimulates the Gαq signaling pathway, leading to the activation of phospholipase C (PLC), which in turn increases intracellular inositol (B14025) phosphates and mobilizes calcium.[5][6][7] This cascade ultimately potentiates glucose-stimulated insulin (B600854) secretion (GSIS).[1][4]
Q2: Is the effect of AMG 837 glucose-dependent?
A2: Yes, the insulin secretion-enhancing effect of AMG 837 is glucose-dependent.[1][4] The potentiation of insulin secretion is observed at elevated glucose concentrations (e.g., ≥8.3 mM), while no significant effect is seen at low glucose levels (≤5.6 mM).[1][4] This glucose dependency is a key characteristic and suggests a lower risk of hypoglycemia compared to other insulin secretagogues like sulfonylureas.[1][4]
Q3: What is the difference between a partial and a full agonist for GPR40, and why is AMG 837 considered a partial agonist?
A3: A full agonist can induce the maximum possible response from a receptor, while a partial agonist produces a response that is lower than that of a full agonist, even at saturating concentrations. AMG 837 is classified as a partial agonist because, in various in vitro assays, it elicits a submaximal response compared to endogenous ligands like docosahexaenoic acid (DHA) or other synthetic full agonists.[4][8] The partial agonism of AMG 837 has been demonstrated in calcium flux and inositol phosphate (B84403) accumulation assays.[1][8]
Q4: How does plasma protein binding affect the in vitro activity of AMG 837?
A4: AMG 837 is extensively bound to plasma proteins, with reports of 98.7% binding in human plasma.[1][4] This high degree of protein binding significantly reduces the free concentration of the compound available to interact with its target receptor. Consequently, the in vitro potency (EC50) of AMG 837 is considerably right-shifted (less potent) in the presence of serum or albumin compared to assays conducted in low-protein or serum-free media.[1][4] For instance, the EC50 in a calcium flux assay was ~180-fold lower in the presence of 100% human serum compared to 0.01% HSA.[1][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in dose-response curve data | 1. Inconsistent cell passage number or health. 2. Pipetting errors, especially with serial dilutions. 3. Fluctuation in incubation times or temperatures. 4. Edge effects in multi-well plates. | 1. Use cells within a consistent and optimal passage range. Regularly check for viability and morphology. 2. Use calibrated pipettes and perform serial dilutions carefully. Prepare a master mix for each concentration where possible. 3. Strictly adhere to standardized incubation protocols. Use a calibrated incubator. 4. Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity. |
| Lower than expected potency (right-shifted EC50) | 1. Presence of serum or albumin in the assay buffer. 2. Degradation of AMG 837 stock solution. 3. Sub-optimal glucose concentration in the assay. | 1. Be aware of the impact of protein binding. If possible, perform initial characterization in a low-protein medium. When using serum, ensure the concentration is consistent across experiments and account for the potency shift.[1][4] 2. Prepare fresh stock solutions of AMG 837 in an appropriate solvent (e.g., DMSO) and store them properly (aliquoted at -20°C or -80°C). Avoid repeated freeze-thaw cycles. 3. Ensure the glucose concentration in the assay medium is optimal for potentiation of insulin secretion (typically ≥8.3 mM).[1][4] |
| No response or very weak response to AMG 837 | 1. Low or absent GPR40 expression in the cell line. 2. Incorrect assay setup for detecting Gαq pathway activation. 3. Use of GPR40 knockout models. | 1. Verify the expression of GPR40 in your cell line using techniques like qPCR or Western blotting. Consider using a cell line known to express GPR40, such as CHO or A9 cells stably transfected with the receptor.[1][8] 2. Ensure your assay is designed to measure downstream effects of Gαq activation, such as intracellular calcium mobilization or inositol phosphate accumulation.[1][3] 3. Confirm the genotype of your animal or cell model. AMG 837 activity is abolished in GPR40 knockout islets.[1][4] |
| Precipitation of AMG 837 in aqueous buffer | 1. Poor solubility of the compound at the tested concentration. 2. Incorrect solvent used for the initial stock solution. | 1. Check the solubility limits of AMG 837 calcium hydrate. It may be necessary to use a small percentage of an organic solvent like DMSO in the final assay buffer (typically ≤0.1%). 2. Ensure the initial stock solution is fully dissolved in a suitable organic solvent before further dilution in aqueous buffers. |
Quantitative Data Summary
The following tables summarize the in vitro and in vivo dose-response data for AMG 837 from published studies.
In Vitro Potency of AMG 837
| Assay Type | Cell Line / System | EC50 (nM) | Notes |
| [35S]-GTPγS Binding | A9 cells expressing human GPR40 | 1.5 ± 0.1 | Measures G-protein activation.[1][4] |
| Calcium Flux (Aequorin) | CHO cells expressing GPR40 | 13.5 | In the presence of 0.01% HSA.[9] |
| Calcium Flux (Aequorin) | CHO cells expressing GPR40 | 2,140 ± 310 | In the presence of 100% human serum.[1][4] |
| Calcium Flux | CHO cells expressing GPR40 | 120 ± 10 | Partial agonist activity reported.[8] |
| Insulin Secretion | Isolated primary mouse islets | 142 ± 20 | Measured at 16.7 mM glucose.[1][4] |
In Vivo Efficacy of AMG 837
| Animal Model | Doses (mg/kg, oral) | Effect |
| Sprague-Dawley Rats | 0.03, 0.1, 0.3 | Dose-dependent suppression of plasma glucose levels during an intraperitoneal glucose tolerance test (IPGTT).[4] |
| Zucker Fatty Rats | 0.03, 0.1, 0.3 | Improved glucose levels during IPGTT after a single dose and after 21 days of daily dosing.[1] |
Experimental Protocols
Calcium Flux Assay (Aequorin Method)
-
Cell Culture and Transfection:
-
Culture CHO cells in appropriate growth medium.
-
Co-transfect cells with a GPR40 expression plasmid and an aequorin expression plasmid. Typically, 5 µg of GPR40 plasmid is used for 10-12 million cells.[4]
-
-
Cell Plating:
-
Plate the transfected cells into 96-well or 384-well assay plates and incubate to allow for cell attachment and protein expression.
-
-
Aequorin Reconstitution:
-
Incubate cells with coelenterazine (B1669285) (the substrate for aequorin) in a suitable assay buffer for a defined period in the dark to reconstitute the active photoprotein.
-
-
Compound Addition and Signal Detection:
-
Prepare serial dilutions of this compound in an assay buffer containing the desired concentration of glucose and albumin/serum.
-
Add the compound dilutions to the wells.
-
Immediately measure the luminescent signal generated by the calcium-dependent oxidation of coelenterazine using a luminometer. The signal is proportional to the intracellular calcium concentration.
-
-
Data Analysis:
-
Plot the luminescence intensity against the logarithm of the AMG 837 concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Isolated Pancreatic Islet Insulin Secretion Assay
-
Islet Isolation:
-
Isolate pancreatic islets from mice using collagenase digestion followed by density gradient centrifugation.
-
-
Islet Culture and Pre-incubation:
-
Culture the isolated islets overnight in a suitable culture medium.
-
Before the experiment, pre-incubate the islets in a low-glucose buffer (e.g., 2.8 mM glucose) for 1-2 hours to establish a basal insulin secretion rate.
-
-
Insulin Secretion Stimulation:
-
Prepare incubation buffers containing a stimulatory concentration of glucose (e.g., 16.7 mM) and serial dilutions of AMG 837.
-
Incubate batches of islets (typically 5-10 islets per replicate) in these buffers for a defined period (e.g., 60 minutes) at 37°C.
-
-
Sample Collection and Analysis:
-
Collect the supernatant from each well.
-
Measure the insulin concentration in the supernatant using an ELISA kit.
-
-
Data Analysis:
-
Normalize the insulin secretion data to the basal secretion rate or total insulin content.
-
Plot the stimulated insulin secretion against the logarithm of the AMG 837 concentration and fit the data to determine the EC50.
-
Visualizations
Caption: GPR40 signaling pathway activated by AMG 837.
Caption: General workflow for dose-response curve experiments.
Caption: Troubleshooting logic for AMG 837 experiments.
References
- 1. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
- 9. axonmedchem.com [axonmedchem.com]
Impact of serum albumin on AMG 837 calcium hydrate activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the experimental use of AMG 837 calcium hydrate (B1144303), with a specific focus on the impact of serum albumin on its activity.
Frequently Asked Questions (FAQs)
Q1: What is AMG 837 calcium hydrate and what is its mechanism of action?
This compound is a potent and orally bioavailable partial agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1)[1][2][3]. Its primary mechanism of action involves stimulating glucose-dependent insulin (B600854) secretion from pancreatic β-cells[4][5]. Upon binding to GPR40, which is coupled to the Gαq class of G-proteins, AMG 837 initiates a signaling cascade that includes the activation of phospholipase C (PLC). This leads to the generation of inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium stores and activate protein kinase C (PKC), ultimately resulting in the potentiation of insulin secretion in the presence of elevated glucose levels[5][6][7].
Q2: We are observing lower than expected potency of AMG 837 in our in vitro assays. What could be the reason?
A significant factor that can lead to an apparent decrease in AMG 837 potency is its high affinity for serum albumin. AMG 837 is extensively bound to plasma proteins, with approximately 98.7% of the compound being bound in human plasma[4][8]. This binding is primarily to albumin. Consequently, the free fraction of AMG 837 available to interact with the GPR40 receptor is significantly reduced in the presence of serum or albumin in the assay medium. This can result in a rightward shift of the dose-response curve and a higher apparent EC50 value.
Q3: How much does serum albumin affect the EC50 of AMG 837?
The presence of human serum albumin (HSA) or human serum has a substantial impact on the measured potency of AMG 837 in vitro. For instance, in a calcium flux assay, the EC50 of AMG 837 was found to be approximately 180-fold higher when tested in 100% human serum compared to an assay buffer containing only 0.01% HSA[4]. Even at a concentration of 0.625% delipidated HSA, the EC50 was about 16-fold higher than in the presence of 0.01% HSA[9].
Q4: How can we mitigate the impact of serum albumin binding in our experiments?
To obtain more accurate measurements of AMG 837's intrinsic potency at the GPR40 receptor, it is recommended to perform assays in a buffer with a very low concentration of albumin (e.g., 0.01% HSA) or in an albumin-free medium[4][8]. If the experimental design requires the presence of serum or higher concentrations of albumin to maintain cell health or for other reasons, it is crucial to be aware of the potential for reduced potency and to report the albumin concentration along with the pharmacological data.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Observed EC50 is significantly higher than reported values. | High concentration of serum or albumin in the assay buffer. | Reduce the concentration of serum/albumin in the assay medium. If possible, use a buffer with a minimal amount of albumin (e.g., 0.01%) or an albumin-free buffer. Note the albumin concentration when reporting results.[4][8] |
| High variability in results between experimental batches. | Inconsistent concentrations of serum or albumin in the assay medium across batches. | Standardize the source and concentration of serum or albumin used in all experiments. Ensure thorough mixing of reagents. |
| AMG 837 appears to have low efficacy in cell-based assays. | The free concentration of AMG 837 is below the effective range due to high protein binding. | Increase the nominal concentration of AMG 837 to compensate for the amount bound to albumin. Alternatively, calculate the expected free concentration based on the known binding percentage and adjust the dosing accordingly. |
| Difficulty in achieving complete dose-response curves. | At high concentrations of AMG 837, non-specific effects or solubility issues may arise, especially in the presence of high protein concentrations. | Optimize the assay conditions, including solvent concentration and incubation times. If solubility is a concern, prepare stock solutions in an appropriate solvent like DMSO and ensure the final solvent concentration in the assay is low and consistent across all wells[10]. |
Data Presentation
Table 1: Impact of Human Serum Albumin (HSA) and Human Serum on AMG 837 Potency in a GPR40 Aequorin Calcium Flux Assay
| Condition | EC50 (nM) | Fold Shift in EC50 (compared to 0.01% HSA) | Reference |
| 0.01% HSA | ~11.9 | 1 | [4] |
| 0.625% Delipidated HSA | 210 ± 12 | ~16 | [9] |
| 100% Human Serum | 2,140 ± 310 | ~180 | [4][8] |
Experimental Protocols
1. GPR40 Calcium Flux Assay
This protocol is a generalized procedure for measuring the effect of AMG 837 on intracellular calcium mobilization in cells expressing GPR40.
-
Cell Culture: Maintain a cell line stably expressing human GPR40 (e.g., CHO or A9 cells) in appropriate culture medium.
-
Cell Plating: Seed the cells into 96-well or 384-well black-walled, clear-bottom microplates at a suitable density and allow them to attach overnight.
-
Dye Loading: Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution) buffered with HEPES. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) according to the manufacturer's instructions. This is typically done for 30-60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. The assay buffer should contain the desired concentration of human serum albumin (e.g., 0.01%).
-
Measurement: Use a fluorescence plate reader (e.g., FLIPR, FlexStation) to measure the baseline fluorescence, then add the AMG 837 dilutions to the wells and monitor the change in fluorescence over time, which corresponds to changes in intracellular calcium concentration.
-
Data Analysis: The increase in fluorescence is used to determine the agonist response. Plot the peak fluorescence response against the logarithm of the AMG 837 concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
2. Equilibrium Dialysis for Plasma Protein Binding
This protocol provides a method to determine the fraction of AMG 837 bound to plasma proteins.
-
Apparatus: Use a commercially available equilibrium dialysis apparatus (e.g., RED device) with a semi-permeable membrane (typically with a molecular weight cut-off of 8-12 kDa).
-
Sample Preparation: Spike human plasma with AMG 837 at a known concentration.
-
Dialysis: Add the spiked plasma to one chamber of the dialysis unit and an equal volume of protein-free buffer (e.g., phosphate-buffered saline) to the other chamber.
-
Incubation: Incubate the dialysis unit at 37°C on a shaker for a sufficient time to reach equilibrium (typically 4-24 hours).
-
Sample Analysis: After incubation, collect samples from both the plasma and the buffer chambers. Analyze the concentration of AMG 837 in each sample using a suitable analytical method, such as LC-MS/MS[11].
-
Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration of AMG 837 in the buffer chamber to the concentration in the plasma chamber. The percentage bound is then calculated as (1 - fu) x 100%.
Mandatory Visualizations
Caption: GPR40 signaling pathway activated by AMG 837.
Caption: Workflow for assessing AMG 837 activity.
Caption: Impact of serum albumin on AMG 837 availability.
References
- 1. AMG 837 (calciuM hydrate) | 1259389-38-2 [m.chemicalbook.com]
- 2. This compound 1259389-38-2 | MCE [medchemexpress.cn]
- 3. axonmedchem.com [axonmedchem.com]
- 4. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 9. journals.plos.org [journals.plos.org]
- 10. AMG-837 calcium salt hydrate|1259389-38-2 (calium salt hydrate)--Shanghai xingMo Biotechnology [xmobio.com]
- 11. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]
AMG 837 calcium hydrate storage and handling best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper storage, handling, and use of AMG 837 calcium hydrate (B1144303) in experimental settings.
Frequently Asked Questions (FAQs)
1. What is AMG 837 calcium hydrate?
This compound is a potent and orally bioavailable partial agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3] It is a research chemical used to investigate the role of GPR40 in various physiological processes, particularly in glucose-stimulated insulin (B600854) secretion (GSIS).[1][2][3] Therefore, it holds potential for the study of type 2 diabetes.
2. What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the stability and activity of the compound. For short-term storage (days to weeks), it is recommended to keep it in a dry, dark place at 0 - 4°C.[1][2] For long-term storage (months to years), the compound should be stored at -20°C.[1][2]
3. How should I handle this compound in the laboratory?
As a precautionary measure, it is advised to avoid inhalation of the powder and contact with eyes and skin.[1] Use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses is recommended. Handling should be performed in a well-ventilated area to avoid dust and aerosol formation.[1]
4. What is the solubility of this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO) but not in water.[1][2]
5. How should I prepare stock solutions of this compound?
Stock solutions should be prepared by dissolving the compound in DMSO.[1] For short-term storage of the stock solution, it can be kept at 0 - 4°C for days to weeks. For longer-term storage, it is recommended to aliquot the stock solution and store it at -20°C for months.[2]
Troubleshooting Guides
Experimental Assay: Calcium Flux Assay
Issue 1: No or low signal upon agonist stimulation.
-
Possible Cause 1: Inactive Compound.
-
Solution: Ensure that the this compound has been stored correctly according to the recommended conditions (see FAQ 2). Prepare a fresh stock solution from a new vial if necessary.
-
-
Possible Cause 2: Low Receptor Expression.
-
Solution: Confirm that the cell line used (e.g., HEK293 or CHO cells) has a high and stable expression of GPR40. If using transient transfection, optimize the transfection efficiency.
-
-
Possible Cause 3: Incorrect Assay Buffer.
-
Solution: The assay buffer must contain an adequate concentration of calcium. A common buffer is Hank's Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.
-
-
Possible Cause 4: Dye Loading Issues.
-
Solution: Ensure that the calcium indicator dye (e.g., Fluo-4 AM, Indo-1 AM) is loaded into the cells according to the manufacturer's protocol. Optimize dye concentration and loading time for your specific cell line. Inadequate de-esterification of the AM ester can also be a cause; allow sufficient incubation time at 37°C.
-
Issue 2: High background fluorescence.
-
Possible Cause 1: Cell Death or Membrane Damage.
-
Solution: High background can result from leaky cells. Ensure cells are healthy and not overgrown. Handle cells gently during plating and dye loading. Reduce the concentration of DMSO in the final assay well, as high concentrations can be cytotoxic.
-
-
Possible Cause 2: Incomplete Dye Wash.
-
Solution: If using a wash-based protocol, ensure that the extracellular dye is thoroughly removed before adding the agonist. Alternatively, use a no-wash calcium assay kit that contains a quencher for extracellular dye.
-
-
Possible Cause 3: Autofluorescence.
-
Solution: Check for autofluorescence from the compound or the assay plate. Run a control with the compound in the absence of cells. Use low-autofluorescence plates.
-
Experimental Assay: Glucose-Stimulated Insulin Secretion (GSIS) with Pancreatic Islets
Issue 1: High basal insulin secretion at low glucose concentrations.
-
Possible Cause 1: Islet Stress or Damage.
-
Solution: Islet isolation is a stressful process. Allow islets to recover overnight in culture before performing the GSIS assay. Handle islets gently to avoid mechanical damage.
-
-
Possible Cause 2: Inadequate Pre-incubation.
-
Solution: Pre-incubate the islets in a low-glucose buffer (e.g., 2.8 mM glucose) for at least 1 hour before the stimulation step to allow insulin secretion to return to a basal level.
-
Issue 2: Poor or no response to high glucose or AMG 837 stimulation.
-
Possible Cause 1: Low Islet Viability.
-
Solution: Assess islet viability using a suitable stain (e.g., FDA/PI). Use only healthy, viable islets for the assay.
-
-
Possible Cause 2: Insufficient Glucose Concentration.
-
Solution: Ensure that the high glucose concentration used for stimulation is appropriate to elicit a robust response (typically 16.7 mM).
-
-
Possible Cause 3: Inactive AMG 837.
-
Solution: Verify the proper storage and handling of the compound. Prepare a fresh stock solution.
-
-
Possible Cause 4: Suboptimal Islet Number.
-
Solution: Use a sufficient number of size-matched islets per replicate to ensure a detectable level of secreted insulin.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Storage (Short-term) | 0 - 4°C, dry and dark | [1][2] |
| Storage (Long-term) | -20°C, dry and dark | [1][2] |
| Solubility | Soluble in DMSO, insoluble in water | [1][2] |
| Shelf Life (Solid) | > 2 years (if stored properly) | [2] |
| EC50 (Human GPR40) | 13 nM | [4] |
| EC50 (Rat GPR40) | 23 nM | [4] |
| EC50 (Mouse GPR40) | 13 nM | [4] |
Experimental Protocols
Calcium Flux Assay Protocol
This protocol provides a general guideline for measuring intracellular calcium mobilization in a GPR40-expressing cell line (e.g., HEK293-GPR40) in a 96-well format.
Materials:
-
HEK293 cells stably expressing human GPR40
-
DMEM with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)
-
Black, clear-bottom 96-well plates
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4
-
This compound
-
Positive control (e.g., a known GPR40 agonist or ionomycin)
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating:
-
The day before the assay, seed the GPR40-expressing cells into the 96-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the dye loading solution by dissolving Fluo-4 AM and Pluronic F-127 in Assay Buffer. The final concentration of Fluo-4 AM is typically 1-5 µM.
-
Aspirate the culture medium from the wells and wash once with Assay Buffer.
-
Add the dye loading solution to each well and incubate for 45-60 minutes at 37°C in the dark.
-
-
Compound Preparation:
-
Prepare a 2X concentrated stock of AMG 837 and the positive control in Assay Buffer.
-
-
Calcium Flux Measurement:
-
Set the fluorescence plate reader to the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em = 490/525 nm for Fluo-4).
-
Establish a stable baseline fluorescence reading for each well for approximately 10-20 seconds.
-
Inject the 2X AMG 837 solution or control into the wells.
-
Immediately begin recording the fluorescence signal for at least 60-120 seconds to capture the peak response and subsequent decline.
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay Protocol
This protocol describes a static incubation GSIS assay using isolated pancreatic islets.
Materials:
-
Isolated pancreatic islets (e.g., from mouse or rat)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA and HEPES, pH 7.4
-
Low glucose KRBB (2.8 mM glucose)
-
High glucose KRBB (16.7 mM glucose)
-
This compound dissolved in DMSO
-
24-well plates
-
Insulin ELISA kit
Procedure:
-
Islet Recovery:
-
After isolation, culture the islets overnight in RPMI-1640 medium to allow for recovery.
-
-
Pre-incubation:
-
Hand-pick a sufficient number of size-matched islets (e.g., 10-15 islets per well) and place them in a 24-well plate.
-
Wash the islets with KRBB.
-
Pre-incubate the islets in Low glucose KRBB for 60 minutes at 37°C to establish a basal insulin secretion rate.
-
-
Stimulation:
-
Carefully remove the supernatant from the pre-incubation step (this can be collected to measure basal insulin secretion).
-
Add fresh Low glucose KRBB (control), High glucose KRBB, or High glucose KRBB containing the desired concentration of AMG 837 to the respective wells. Ensure the final DMSO concentration is low (e.g., <0.1%).
-
Incubate for 60 minutes at 37°C.
-
-
Sample Collection and Analysis:
-
After the stimulation period, carefully collect the supernatant from each well.
-
Centrifuge the supernatant to pellet any detached cells or debris.
-
Store the clarified supernatant at -20°C until the insulin concentration is measured using an insulin ELISA kit according to the manufacturer's instructions.
-
Visualizations
References
Discontinuation of AMG 837 Clinical Trials: A Technical Overview
The clinical development of AMG 837, a G protein-coupled receptor 40 (GPR40) agonist, was discontinued (B1498344) primarily due to toxicity concerns that emerged during Phase 1 clinical trials. While specific details of the adverse events for AMG 837 remain largely undisclosed in publicly available information, the broader context of safety issues within the GPR40 agonist drug class, particularly hepatotoxicity, provides a strong indication for the program's termination.
AMG 837 was under investigation by Amgen as a potential treatment for type 2 diabetes. Its mechanism of action centered on the activation of GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), which is predominantly expressed on pancreatic β-cells. Activation of this receptor by fatty acids or synthetic agonists like AMG 837 was shown in preclinical studies to enhance glucose-stimulated insulin (B600854) secretion (GSIS).[1][2]
The discontinuation of the clinical trials for a similar GPR40 agonist, TAK-875 (fasiglifam), due to instances of liver injury in Phase 3 trials, cast a significant shadow over the entire class of GPR40 agonists.[3][4] This event likely heightened scrutiny on the safety profiles of all drugs in this class, including AMG 837. It is probable that the toxicity concerns that led to the discontinuation of AMG 837's development were related to similar off-target effects or class-wide safety issues.[5]
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the discontinuation of AMG 837 clinical trials?
A1: The primary reason for the discontinuation of AMG 837 clinical trials was toxicity concerns that arose during Phase 1 studies.[5] While the exact nature of the toxicity has not been publicly detailed by Amgen, the known safety risks associated with the GPR40 agonist class, such as liver toxicity, are the most likely cause.[3][6]
Q2: What is the mechanism of action of AMG 837?
A2: AMG 837 is an agonist of the G protein-coupled receptor 40 (GPR40). By binding to and activating GPR40 on pancreatic β-cells, it potentiates glucose-stimulated insulin secretion. This means it enhances the release of insulin from the pancreas only when blood glucose levels are elevated, which was considered a promising approach for managing type 2 diabetes with a lower risk of hypoglycemia compared to some other insulin secretagogues.[1][2]
Q3: Were there any published results from the AMG 837 clinical trials?
A3: Detailed results from the discontinued Phase 1 clinical trials of AMG 837, particularly regarding the specific adverse events, have not been published in peer-reviewed literature. The available information is primarily from preclinical studies and general reviews of the GPR40 agonist drug class.
Troubleshooting Guide for GPR40 Agonist Research
For researchers working with GPR40 agonists, the following troubleshooting guide may be helpful in addressing potential experimental issues:
| Issue | Potential Cause | Troubleshooting Steps |
| Low in vitro potency | Compound degradation | - Ensure proper storage conditions (temperature, light protection).- Prepare fresh stock solutions for each experiment.- Verify compound purity via HPLC or other analytical methods. |
| High protein binding in media | - Preclinical studies indicated that AMG 837 has high plasma protein binding.[7]- Use serum-free or low-serum media for initial potency assays.- If serum is required, consider measuring the free fraction of the compound. | |
| Inconsistent in vivo efficacy | Poor oral bioavailability | - Optimize vehicle formulation for improved solubility and absorption.- Consider alternative routes of administration (e.g., intravenous) to establish baseline efficacy. |
| Rapid metabolism | - Analyze plasma and tissue samples for metabolite formation.- Co-administer with metabolic inhibitors (in preclinical models) to assess the impact of metabolism on exposure and efficacy. | |
| Observed cytotoxicity | Off-target effects | - Screen the compound against a panel of off-target receptors and enzymes.- Use a GPR40 knockout/knockdown cell line or animal model to confirm that the observed toxicity is GPR40-independent. |
| Reactive metabolite formation | - Conduct in vitro metabolism studies using liver microsomes or hepatocytes to identify potential reactive metabolites.[3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of GPR40 agonists and a general workflow for their preclinical evaluation.
Caption: Proposed signaling pathway for AMG 837 via GPR40 activation.
Caption: General preclinical workflow for GPR40 agonist development.
References
- 1. journals.plos.org [journals.plos.org]
- 2. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amgen Outlines Long-Term Strategy [prnewswire.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Updates on Free Fatty Acid Receptor 1 (GPR-40) Agonists for the Treatment of Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Potential toxicity of AMG 837 calcium hydrate in research
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential toxicity, safe handling, and experimental use of AMG 837 calcium hydrate (B1144303).
Frequently Asked Questions (FAQs)
Q1: What is AMG 837 calcium hydrate and what is its primary mechanism of action?
A1: this compound is a potent and selective partial agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3][4] Its primary mechanism of action involves binding to and activating GPR40, which is highly expressed in pancreatic β-cells.[2][5] This activation stimulates the Gαq signaling pathway, leading to increased intracellular calcium levels and potentiation of glucose-dependent insulin (B600854) secretion.[1][5][6]
Q2: Is this compound considered a hazardous substance?
A2: According to the available Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture.[7] However, it is important to note that comprehensive toxicity data is not available.[7] The compound is intended for research use only and should be handled by experienced personnel in a laboratory setting.[7]
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, this compound should be kept at -20°C. For short-term storage (days to weeks), it can be stored at 0-4°C in a dry, dark environment.[3][4] Proper storage is crucial to maintain the compound's stability and integrity for over two years.[4]
Q4: What are the known off-target effects of AMG 837?
A4: AMG 837 is highly selective for GPR40. Studies have shown no significant activity on related receptors such as GPR41 (FFA2), GPR43 (FFA3), or GPR120 at concentrations up to 10 µM.[8] One study noted weak inhibition of the α2-adrenergic receptor with an IC50 of 3 µM.[9]
Q5: Has AMG 837 been used in clinical trials?
A5: AMG 837 was selected for evaluation in human clinical trials as a potential treatment for type 2 diabetes.[10] However, some sources indicate that Phase 1 clinical trials were discontinued, possibly due to concerns over toxicity.[1]
Troubleshooting Experimental Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no cellular response (e.g., in calcium flux or insulin secretion assays) | Compound Degradation: Improper storage or handling. | Ensure the compound has been stored correctly at -20°C for long-term storage and protected from light. Prepare fresh stock solutions for each experiment. |
| Poor Solubility: Compound not fully dissolved in assay buffer. | This compound is soluble in DMSO, but not in water.[4] Prepare a concentrated stock solution in DMSO and then dilute it in the appropriate aqueous assay buffer. Ensure the final DMSO concentration is low and consistent across all experimental conditions, including controls. | |
| Cell Line Issues: Low GPR40 expression or poor cell health. | Verify GPR40 expression in your cell line (e.g., via qPCR or Western blot). Ensure cells are healthy and within a low passage number. Use a positive control (e.g., a known GPR40 agonist or a long-chain fatty acid) to confirm assay performance. | |
| High background signal or variability in assays | Compound Precipitation: Precipitation of the compound at the final assay concentration. | Visually inspect solutions for any precipitation. Determine the solubility limit in your specific assay buffer. It may be necessary to reduce the final concentration of AMG 837. |
| Assay Buffer Components: Interference from components in the buffer. | Some GPR40 agonists are known to bind to albumin.[8] If using serum albumin in your assay, be aware that it may affect the free concentration of AMG 837 and its apparent potency. | |
| Inconsistent in vivo results (e.g., in glucose tolerance tests) | Poor Oral Bioavailability: Issues with vehicle formulation or administration. | AMG 837 is orally bioavailable.[1][3][4] Ensure the vehicle used for oral gavage is appropriate and that the compound is fully suspended or dissolved. Common vehicles for GPR40 agonists include 20% Captisol.[6] Confirm proper gavage technique to ensure the full dose is administered. |
| Animal Model Variability: Differences in animal strain, age, or metabolic state. | Standardize the animal model and experimental conditions. Ensure animals are properly fasted before glucose tolerance tests. Use appropriate controls and a sufficient number of animals per group to account for biological variability. |
Experimental Protocols & Methodologies
In Vitro Calcium Flux Assay
This protocol is a generalized procedure based on common practices for assessing GPR40 agonism.
-
Cell Culture: Culture HEK293 or CHO cells stably expressing human GPR40 in appropriate media (e.g., DMEM/F12) supplemented with serum and antibiotics.[6]
-
Cell Plating: Plate the cells in 384-well microtiter plates at a suitable density (e.g., 25,000 cells/well) and allow them to adhere overnight.[6]
-
Dye Loading: Wash the cells with an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES). Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound from a DMSO stock solution. The final DMSO concentration in the assay should be kept low (e.g., <0.5%).
-
Signal Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Add the diluted AMG 837 solutions to the wells and immediately begin kinetic reading of fluorescence intensity over time to detect changes in intracellular calcium.
-
Data Analysis: Calculate the change in fluorescence from baseline and plot the concentration-response curve to determine the EC50 value.
In Vivo Oral Glucose Tolerance Test (OGTT) in Rodents
This protocol is a generalized procedure based on published studies with GPR40 agonists.
-
Animal Acclimation: Acclimate rodents (e.g., Sprague-Dawley rats or C57BL/6 mice) to the housing conditions for at least one week.[2]
-
Fasting: Fast the animals overnight (e.g., 16 hours) with free access to water.
-
Compound Administration: Administer this compound or vehicle control via oral gavage.[9] Dosing is typically done 30-60 minutes before the glucose challenge.
-
Baseline Blood Sample: Take a baseline blood sample (time 0) from the tail vein to measure blood glucose and plasma insulin levels.
-
Glucose Challenge: Administer a glucose solution (e.g., 2 g/kg) via oral gavage or intraperitoneal injection.
-
Blood Sampling: Collect blood samples at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Analysis: Measure blood glucose concentrations immediately using a glucometer. Process the remaining blood to collect plasma and store at -80°C for later insulin analysis (e.g., by ELISA).
-
Data Analysis: Plot the blood glucose and insulin levels over time. Calculate the area under the curve (AUC) for both glucose and insulin to assess the effect of AMG 837.
Data Summary
Table 1: In Vitro Potency of AMG 837
| Assay | Cell Line | Species | EC50 (nM) | Reference |
| GTPγS Binding | A9_GPR40 | Human | 1.5 ± 0.1 | [2][8] |
| Inositol Phosphate Accumulation | A9_GPR40 | Human | 7.8 ± 1.2 | [8] |
| Calcium Flux (Aequorin) | CHO | Human | 13.5 ± 0.8 | [8] |
| Calcium Flux (Aequorin) | CHO | Rat | 22.6 ± 1.8 | [8] |
| Calcium Flux (Aequorin) | CHO | Mouse | 31.7 ± 1.8 | [8] |
| Insulin Secretion | Primary Mouse Islets | Mouse | 142 ± 20 | [2] |
Visualizations
GPR40 Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. AMG-837 calcium salt hydrate|1259389-38-2 (calium salt hydrate)--Shanghai xingMo Biotechnology [xmobio.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. journals.plos.org [journals.plos.org]
- 9. molnova.com [molnova.com]
- 10. Optimization of GPR40 Agonists for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing AMG 837 Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of AMG 837 in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of AMG 837?
A1: AMG 837 is a potent and orally bioavailable partial agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1).[1][2][3][4][5] Its primary mechanism involves stimulating glucose-dependent insulin (B600854) secretion.[1][2][3] Upon binding to GPR40, AMG 837 activates the Gαq signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn promotes the accumulation of inositol (B14025) phosphate (B84403) and triggers the mobilization of intracellular calcium (Ca2+).[1][2][6][7][8][9] This cascade of events ultimately enhances the secretion of insulin from pancreatic β-cells in a glucose-dependent manner.[2][6][7]
Q2: What is a typical starting concentration range for AMG 837 in in vitro assays?
A2: A typical starting concentration range for AMG 837 in in vitro assays is between 1 nM and 10 µM.[4] The optimal concentration will depend on the specific cell type, assay format, and the presence of serum or albumin in the culture medium. For initial experiments, a dose-response curve within this range is recommended to determine the EC50 (half-maximal effective concentration) for your specific system.
Q3: How does the presence of serum or albumin affect the activity of AMG 837?
A3: The presence of serum or albumin in the culture medium will significantly decrease the apparent potency of AMG 837.[6][7][9] This is due to the high plasma protein binding of the compound (approximately 98.7% in human plasma).[6][7][9] For example, the EC50 of AMG 837 in a Ca2+ flux assay was found to be approximately 180-fold less potent in the presence of 100% human serum compared to a buffer with 0.01% human serum albumin (HSA).[6][7][9] It is crucial to consider this effect when designing experiments and interpreting results. Whenever possible, it is advisable to perform assays in low-serum or serum-free conditions, or to carefully control and report the percentage of serum or albumin used.
Q4: Is AMG 837 selective for GPR40?
A4: Yes, AMG 837 is reported to be selective for GPR40. Studies have shown that it does not exhibit activity on related receptors such as GPR41 (FFA2), GPR43 (FFA3), or GPR120 at concentrations up to 10 µM.[6][9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lower than expected potency (high EC50 value) | High concentration of serum or albumin in the assay medium. | Reduce the serum/albumin concentration or perform the assay in a serum-free medium if the cell type allows. If serum is required, maintain a consistent concentration across all experiments and acknowledge its potential impact on potency.[6][7][9] |
| Suboptimal cell density. | Optimize the cell density for your specific assay. Too few cells may not produce a detectable signal, while too many cells can lead to a decreased assay window.[10] | |
| Incorrect incubation time. | Optimize the incubation time for both AMG 837 and any subsequent agonist stimulation. For GPCR assays, reaching equilibrium is crucial for accurate results.[10] | |
| High variability between replicate wells | Inconsistent cell plating or compound addition. | Ensure uniform cell seeding and accurate pipetting of AMG 837 solutions. Use of automated liquid handlers can improve consistency. |
| Cell health issues. | Monitor cell viability and morphology. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. | |
| No response to AMG 837 | Low or absent GPR40 expression in the cell line. | Verify the expression of GPR40 in your chosen cell line using techniques like qPCR or western blotting. Consider using a cell line known to express functional GPR40, such as CHO cells transiently or stably expressing the receptor.[6][9] |
| Inactive compound. | Ensure proper storage of the AMG 837 stock solution (e.g., at -20°C or -80°C as recommended by the supplier) and prepare fresh dilutions for each experiment.[11] | |
| Glucose-dependent nature of the response. | The activity of AMG 837 on insulin secretion is glucose-dependent. Ensure that the glucose concentration in your assay buffer is sufficient to observe a response.[7][12] |
Quantitative Data Summary
Table 1: In Vitro Efficacy of AMG 837 in Various Assays
| Assay Type | Cell Line/System | Species | EC50 (nM) | Reference |
| GTPγS Binding | A9 cells expressing human GPR40 | Human | 1.5 ± 0.1 | [6][7] |
| Inositol Phosphate Accumulation | A9 cells expressing human GPR40 | Human | 7.8 ± 1.2 | [6][9] |
| Ca2+ Flux (Aequorin) | CHO cells expressing human GPR40 | Human | 13.5 ± 0.8 | [5][6][9] |
| Ca2+ Flux (Aequorin) | CHO cells expressing mouse GPR40 | Mouse | 22.6 ± 1.8 | [6][9] |
| Ca2+ Flux (Aequorin) | CHO cells expressing rat GPR40 | Rat | 31.7 ± 1.8 | [6][9] |
| Insulin Secretion | Isolated primary mouse islets | Mouse | 142 ± 20 | [4][7] |
Table 2: Effect of Serum on AMG 837 Potency (Ca2+ Flux Assay)
| Condition | EC50 (nM) | Fold Shift in Potency | Reference |
| 0.01% Human Serum Albumin (HSA) | 13.5 ± 0.8 | - | [6][9] |
| 100% Human Serum | 2,140 ± 310 | ~180-fold decrease | [6][7][9] |
Experimental Protocols
Protocol 1: In Vitro Calcium Flux Assay
This protocol describes a method to measure the effect of AMG 837 on intracellular calcium mobilization in a cell line overexpressing GPR40.
Materials:
-
CHO cells stably or transiently expressing the GPR40 receptor
-
Cell culture medium (e.g., DMEM/F-12) with appropriate supplements
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
AMG 837 stock solution (e.g., 10 mM in DMSO)
-
Black, clear-bottom 96-well or 384-well plates
-
Fluorescence imaging plate reader (e.g., FLIPR, FlexStation)
Methodology:
-
Cell Plating: Seed the GPR40-expressing CHO cells into black, clear-bottom microplates at a pre-optimized density and incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of AMG 837 in the assay buffer. A typical concentration range to test would be from 1 nM to 10 µM.
-
Dye Loading: Prepare a loading solution of the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127) in the assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C.
-
Assay:
-
Wash the cells with the assay buffer to remove excess dye.
-
Add the AMG 837 dilutions to the respective wells.
-
Place the plate in the fluorescence imaging plate reader.
-
Measure the baseline fluorescence.
-
Add a known GPR40 agonist (e.g., a high concentration of linoleic acid) or a control buffer to stimulate the cells.
-
Continuously measure the fluorescence intensity over time to capture the calcium flux.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of AMG 837.
-
Normalize the data to the maximum response observed.
-
Plot the normalized response against the logarithm of the AMG 837 concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay in Isolated Islets
This protocol details the measurement of AMG 837's effect on insulin secretion from isolated pancreatic islets.
Materials:
-
Isolated pancreatic islets (e.g., from mice)
-
Krebs-Ringer Bicarbonate HEPES (KRBH) buffer with varying glucose concentrations (e.g., 2.8 mM for basal and 16.7 mM for stimulated)
-
AMG 837 stock solution (e.g., 10 mM in DMSO)
-
Bovine Serum Albumin (BSA)
-
Insulin ELISA kit
-
96-well plates
Methodology:
-
Islet Isolation: Isolate pancreatic islets from mice using a standard collagenase digestion method.
-
Islet Culture: Culture the isolated islets overnight in a suitable culture medium to allow for recovery.
-
Pre-incubation:
-
Hand-pick islets of similar size and place them in a 96-well plate (e.g., 10 islets per well).
-
Pre-incubate the islets in KRBH buffer containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours at 37°C.
-
-
Stimulation:
-
Prepare KRBH buffer containing a high glucose concentration (e.g., 16.7 mM) and serial dilutions of AMG 837 (e.g., 1 nM to 10 µM). Include a vehicle control (e.g., 0.1% DMSO).
-
Remove the pre-incubation buffer and add the stimulation buffer with the different concentrations of AMG 837 to the islets.
-
Incubate for 60 minutes at 37°C.
-
-
Sample Collection: Collect the supernatant from each well, which contains the secreted insulin.
-
Insulin Measurement: Quantify the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the amount of secreted insulin to the number of islets per well or the total protein content.
-
Plot the amount of secreted insulin against the logarithm of the AMG 837 concentration and fit the data to determine the EC50 value.
-
Visualizations
Caption: AMG 837 signaling pathway leading to insulin secretion.
Caption: Experimental workflow for a calcium flux assay.
Caption: Troubleshooting logic for low AMG 837 potency.
References
- 1. researchgate.net [researchgate.net]
- 2. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AMG 837: a potent, orally bioavailable GPR40 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. journals.plos.org [journals.plos.org]
- 7. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 10. revvity.com [revvity.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
Validation & Comparative
A Comparative Analysis of AMG 837 Calcium Hydrate and Other GPR40 Modulators for Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of AMG 837 calcium hydrate (B1144303) against other G-protein coupled receptor 40 (GPR40) modulators. The information is supported by experimental data to aid in the evaluation of these compounds for therapeutic development, particularly in the context of type 2 diabetes.
GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a promising therapeutic target for type 2 diabetes due to its role in potentiating glucose-stimulated insulin (B600854) secretion (GSIS).[1][2][3] Activation of GPR40 in pancreatic β-cells by fatty acids or synthetic agonists leads to an increase in intracellular calcium, ultimately enhancing insulin release in a glucose-dependent manner.[1][4][5] This glucose dependency is a key advantage, as it may reduce the risk of hypoglycemia associated with other insulin secretagogues.[2]
AMG 837 calcium hydrate is a potent partial agonist of GPR40.[2] This guide will compare its efficacy with other notable GPR40 modulators, including the clinical candidate TAK-875 and the full agonist AM-1638, by presenting key in vitro and in vivo experimental data.
Quantitative Efficacy Comparison of GPR40 Modulators
The following tables summarize the in vitro and in vivo efficacy of this compound in comparison to other GPR40 modulators.
Table 1: In Vitro Potency and Efficacy of GPR40 Modulators
| Compound | Assay Type | Cell Line | Potency (EC50) | Efficacy (% of maximum response) | Reference |
| AMG 837 | Aequorin Ca2+ Flux | CHO | 13 nM | Partial Agonist | [2] |
| Inositol (B14025) Phosphate Accumulation | A9 | - | Partial Agonist | [6] | |
| Glucose-Stimulated Insulin Secretion (GSIS) | Mouse Islets | 142 nM | - | [2] | |
| TAK-875 | - | - | Potent Agonist | Partial Agonist | [3][7] |
| AM-1638 | Aequorin Ca2+ Flux | CHO | - | Full Agonist | [6] |
| Inositol Phosphate Accumulation | A9 | - | Full Agonist | [6] | |
| Glucose-Stimulated Insulin Secretion (GSIS) | Mouse Islets | - | Higher than AMG 837 | [6] | |
| GW9508 | - | - | - | Partial Agonist | [2] |
Table 2: In Vivo Glucose Lowering Efficacy of GPR40 Modulators
| Compound | Animal Model | Dosing | Outcome | Reference |
| AMG 837 | Sprague-Dawley Rats | Acute | Dose-dependent reduction in glucose excursion during OGTT | [2] |
| Zucker Fatty Rats | Acute & Chronic (21 days) | Significant improvement in glucose tolerance | [2] | |
| TAK-875 | Human (Phase II trials) | Chronic | Reduction in fasting and postprandial blood glucose, and HbA1c | [1] |
| AM-1638 | High-fat diet/streptozotocin-induced diabetic mice | Acute | Superior glucose lowering compared to AMG 837 | [6] |
GPR40 Signaling Pathway
Activation of GPR40 by an agonist initiates a signaling cascade that is primarily mediated by the Gq alpha subunit of the heterotrimeric G protein.[4][8] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[4][9] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[4][5] The elevated intracellular Ca2+ concentration is a key signal for the potentiation of glucose-stimulated insulin secretion.[5]
Caption: GPR40 signaling cascade leading to insulin secretion.
Experimental Methodologies
Detailed protocols for the key experiments cited in this guide are provided below.
Aequorin-Based Calcium Flux Assay
This assay measures the intracellular calcium mobilization following GPR40 activation.
Experimental Workflow:
Caption: Workflow for the aequorin-based calcium flux assay.
Protocol:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably co-expressing human GPR40 and the photoprotein aequorin are cultured in appropriate media.[10]
-
Cell Plating: Cells are seeded into 96- or 384-well microplates and incubated overnight to allow for attachment.[11]
-
Coelenterazine Loading: The growth medium is removed, and cells are incubated with a loading buffer containing coelenterazine h, the substrate for aequorin, for a defined period (e.g., 4 hours) at room temperature in the dark.[11]
-
Compound Addition: The plate is placed in a luminometer equipped with an automated injection system. Serial dilutions of the GPR40 modulators (e.g., AMG 837) are injected into the wells.[11]
-
Signal Detection: The light emission resulting from the interaction of Ca2+ with the aequorin-coelenterazine complex is measured immediately after compound addition for a short duration (e.g., 20-40 seconds).[11]
-
Data Analysis: The luminescence signal is plotted against the compound concentration to generate dose-response curves, from which the EC50 (potency) and Emax (efficacy) values are calculated.[11]
Glucose-Stimulated Insulin Secretion (GSIS) Assay in Isolated Islets
This ex vivo assay assesses the ability of a GPR40 modulator to potentiate insulin secretion from pancreatic islets in the presence of glucose.
Experimental Workflow:
Caption: Workflow for the Glucose-Stimulated Insulin Secretion (GSIS) assay.
Protocol:
-
Islet Isolation: Pancreatic islets are isolated from mice using collagenase digestion followed by density gradient centrifugation.[12]
-
Islet Culture: Isolated islets are cultured overnight to allow for recovery.[13]
-
Pre-incubation: Islets are pre-incubated in a Krebs-Ringer Bicarbonate HEPES (KRBH) buffer containing a low glucose concentration (e.g., 2.8 mM) for a period such as 1 hour.[13][14]
-
Stimulation: The pre-incubation buffer is replaced with fresh KRBH buffer containing either low glucose, high glucose (e.g., 16.7 mM), or high glucose along with different concentrations of the GPR40 modulator. The islets are then incubated for a defined time (e.g., 1 hour).[13][14]
-
Sample Collection: After incubation, the supernatant is collected to measure secreted insulin.[13] The remaining islets can be lysed to measure total insulin content.[14]
-
Insulin Measurement: The concentration of insulin in the supernatant is quantified using methods such as an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay.[15]
-
Data Normalization: Insulin secretion is often normalized to the number of islets per group or the total protein content.[16]
In Vitro GLP-1 Secretion Assay
This assay evaluates the effect of GPR40 modulators on the secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine cells.
Experimental Workflow:
Caption: Workflow for the in vitro GLP-1 secretion assay.
Protocol:
-
Cell Culture: Murine enteroendocrine cell lines such as STC-1 or GLUTag, which are known to secrete GLP-1, are cultured in appropriate media.[17][18]
-
Cell Plating: Cells are seeded into multi-well plates and allowed to adhere.[19]
-
Incubation: The culture medium is removed, and the cells are washed and then incubated in a buffered salt solution (e.g., HEPES buffer) for a short period.[19]
-
Stimulation: The buffer is replaced with a fresh buffer containing various concentrations of the GPR40 modulator, and the cells are incubated for a specified time (e.g., 2 hours).[18]
-
Sample Collection: The supernatant is collected for the measurement of secreted GLP-1.[19]
-
GLP-1 Measurement: The concentration of active GLP-1 in the supernatant is determined using a specific ELISA kit.[20]
Concluding Remarks
The presented data indicates that while this compound is a potent GPR40 agonist, it functions as a partial agonist. In contrast, compounds like AM-1638 demonstrate full agonism, leading to a more robust stimulation of insulin and, importantly, incretin (B1656795) secretion. This difference in efficacy, particularly the engagement of the enteroinsular axis by full agonists, may translate to superior glucose-lowering effects in vivo.[6][7] The choice between a partial and a full GPR40 agonist for therapeutic development will depend on the desired pharmacological profile, balancing efficacy with potential safety considerations. The experimental protocols provided herein offer a framework for the continued evaluation and comparison of novel GPR40 modulators.
References
- 1. Activation of GPR40 as a therapeutic target for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of GPR40 in fatty acid action on the beta cell line INS-1E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 7. Characterizing pharmacological ligands to study the long-chain fatty acid receptors GPR40/FFA1 and GPR120/FFA4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. G protein-coupled receptor (GPR)40-dependent potentiation of insulin secretion in mouse islets is mediated by protein kinase D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. proteopedia.org [proteopedia.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. A protocol for studying glucose homeostasis and islet function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. protocols.io [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. surgery.wisc.edu [surgery.wisc.edu]
- 16. researchgate.net [researchgate.net]
- 17. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 18. academic.oup.com [academic.oup.com]
- 19. In-vitro GLP-1 Release Assay Using STC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development of a Primary Human Intestinal Epithelium Enriched in L-cells For Assay of GLP-1 Secretion - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of AMG 837 Partial Agonism and Endogenous Ligand Activity at the GPR40/FFAR1 Receptor
For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of a Synthetic Partial Agonist Versus Natural Ligands
The G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a significant therapeutic target for type 2 diabetes due to its role in augmenting glucose-stimulated insulin (B600854) secretion (GSIS).[1] This receptor is endogenously activated by medium and long-chain free fatty acids (FFAs).[2] AMG 837 is a potent, synthetic partial agonist of GPR40 that has been developed for the treatment of type 2 diabetes.[3][4] This guide provides a detailed comparison of the partial agonism of AMG 837 with the activity of the receptor's endogenous ligands, supported by quantitative data from key functional assays and detailed experimental protocols.
Quantitative Comparison of Agonist Activity
The functional activity of AMG 837 as a partial agonist is evident when compared to endogenous FFA ligands across various in vitro assays. While AMG 837 demonstrates high potency, its maximal efficacy is consistently lower than that of natural ligands like docosahexaenoic acid (DHA), linoleic acid, and oleic acid.[2][5] This partial agonism is a key characteristic that differentiates its pharmacological profile.
| Ligand | Assay Type | Cell Line | Parameter | Value | Reference |
| AMG 837 | Calcium (Ca2+) Flux (Aequorin) | CHO-GPR40 | EC50 | 0.12 ± 0.01 µM | [5] |
| Emax | 29% (relative to FFA ligands) | [5] | |||
| Inositol (B14025) Phosphate (B84403) (IP) Accumulation | A9-GPR40 | Emax | ~50% (relative to DHA and full agonists) | [2] | |
| Glucose-Stimulated Insulin Secretion (GSIS) | Isolated Mouse Islets | EC50 | 142 ± 20 nM | [6] | |
| Docosahexaenoic Acid (DHA) | Calcium (Ca2+) Flux (Aequorin) | CHO-GPR40 | EC50 | 40 µM | [2] |
| Emax | Full Agonist | [2] | |||
| Arachidonic Acid | Inositol Phosphate (IP) Accumulation | A9-GPR40 | Emax | ~2-fold higher than AMG 837 | [5] |
| Oleic Acid | Inositol Phosphate (IP) Accumulation | A9-GPR40 | Emax | ~2-fold higher than AMG 837 | [5] |
| Linoleic Acid | Inositol Phosphate (IP) Accumulation | A9-GPR40 | Emax | ~2-fold higher than AMG 837 | [5] |
Signaling Pathways and Experimental Workflows
GPR40/FFAR1 Gq-Mediated Signaling Pathway
Endogenous fatty acids and the synthetic partial agonist AMG 837 activate GPR40, which primarily couples to the Gαq subunit of the heterotrimeric G protein.[7][8] This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium is a key downstream signal that contributes to the potentiation of glucose-stimulated insulin secretion in pancreatic β-cells.[8]
Caption: GPR40/FFAR1 Gq-mediated signaling cascade.
Experimental Workflow: Inositol Phosphate (IP) Accumulation Assay
The inositol phosphate accumulation assay is a functional assay used to quantify the activation of Gq-coupled receptors like GPR40. It measures the accumulation of radiolabeled inositol phosphates, a direct downstream product of PLC activation.
Caption: Workflow for an inositol phosphate accumulation assay.
Detailed Experimental Protocols
Calcium (Ca2+) Flux Assay (Aequorin Method)
This assay measures the increase in intracellular calcium concentration upon receptor activation using the photoprotein aequorin, which emits light in the presence of Ca2+.[9]
-
Cell Culture and Transfection: Chinese Hamster Ovary (CHO) cells are stably or transiently co-transfected with an expression plasmid for human GPR40 and an expression plasmid for aequorin.[10]
-
Cell Plating: Transfected cells are plated into 96- or 384-well microplates and cultured overnight.
-
Coelenterazine (B1669285) Loading: The cell culture medium is removed, and cells are incubated with a buffer containing coelenterazine (the substrate for aequorin) for 1-4 hours at 37°C to reconstitute the active aequorin photoprotein.[11]
-
Agonist Addition: The plate is placed in a luminometer. The test compounds (e.g., AMG 837, DHA) are added to the wells.
-
Signal Detection: The luminometer measures the flash of light emitted as intracellular calcium levels rise and bind to aequorin. The light signal is integrated over a short period (e.g., 20-30 seconds).[11]
-
Data Analysis: The luminescence signal is plotted against the agonist concentration to determine EC50 and Emax values.
Inositol Phosphate (IP) Accumulation Assay
This assay quantifies the production of inositol phosphates, a direct second messenger resulting from Gq pathway activation.[12]
-
Cell Culture and Labeling: COS-7 or A9 cells expressing GPR40 are plated in 96-well plates. The cells are then incubated overnight in a medium containing myo-[3H]inositol, which is incorporated into the cell membrane as phosphatidylinositols.[12]
-
Washing: The cells are washed to remove any unincorporated radiolabel.
-
LiCl Treatment: Cells are pre-incubated for approximately 30 minutes in a buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol monophosphate within the cell.[12]
-
Agonist Stimulation: Varying concentrations of the agonist (AMG 837 or endogenous ligands) are added, and the cells are incubated for 60-90 minutes at 37°C.[12]
-
Cell Lysis and IP Isolation: The reaction is stopped by lysing the cells with an acid (e.g., formic acid). The total [3H]-inositol phosphates are then isolated from the cell lysate, often using anion-exchange chromatography.
-
Quantification: The radioactivity of the isolated inositol phosphates is measured using a scintillation counter.
-
Data Analysis: The counts are plotted against agonist concentration to generate dose-response curves and calculate pharmacological parameters.
Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Islets
This ex vivo assay directly measures the primary physiological endpoint of GPR40 activation in pancreatic β-cells.[13]
-
Islet Isolation: Pancreatic islets are isolated from mice (or other species) using a collagenase digestion method.[14]
-
Islet Culture: The isolated islets are cultured for at least 24 hours to allow recovery.[14]
-
Pre-incubation (Starvation): Batches of islets (e.g., 3-5 islets per replicate) are pre-incubated in a low-glucose buffer (e.g., 2.8-3 mM glucose) for 1-2 hours to establish a basal state of insulin secretion.[13][15]
-
Stimulation: The islets are then transferred to a high-glucose buffer (e.g., 16.7 mM glucose) containing various concentrations of the test compound (AMG 837 or FFAs) and incubated for a defined period (e.g., 30-60 minutes).[13][15]
-
Supernatant Collection: After incubation, the buffer (supernatant) containing the secreted insulin is collected.
-
Insulin Quantification: The concentration of insulin in the supernatant is measured using a specific assay, such as an enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay.[15][16]
-
Data Normalization and Analysis: The amount of secreted insulin is often normalized to the total insulin content of the islets (determined after lysing the islets) or the number of islets per replicate. Dose-response curves are generated to determine EC50 values.
References
- 1. Frontiers | The G-Protein-Coupled Long-Chain Fatty Acid Receptor GPR40 and Glucose Metabolism [frontiersin.org]
- 2. biorxiv.org [biorxiv.org]
- 3. search.library.nyu.edu [search.library.nyu.edu]
- 4. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
- 6. axonmedchem.com [axonmedchem.com]
- 7. GPR40 (FFAR1) - Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 9. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Static insulin secretion analysis of isolated islets [protocols.io]
- 14. tandfonline.com [tandfonline.com]
- 15. Islet Glucose Stimulated Insulin Secretion (GSIS) Assay [bio-protocol.org]
- 16. A protocol for studying glucose homeostasis and islet function in mice - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of AMG 837 for FFA1/GPR40: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of AMG 837, a selective partial agonist of Free Fatty Acid Receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40), with other notable FFA1/GPR40 agonists. The specificity of AMG 837 is validated through experimental data, and its performance is contrasted with alternatives such as TAK-875, AM-1638, and AM-5262. This document is intended to assist researchers in selecting the appropriate tools for their studies on FFA1/GPR40-mediated signaling pathways in metabolic diseases, particularly type 2 diabetes.
Comparative Analysis of FFA1/GPR40 Agonists
The following table summarizes the quantitative data on the potency and selectivity of AMG 837 and its alternatives. AMG 837 is a partial agonist, a characteristic it shares with TAK-875. In contrast, AM-1638 and AM-5262 are classified as full agonists, which may elicit a stronger response at the receptor.[1][2]
| Compound | Target | Agonist Type | EC50 (Human GPR40) | Assay Type | Selectivity | Reference(s) |
| AMG 837 | FFA1/GPR40 | Partial | 13.5 ± 0.8 nM | Aequorin Ca2+ flux | No activity on GPR41 (FFA2), GPR43 (FFA3), or GPR120 at concentrations up to 10 µM.[3][4] | [3] |
| TAK-875 (Fasiglifam) | FFA1/GPR40 | Partial | 72 nM | Intracellular IP production | High selectivity for GPR40 over other FFA receptors (EC50 > 10 µM for GPR41, GPR43, GPR120).[5][6] | [5][6] |
| AM-1638 | FFA1/GPR40 | Full | 160 nM | Calcium flux | Potent and orally bioavailable full agonist.[2][7] | [2][7] |
| AM-5262 | FFA1/GPR40 | Full | 81 nM | Aequorin bioluminescence | Improved pharmacokinetic and selectivity profiles compared to AM-1638.[8][9] | [8][9] |
Note: EC50 values can vary depending on the specific cell line, assay conditions, and instrumentation used. The data presented here is for comparative purposes.
Signaling Pathway and Experimental Workflow
To visually represent the processes involved, the following diagrams illustrate the FFA1/GPR40 signaling cascade leading to calcium release and the general workflow for a calcium flux assay to validate agonist specificity.
Detailed Experimental Protocols
Calcium Flux Assay for FFA1/GPR40 Agonist Potency and Selectivity
This protocol outlines a typical calcium flux assay used to determine the potency (EC50) of agonists like AMG 837 on FFA1/GPR40 and to assess their selectivity by testing against related receptors.
Materials:
-
Cell Lines:
-
CHO or HEK-293 cells stably expressing human FFA1/GPR40.
-
CHO or HEK-293 cells stably expressing human GPR41, GPR43, and GPR120 for counter-screening.
-
Parental CHO or HEK-293 cells (or GPR40 knockout cells) as a negative control.
-
-
Reagents:
-
Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS), antibiotics, and a selection agent (e.g., G418).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Calcium-6).
-
Pluronic F-127.
-
Probenecid (B1678239) (optional, to prevent dye leakage).
-
AMG 837 and other test compounds.
-
-
Equipment:
-
Black, clear-bottom 96-well or 384-well microplates.
-
Fluorescence plate reader with kinetic reading capabilities and automated liquid handling (e.g., FLIPR, FlexStation).
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.).
-
Procedure:
-
Cell Culture and Plating:
-
Culture the FFA1/GPR40 expressing and control cell lines according to standard protocols.
-
The day before the assay, seed the cells into black, clear-bottom microplates at a density that will yield a confluent monolayer on the day of the experiment.
-
-
Dye Loading:
-
Prepare a dye loading solution in the assay buffer containing the calcium-sensitive dye (e.g., 2-4 µM Fluo-8 AM), Pluronic F-127 (e.g., 0.02%), and optionally probenecid (e.g., 2.5 mM).
-
Remove the cell culture medium from the plates and wash the cells once with assay buffer.
-
Add the dye loading solution to each well and incubate in the dark at 37°C for 45-60 minutes, followed by 15-30 minutes at room temperature.
-
-
Compound Plate Preparation:
-
During the dye loading incubation, prepare a separate plate with serial dilutions of AMG 837 and other agonists in assay buffer. The concentrations should be prepared at 4-5 times the final desired concentration in the assay wells.
-
-
Measurement of Calcium Flux:
-
Set the parameters of the fluorescence plate reader for the specific dye being used (e.g., excitation at ~490 nm and emission at ~520 nm for Fluo-8).
-
Program the instrument to record a baseline fluorescence reading for 10-20 seconds.
-
The instrument's liquid handler should then add the compounds from the compound plate to the cell plate.
-
Immediately after compound addition, continue recording the fluorescence intensity at regular intervals (e.g., every 1-2 seconds) for 2-3 minutes to capture the kinetic response of the intracellular calcium increase.
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as the ratio of the maximum fluorescence signal post-stimulation to the baseline fluorescence.
-
Plot the fluorescence response against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value for each compound.
-
-
Specificity Validation:
-
To confirm the specificity of AMG 837 for FFA1/GPR40, perform the same calcium flux assay using the cell lines expressing GPR41, GPR43, and GPR120. A specific agonist should not elicit a significant response in these cells.
-
Further validation can be achieved by testing the agonist on GPR40 knockout cells, where no activity should be observed.[3]
-
Conclusion
The available data strongly supports the high specificity of AMG 837 for the FFA1/GPR40 receptor. Its lack of activity on related free fatty acid receptors and in GPR40 knockout models provides robust evidence of its selectivity.[3][4] When choosing an FFA1/GPR40 agonist for research, it is crucial to consider not only its potency and selectivity but also its classification as a partial or full agonist, as this can significantly impact the observed biological response. This guide provides the necessary data and protocols to aid researchers in making an informed decision for their experimental needs.
References
- 1. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
- 2. Discovery of AM-1638: A Potent and Orally Bioavailable GPR40/FFA1 Full Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AM-1638 | GPR40/FFA1激动剂 | MCE [medchemexpress.cn]
- 8. medchemexpress.com [medchemexpress.com]
- 9. | BioWorld [bioworld.com]
Comparative Analysis of AMG 837 Cross-Reactivity with G Protein-Coupled Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the G protein-coupled receptor (GPCR) agonist AMG 837 with other relevant compounds, focusing on its cross-reactivity profile. The information presented is supported by experimental data to aid in the objective assessment of its performance and selectivity.
AMG 837 is a potent partial agonist of G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] GPR40 is a therapeutic target for type 2 diabetes due to its role in enhancing glucose-stimulated insulin (B600854) secretion from pancreatic β-cells.[3][4] The selectivity of a drug candidate is a critical factor in drug development to minimize off-target effects. This guide evaluates the selectivity of AMG 837 against other related GPCRs and compares its activity with other known GPR40 agonists.
Quantitative Data Summary
The following tables summarize the in vitro activity of AMG 837 and its comparators on GPR40 and other free fatty acid receptors.
Table 1: Potency (EC50) of GPR40 Agonists in Functional Assays
| Compound | Receptor | Assay Type | Species | EC50 (nM) | Reference |
| AMG 837 | GPR40 | Aequorin Ca2+ Flux | Human | 13.5 ± 0.8 | [1] |
| GPR40 | Aequorin Ca2+ Flux | Mouse | 22.6 ± 1.8 | [1] | |
| GPR40 | Aequorin Ca2+ Flux | Rat | 31.7 ± 1.8 | [1] | |
| AM-1638 | GPR40 | Not Specified | Human | ~2.8 | [5] |
| TAK-875 | GPR40 | Not Specified | Human | Not Specified | [3] |
Table 2: Cross-Reactivity Profile of GPR40 Agonists Against Related GPCRs
| Compound | Receptor | Activity | Concentration Tested | Reference |
| AMG 837 | GPR41 (FFA2) | No Activity | Up to 10 µM | [1] |
| GPR43 (FFA3) | No Activity | Up to 10 µM | [1] | |
| GPR120 | No Activity | Up to 10 µM | [1] | |
| AM-1638 | GPR41 (FFA2) | No Activity | Up to 10 µM | [6] |
| GPR43 (FFA3) | No Activity | Up to 10 µM | [6] | |
| GPR120 | Weak Agonism (EC50 ~5 µM) | Not Specified | [6] | |
| TAK-875 | GPR41 (FFA2) | No Agonist Potency | > 10 µM | [3] |
| GPR43 (FFA3) | No Agonist Potency | > 10 µM | [3] | |
| GPR120 | No Agonist Potency | > 10 µM | [3] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to assess cross-reactivity, the following diagrams illustrate the GPR40 signaling pathway and a typical experimental workflow for evaluating GPCR activation.
Caption: GPR40 Signaling Pathway.
Caption: GPCR Functional Assay Workflow.
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in the evaluation of AMG 837 and its comparators.
Aequorin Calcium Flux Assay
This assay measures changes in intracellular calcium concentration upon GPCR activation.
-
Cell Culture and Transfection: Chinese Hamster Ovary (CHO) cells are transiently transfected with plasmids encoding the GPCR of interest (e.g., human GPR40) and aequorin, a calcium-sensitive photoprotein.
-
Cell Seeding: Transfected cells are seeded into 96-well or 384-well microplates and cultured overnight.
-
Coelenterazine Loading: The cell culture medium is replaced with a buffer containing coelenterazine, the substrate for aequorin, and incubated to allow for cellular uptake.
-
Compound Addition: Test compounds, such as AMG 837, are serially diluted and added to the wells.
-
Luminescence Detection: The plate is immediately placed in a luminometer, and light emission, which is proportional to the intracellular calcium concentration, is measured over time.
-
Data Analysis: The luminescence signal is integrated, and dose-response curves are generated to determine the EC50 values.
Inositol (B14025) Phosphate (IP) Accumulation Assay
This assay quantifies the accumulation of inositol phosphates, downstream second messengers of Gαq-coupled GPCR activation.
-
Cell Culture and Labeling: Human Embryonic Kidney 293 (HEK293) cells stably expressing the GPCR of interest are cultured in a medium containing [3H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.
-
Cell Seeding: Labeled cells are seeded into multi-well plates.
-
Assay Buffer and Stimulation: The labeling medium is replaced with an assay buffer containing LiCl (to inhibit inositol monophosphatase) and cells are pre-incubated. Subsequently, cells are stimulated with various concentrations of the test agonist.
-
Lysis and IP Isolation: The stimulation is terminated by cell lysis, and the soluble inositol phosphates are separated from other cellular components, often using anion-exchange chromatography.
-
Radioactivity Measurement: The amount of [3H]-inositol phosphates is quantified using a scintillation counter.
-
Data Analysis: Dose-response curves are constructed to determine the potency (EC50) of the agonist.
[35S]-GTPγS Binding Assay
This functional assay measures the binding of a non-hydrolyzable GTP analog, [35S]-GTPγS, to G proteins upon receptor activation by an agonist.
-
Membrane Preparation: Cell membranes are prepared from cells overexpressing the GPCR of interest.
-
Assay Buffer: An assay buffer is prepared containing HEPES, MgCl2, NaCl, and GDP.
-
Reaction Setup: In a multi-well plate, the cell membranes, GDP, and varying concentrations of the test agonist are combined in the assay buffer.
-
Initiation of Reaction: The reaction is initiated by the addition of [35S]-GTPγS.
-
Incubation: The reaction mixture is incubated at room temperature to allow for the binding of [35S]-GTPγS to the activated G proteins.
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound [35S]-GTPγS from the unbound nucleotide.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding (determined in the presence of excess unlabeled GTPγS), and dose-response curves are plotted to determine the EC50 and Emax of the agonist.[7]
References
- 1. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. medkoo.com [medkoo.com]
- 6. Design and Synthesis of Novel, Selective GPR40 AgoPAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
Reproducibility of AMG 837's Effects on Insulin Secretion: A Comparative Guide
An objective analysis of the experimental data surrounding the GPR40 agonist AMG 837 and its alternatives in modulating glucose-stimulated insulin (B600854) secretion.
This guide provides a comprehensive comparison of the preclinical data on AMG 837, a partial agonist of the G-protein coupled receptor 40 (GPR40/FFA1), and its effects on insulin secretion. The reproducibility of its pharmacological profile is assessed through an analysis of multiple independent studies. Furthermore, its performance is contrasted with other notable GPR40 agonists, including TAK-875 and the full agonist AM-1638. Detailed experimental protocols and signaling pathway diagrams are provided to aid researchers in their understanding and potential replication of these findings.
Comparative Analysis of GPR40 Agonist Potency and Efficacy
The following tables summarize the in vitro and in vivo effects of AMG 837 and its alternatives on key parameters related to insulin secretion and glucose metabolism. Data has been compiled from multiple preclinical studies to provide an overview of the consistency of these findings.
Table 1: In Vitro Potency of GPR40 Agonists in Calcium Flux Assays
| Compound | Cell Line | Species | EC50 (nM) | Reference |
| AMG 837 | CHO-aequorin | Mouse | 22.6 ± 1.8 | [1][2] |
| CHO-aequorin | Rat | 31.7 ± 1.8 | [1][2] | |
| CHO-aequorin | Dog | 71.3 ± 5.8 | [1][2] | |
| CHO-aequorin | Rhesus | 30.6 ± 4.3 | [1][2] | |
| TAK-875 | Not Specified | Human | ~14 | [3] |
| AM-1638 | Not Specified | Human | ~7.1 | [4] |
Table 2: In Vitro Efficacy of GPR40 Agonists on Glucose-Stimulated Insulin Secretion (GSIS) in Isolated Islets
| Compound | Species | Glucose (mM) | Fold Increase vs. Glucose Alone | Reference |
| AMG 837 | Mouse | 16.7 | ~2-fold | [1][5] |
| AM-1638 | Mouse | 16.7 | ~3-4 fold greater than AMG 837 | [6] |
Table 3: In Vivo Effects of GPR40 Agonists on Glucose Tolerance and Insulin Secretion in Rodent Models
| Compound | Animal Model | Dose (mg/kg) | Effect on Glucose AUC | Effect on Plasma Insulin | Reference |
| AMG 837 | Sprague-Dawley Rat | 0.3 | Significant reduction | Significant increase | [1][5] |
| Zucker Fatty Rat | 0.3 | 25% decrease (p<0.001) | Trend towards increase | [5] | |
| AM-1638 | BDF/DIO Mice | 60 | Greater reduction than AMG 837 | Greater increase than AMG 837 | [7][8] |
Signaling Pathways
The activation of GPR40 by agonists like AMG 837 primarily initiates a Gαq-mediated signaling cascade, leading to the potentiation of glucose-stimulated insulin secretion.
Figure 1: GPR40 signaling pathway activated by AMG 837.
Experimental Protocols
In Vitro Calcium Flux Assay
This protocol outlines the methodology used to determine the potency of GPR40 agonists by measuring intracellular calcium mobilization.
1. Cell Culture and Transfection:
-
CHO-K1 cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with 10% FBS, penicillin, and streptomycin.
-
Cells are transiently or stably transfected with an expression plasmid for the GPR40 receptor of the desired species (mouse, rat, human, etc.) and a calcium-sensitive photoprotein like aequorin.
2. Assay Procedure:
-
Transfected cells are harvested and resuspended in assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).
-
The cell suspension is incubated with a coelenterazine (B1669285) derivative (the substrate for aequorin) in the dark.
-
The cell suspension is then dispensed into a 96-well or 384-well plate.
-
A serial dilution of the test compound (e.g., AMG 837) is prepared in the assay buffer.
-
The compound dilutions are added to the wells containing the cells.
-
Luminescence, indicative of intracellular calcium release, is immediately measured using a luminometer.
3. Data Analysis:
-
The raw luminescence data is normalized to the maximum response.
-
The normalized data is plotted against the compound concentration.
-
The EC50 value, representing the concentration at which 50% of the maximal response is achieved, is calculated using a four-parameter logistic equation.
Ex Vivo Glucose-Stimulated Insulin Secretion (GSIS) Assay from Isolated Pancreatic Islets
This protocol describes the procedure for assessing the effect of GPR40 agonists on insulin secretion from isolated rodent pancreatic islets.
1. Islet Isolation:
-
Pancreatic islets are isolated from mice or rats by collagenase digestion of the pancreas followed by density gradient centrifugation.
-
Isolated islets are cultured overnight in a suitable culture medium (e.g., RPMI-1640) to allow for recovery.
2. GSIS Assay:
-
Islets are pre-incubated in a low-glucose Krebs-Ringer bicarbonate (KRB) buffer (e.g., 2.8 mM glucose) for a defined period (e.g., 1 hour).
-
Following pre-incubation, islets are transferred to KRB buffer containing either a basal (e.g., 2.8 mM) or a stimulatory (e.g., 16.7 mM) glucose concentration, with or without the test compound (e.g., AMG 837) at various concentrations.
-
The islets are incubated for a defined period (e.g., 1 hour) at 37°C.
-
At the end of the incubation, the supernatant is collected for insulin measurement.
3. Insulin Measurement and Data Analysis:
-
The concentration of insulin in the supernatant is quantified using an ELISA or radioimmunoassay (RIA).
-
The amount of insulin secreted is normalized to the islet number or total protein content.
-
The fold increase in insulin secretion in the presence of the compound compared to the high glucose control is calculated.
Figure 2: Workflow for GSIS assay in isolated islets.
Discussion on Reproducibility and Comparative Efficacy
The preclinical data for AMG 837's effect on insulin secretion has been largely reproducible across multiple studies. Its characterization as a potent, partial agonist of GPR40 has been consistently reported. The in vitro EC50 values for calcium mobilization are in a similar nanomolar range in various publications, and its ability to potentiate glucose-stimulated insulin secretion in isolated islets is a recurring finding.[1][2][5] In vivo studies in different rodent models of normal and diabetic states have also consistently demonstrated its ability to improve glucose tolerance by enhancing insulin secretion.[1][5]
When compared to other GPR40 agonists, AMG 837's partial agonism distinguishes it from "full agonists" or "AgoPAMs" (Agonist-Positive Allosteric Modulators) like AM-1638. While both classes of compounds potentiate GSIS, full agonists like AM-1638 have been shown to elicit a greater maximal response in insulin secretion in vitro and in vivo.[6][7][8] This suggests that while the effects of AMG 837 are reproducible, its efficacy may be lower than that of full GPR40 agonists. The choice between a partial and a full agonist for therapeutic development involves a complex consideration of efficacy and potential for adverse effects. Notably, the clinical development of some GPR40 agonists, such as TAK-875, was halted due to safety concerns, highlighting the importance of thorough preclinical and clinical evaluation.[3] Phase 1 clinical trials with AMG 837 in healthy volunteers did not show an effect on glucose or insulin levels, which is consistent with its glucose-dependent mechanism of action.[9]
References
- 1. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 2. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. journals.plos.org [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of AM-1638: A Potent and Orally Bioavailable GPR40/FFA1 Full Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of AM-1638: A Potent and Orally Bioavailable GPR40/FFA1 Full Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
AMG 837 Calcium Hydrate: A Comparative Guide for GPR40 Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of AMG 837 calcium hydrate (B1144303) with other tool compounds for G protein-coupled receptor 40 (GPR40) research, supported by experimental data.
AMG 837 is a potent and orally bioavailable partial agonist of GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] It has been extensively used as a tool compound to investigate the role of GPR40 in glucose-stimulated insulin (B600854) secretion (GSIS) and its potential as a therapeutic target for type 2 diabetes.[3][4] This guide will compare AMG 837 with other notable GPR40 agonists, presenting key performance data in a structured format, detailing experimental methodologies, and illustrating relevant biological pathways and workflows.
Comparative Analysis of GPR40 Agonists
The selection of an appropriate tool compound is critical for robust and reproducible research. The following tables summarize the quantitative data for AMG 837 and other commonly used GPR40 agonists, including the full agonists AM-1638 and the former clinical candidate TAK-875, as well as the selective agonist GW-9508.
Table 1: In Vitro Potency and Efficacy of GPR40 Agonists
| Compound | Target | Assay Type | Cell Line | Potency (EC50) | Efficacy | Reference(s) |
| AMG 837 | Human GPR40 | Calcium Flux | CHO | 120 nM | Partial Agonist | [5] |
| Human GPR40 | Calcium Flux | CHO | 13.5 nM | Partial Agonist | [6] | |
| Human GPR40 | Inositol (B14025) Phosphate | A9 | 7.8 nM | Partial Agonist | [3] | |
| Human GPR40 | GTPγS Binding | A9 | 1.5 nM | Partial Agonist | [7] | |
| AM-1638 | Human GPR40 | Calcium Flux | CHO | 160 nM | Full Agonist | [3] |
| Mouse GPR40 | Insulin Secretion | Isolated Islets | 990 nM | Full Agonist | [5] | |
| TAK-875 | Human GPR40 | Inositol Phosphate | CHO | 72 nM | Partial Agonist | [8] |
| GW-9508 | Human GPR40 | Calcium Mobilization | HEK293 | 47.8 nM | Agonist | [9] |
| Human GPR40 | Insulin Secretion | MIN6 | pEC50 = 6.14 | Agonist |
Table 2: In Vivo Effects of GPR40 Agonists
| Compound | Animal Model | Dosing | Key Findings | Reference(s) |
| AMG 837 | Zucker Fatty Rats | 0.03-0.3 mg/kg (oral) | Improved glucose tolerance and increased insulin secretion. | [3][10] |
| AM-1638 | Diet-Induced Obese Mice | 100 mg/kg (oral) | Superior improvement in glucose tolerance compared to AMG 837. | [5][11] |
| TAK-875 | Zucker Diabetic Fatty Rats | 10 mg/kg (oral) | Increased plasma insulin levels. | [8] |
| Wistar Fatty Rats | - | Potent plasma glucose-lowering and insulinotropic action. | [12] | |
| GW-9508 | High-Cholesterol Diet Mice | 100 mg/kg/day | Decreased hepatic lipid accumulation. | [9] |
GPR40 Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and the experimental setups, the following diagrams illustrate the GPR40 signaling cascade and a typical workflow for evaluating GPR40 agonists.
Caption: GPR40 signaling pathway in pancreatic β-cells.
Caption: Typical workflow for GPR40 agonist screening.
Experimental Protocols
Detailed below are generalized protocols for key experiments cited in the comparison of GPR40 agonists. These should be optimized for specific cell lines and experimental conditions.
Calcium Flux Assay
This assay measures the increase in intracellular calcium concentration upon GPR40 activation.
-
Cell Preparation: Seed cells stably expressing GPR40 (e.g., CHO or HEK293) into 96- or 384-well black, clear-bottom plates and culture overnight.
-
Dye Loading: Remove culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Incubate for 1-2 hours at 37°C.
-
Compound Preparation: Prepare serial dilutions of the test compounds (e.g., AMG 837) in the assay buffer.
-
Measurement: Use a fluorescence plate reader (e.g., FLIPR) to measure the baseline fluorescence, then add the compounds to the wells and continue to monitor the fluorescence signal over time.
-
Data Analysis: The increase in fluorescence intensity reflects the change in intracellular calcium. Calculate EC50 values from the dose-response curves.
Inositol Phosphate (IP) Accumulation Assay
This assay quantifies the accumulation of inositol phosphates, a downstream second messenger of Gq-coupled receptor activation.
-
Cell Labeling: Plate GPR40-expressing cells and label them overnight with myo-[³H]inositol in inositol-free medium.
-
Compound Treatment: Wash the cells and pre-incubate with a buffer containing LiCl (to inhibit IP1 degradation) for 15-30 minutes. Add the test compounds and incubate for a specified time (e.g., 30-60 minutes).
-
Extraction: Terminate the reaction by adding a cold acid solution (e.g., perchloric acid or trichloroacetic acid).
-
Purification: Separate the inositol phosphates from the cell lysate using anion-exchange chromatography columns.
-
Quantification: Measure the radioactivity of the eluted fractions using a scintillation counter.
-
Data Analysis: Determine the amount of [³H]inositol phosphates produced and plot against compound concentration to determine EC50 values.
GTPγS Binding Assay
This assay directly measures the activation of G proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Membrane Preparation: Prepare cell membranes from cells overexpressing GPR40.
-
Assay Setup: In a 96-well plate, combine the cell membranes, GDP, and varying concentrations of the test compound in an assay buffer.
-
Reaction Initiation: Add [³⁵S]GTPγS to initiate the binding reaction and incubate at 30°C for a defined period.
-
Termination and Filtration: Stop the reaction by rapid filtration through a filter plate, which traps the membranes with bound [³⁵S]GTPγS.
-
Detection: Wash the filter plate to remove unbound [³⁵S]GTPγS, dry the plate, add scintillation cocktail, and measure the radioactivity.
-
Data Analysis: Subtract non-specific binding (measured in the presence of excess unlabeled GTPγS) and plot the specific binding against the compound concentration to determine EC50 and Emax values.
Glucose-Stimulated Insulin Secretion (GSIS) Assay from Isolated Islets
This ex vivo assay assesses the ability of a compound to potentiate insulin secretion in response to glucose.
-
Islet Isolation: Isolate pancreatic islets from rodents using collagenase digestion followed by density gradient centrifugation.
-
Islet Culture: Culture the isolated islets overnight to allow for recovery.
-
Pre-incubation: Pre-incubate the islets in a low-glucose buffer (e.g., 2.8 mM glucose) for 1-2 hours.
-
Stimulation: Incubate groups of islets with low glucose, high glucose (e.g., 16.7 mM), and high glucose plus different concentrations of the test compound for a defined period (e.g., 1 hour).
-
Supernatant Collection: Collect the supernatant to measure secreted insulin.
-
Insulin Measurement: Quantify the insulin concentration in the supernatant using an ELISA or radioimmunoassay.
-
Data Analysis: Normalize the secreted insulin to the total insulin content or DNA content of the islets and compare the effects of the test compound at high glucose to the control conditions.
References
- 1. medkoo.com [medkoo.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
- 6. GPR40-induced insulin secretion by the novel agonist TAK-875: first clinical findings in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of AM-1638: A Potent and Orally Bioavailable GPR40/FFA1 Full Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to FFA1/GPR40 Activation: Evaluating Alternatives to AMG 837
For researchers, scientists, and drug development professionals investigating the therapeutic potential of Free Fatty Acid Receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40), a crucial step is the selection of appropriate chemical tools to probe receptor activation. AMG 837, a well-characterized partial agonist, has been instrumental in these studies. However, a range of alternative compounds with distinct pharmacological profiles now offers expanded opportunities for a more nuanced understanding of FFA1 signaling and its physiological consequences. This guide provides a comprehensive comparison of key alternatives to AMG 837, supported by experimental data and detailed protocols to facilitate informed decision-making in your research.
Free Fatty Acid Receptor 1 (FFA1) is a G protein-coupled receptor that is predominantly expressed in pancreatic β-cells and enteroendocrine cells.[1] Its activation by medium and long-chain free fatty acids potentiates glucose-stimulated insulin (B600854) secretion (GSIS), making it an attractive therapeutic target for type 2 diabetes.[2][3] While the partial agonist AMG 837 has been a valuable tool, the development of full agonists and other partial agonists has broadened the landscape for studying FFA1 activation. These alternatives differ in their efficacy, potency, and potential to engage different signaling pathways, offering unique advantages for specific research questions.
This guide will compare AMG 837 with several key alternative FFA1 agonists:
-
Full Agonists: AM-1638 and AM-5262
-
Partial Agonists: Fasiglifam (TAK-875) and GW-9508
We will delve into their comparative pharmacology, present detailed experimental protocols for their characterization, and visualize the key signaling pathways involved in FFA1 activation.
Comparative Pharmacology of FFA1 Agonists
The pharmacological distinction between partial and full agonists is critical for interpreting experimental outcomes. Partial agonists like AMG 837, TAK-875, and GW-9508 bind to the receptor and induce a response, but not to the maximal extent that the receptor is capable of.[1][4][5] In contrast, full agonists such as AM-1638 and AM-5262 can elicit the maximum possible response from the receptor.[6][7][8][9] This difference in efficacy can translate to distinct physiological effects. For instance, some full agonists have been shown to engage both the insulinogenic and incretinogenic axes, while partial agonists may primarily act on insulin secretion.[1]
The following tables summarize the in vitro potency and efficacy of AMG 837 and its alternatives across various functional assays.
Table 1: Potency (EC50) of FFA1 Agonists in In Vitro Functional Assays
| Compound | Assay Type | Species/Cell Line | EC50 (nM) | Reference(s) |
| AMG 837 | Calcium Mobilization | Human (CHO cells) | 13.5 | [10] |
| Mouse (CHO cells) | 22.6 | [10] | ||
| Rat (CHO cells) | 31.7 | [10] | ||
| IP Accumulation | A9_GPR40 cells | 7.8 | [11] | |
| Insulin Secretion | Mouse Islets | 142 | [11][12] | |
| AM-1638 | Calcium Mobilization | Human (CHO cells) | 7.1 - 160 | [6][7][8] |
| Insulin Secretion | Mouse Islets | ~1000 | [1] | |
| AM-5262 | Aequorin Bioluminescence | Human (CHO cells) | 81 | [13][14][15] |
| Fasiglifam (TAK-875) | Calcium Mobilization | Human (CHO cells) | 14 - 29.6 | [16] |
| IP Accumulation | Human (CHO-hGPR40) | 72 | [17][18] | |
| GW-9508 | Calcium Mobilization | Human (HEK293 cells) | 47.8 | [19] |
| Human (CHO cells) | 13 | [20] | ||
| Rat (CHO cells) | 99 | [20] | ||
| Insulin Secretion | MIN6 cells | ~724 (pEC50 = 6.14) |
Table 2: Efficacy (Emax) of FFA1 Agonists
| Compound | Agonist Type | Emax (relative to endogenous ligand or full agonist) | Reference(s) |
| AMG 837 | Partial | ~29% in Calcium Flux (compared to natural ligands) | [1] |
| AM-1638 | Full | 110-182% (compared to γ-linolenic acid) | [6] |
| AM-5262 | Full | Not explicitly stated, but described as a full agonist. | [9][13] |
| Fasiglifam (TAK-875) | Partial | Lower than γ-linolenic acid in mouse FFA1 expressing cells. | [5] |
| GW-9508 | Partial | Not explicitly quantified in the provided search results. |
Experimental Protocols
To aid in the replication and validation of findings, detailed methodologies for key in vitro assays are provided below.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon FFA1 activation, a hallmark of Gq-coupled receptor signaling.
Protocol:
-
Cell Culture and Plating:
-
Culture HEK293T or CHO cells stably or transiently expressing the human FFA1 receptor.
-
Seed the cells into 96-well or 384-well black-walled, clear-bottom plates and culture overnight.[21]
-
-
Dye Loading:
-
Compound Preparation and Addition:
-
Prepare serial dilutions of the test compounds (AMG 837 and alternatives) in an appropriate assay buffer.
-
-
Signal Detection:
-
Data Analysis:
-
The change in fluorescence intensity is proportional to the increase in intracellular calcium.
-
Plot the peak fluorescence response against the compound concentration to generate a dose-response curve and calculate the EC50 value.[23]
-
Inositol (B14025) Phosphate (IP) Accumulation Assay
This assay quantifies the accumulation of inositol phosphates, a downstream product of phospholipase C (PLC) activation, providing another measure of Gq pathway engagement.
Protocol:
-
Cell Culture and Labeling:
-
Culture cells expressing FFA1 (e.g., A9_GPR40 cells) in an appropriate medium.
-
Label the cells by incubating them overnight with myo-[³H]inositol in an inositol-free medium.
-
-
Compound Treatment:
-
Wash the cells to remove unincorporated [³H]inositol.
-
Add an assay buffer containing LiCl (to inhibit inositol monophosphatase) and the test compounds.
-
Incubate for a defined period (e.g., 60 minutes) at 37°C.
-
-
IP Extraction and Quantification:
-
Lyse the cells and stop the reaction.
-
Separate the accumulated [³H]inositol phosphates from free [³H]inositol using anion-exchange chromatography.
-
Quantify the radioactivity of the eluted [³H]inositol phosphates using a scintillation counter.
-
-
Data Analysis:
-
Normalize the data and plot the radioactive counts against the compound concentration to determine the EC50.
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay from Isolated Islets
This ex vivo assay directly measures the primary physiological endpoint of FFA1 activation in pancreatic β-cells.
Protocol:
-
Islet Isolation:
-
Islet Culture and Pre-incubation:
-
GSIS Assay:
-
Incubate groups of islets with low glucose (e.g., 2.8 mM) or high glucose (e.g., 16.7 mM) KRBH buffer in the presence or absence of the test compounds for a defined period (e.g., 60 minutes).[27]
-
-
Insulin Measurement:
-
Collect the supernatant from each well.
-
Measure the insulin concentration in the supernatant using an ELISA or radioimmunoassay.
-
-
Data Analysis:
-
Normalize the insulin secretion to the islet number or DNA content.
-
Plot the fold-increase in insulin secretion at high glucose in the presence of the compound compared to high glucose alone against the compound concentration to determine the EC50.
-
FFA1 Signaling Pathways and Experimental Workflow
FFA1 activation initiates a cascade of intracellular events. The diagrams below illustrate the primary signaling pathway and a general workflow for characterizing FFA1 agonists.
References
- 1. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
- 2. A protocol for studying glucose homeostasis and islet function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. abmole.com [abmole.com]
- 8. AM-1638 |CAS:1142214-62-7 Probechem Biochemicals [probechem.com]
- 9. medkoo.com [medkoo.com]
- 10. journals.plos.org [journals.plos.org]
- 11. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. abmole.com [abmole.com]
- 16. selleckchem.com [selleckchem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Fasiglifam | GPR | TargetMol [targetmol.com]
- 19. caymanchem.com [caymanchem.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 2.4. In vitro FFA1 activation assay [bio-protocol.org]
- 23. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Islet Glucose Stimulated Insulin Secretion (GSIS) Assay [bio-protocol.org]
- 25. Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets [protocols.io]
- 26. researchgate.net [researchgate.net]
- 27. surgery.wisc.edu [surgery.wisc.edu]
In vivo validation of AMG 837's anti-diabetic effects
An In Vivo Comparative Guide to the Anti-Diabetic Effects of AMG 837
This guide provides a comparative analysis of the in vivo anti-diabetic properties of AMG 837, a partial agonist of the G protein-coupled receptor 40 (GPR40/FFA1). Its performance is evaluated against alternative GPR40 agonists and agonists for the related receptor, GPR120, with supporting data from preclinical rodent models. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to GPR40 and GPR120 Agonism
G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is highly expressed in pancreatic β-cells.[1][2] Its activation by fatty acids or synthetic agonists potentiates glucose-stimulated insulin (B600854) secretion (GSIS), making it a key target for type 2 diabetes treatment.[3][4] AMG 837 is a novel, potent partial GPR40 agonist that has demonstrated efficacy in lowering glucose levels in rodent models.[4][5]
G protein-coupled receptor 120 (GPR120), or FFAR4, is another receptor activated by long-chain fatty acids that plays a crucial role in metabolism.[6][7] Its activation in enteroendocrine cells stimulates the release of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that enhances insulin secretion.[6][8] GPR120 agonism is also associated with anti-inflammatory effects.[9][10]
This guide compares AMG 837 with full GPR40 agonists, such as AM-1638, and selective GPR120 agonists, like TUG-891, to provide a comprehensive overview of their distinct mechanisms and therapeutic potential.
Comparative Efficacy of GPR40 and GPR120 Agonists
The following tables summarize the quantitative data from in vivo studies, primarily focusing on glucose tolerance tests, a key indicator of anti-diabetic efficacy.
Table 1: In Vivo Efficacy of AMG 837 (Partial GPR40 Agonist)
| Animal Model | Test | Dosing | Route | Key Finding (Glucose AUC Reduction) | Reference |
| Zucker Fatty Rat | IPGTT (Acute) | 0.03 mg/kg | Oral | 17% | [4] |
| 0.1 mg/kg | Oral | 34% (p<0.001) | [4] | ||
| 0.3 mg/kg | Oral | 39% (p<0.001) | [4] | ||
| Zucker Fatty Rat | IPGTT (Chronic, 21 days) | 0.03 mg/kg (daily) | Oral | 7% | [3] |
| 0.1 mg/kg (daily) | Oral | 15% (p<0.05) | [3] | ||
| 0.3 mg/kg (daily) | Oral | 25% (p<0.001) | [3] |
Table 2: Comparative In Vivo Efficacy of AM-1638 (Full GPR40 Agonist) vs. AMG 837
| Animal Model | Compound | Test | Dosing | Route | Key Finding (Glucose AUC Reduction) | Reference |
| High-Fat Diet/STZ Type 2 Diabetic Mice | AMG 837 | OGTT | 100 mg/kg | Oral | 19% | [11] |
| AM-1638 | OGTT | 10 mg/kg | Oral | 15% | [11] | |
| 30 mg/kg | Oral | 23% | [11] | |||
| 60 mg/kg | Oral | 35% | [11] | |||
| 100 mg/kg | Oral | 48% | [11] |
Table 3: In Vivo Efficacy of TUG-891 (Selective GPR120 Agonist)
| Animal Model | Compound | Test | Dosing | Route | Key Finding | Reference |
| Normal C57BL/6 Mice | TUG-891 | OGTT | 3-100 mg/kg | Oral | Improved glucose tolerance | [7] |
| Healthy Mice | TUG-891 | N/A | N/A | N/A | Did not significantly improve glucose homeostasis in an OGTT, unlike dual agonists | [8] |
Signaling Pathways and Mechanisms of Action
GPR40 and GPR120 agonists lower blood glucose through distinct, yet complementary, signaling pathways.
Partial agonists like AMG 837 primarily act on GPR40 in pancreatic β-cells to enhance insulin secretion in a glucose-dependent manner.[11] Full agonists such as AM-1638 engage this pathway more robustly and also activate GPR40 on enteroendocrine cells, stimulating GLP-1 secretion, which further augments insulin release (the "incretin effect").[11]
GPR120 agonists primarily function by stimulating GLP-1 secretion from the gut, which indirectly enhances pancreatic insulin secretion.[6] They also mediate potent anti-inflammatory effects through a β-arrestin-2 dependent pathway, which can improve systemic insulin sensitivity.[10]
Experimental Protocols
The data presented in this guide were primarily generated using oral or intraperitoneal glucose tolerance tests in rodent models of diabetes or obesity.
Oral/Intraperitoneal Glucose Tolerance Test (OGTT/IPGTT) Protocol
This protocol outlines the general procedure for assessing the effect of a compound on glucose homeostasis.
-
Animal Acclimation and Fasting:
-
Animals (e.g., Zucker fatty rats or high-fat diet-fed mice) are housed under standard conditions.
-
Prior to the test, animals are fasted for a specified period (typically 6-12 hours) with free access to water.
-
-
Compound Administration:
-
Baseline Blood Glucose:
-
A baseline blood sample (t=0) is taken from the tail vein to measure initial glucose levels.
-
-
Glucose Challenge:
-
Post-Challenge Blood Sampling:
-
Blood samples are collected at multiple time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Blood glucose concentrations are measured using a standard glucometer.
-
-
Data Analysis:
-
The Area Under the Curve (AUC) for blood glucose is calculated for the entire test period (e.g., 0-120 min).
-
The percentage reduction in glucose AUC for the compound-treated group is calculated relative to the vehicle-treated group.
-
Plasma insulin levels may also be measured at various time points to assess the compound's effect on insulin secretion.[4]
-
Conclusion
-
AMG 837 is an effective partial GPR40 agonist that improves glucose tolerance in vivo by directly enhancing glucose-stimulated insulin secretion from pancreatic β-cells.[3][4] Its efficacy is dose-dependent and sustained after chronic administration.[3]
-
Full GPR40 agonists , like AM-1638 , demonstrate superior glucose-lowering efficacy compared to partial agonists at similar doses.[11] This enhanced effect is attributed to a dual mechanism involving both direct stimulation of insulin secretion and indirect potentiation via the GLP-1 incretin axis.[11]
-
GPR120 agonists , such as TUG-891 , represent an alternative therapeutic strategy. Their primary anti-diabetic effects are mediated indirectly through GLP-1 secretion and by exerting systemic anti-inflammatory effects, which can improve insulin sensitivity.[6][7][10]
The choice between these agonist classes depends on the desired therapeutic profile. While full GPR40 agonists may offer greater potency, the nuanced activities of partial GPR40 agonists or the anti-inflammatory benefits of GPR120 agonists may be advantageous in specific clinical contexts. This guide provides the foundational data and protocols to aid researchers in designing and interpreting further in vivo validation studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. mdpi.com [mdpi.com]
- 8. iris.unina.it [iris.unina.it]
- 9. GPR120 agonists for the treatment of diabetes: a patent review (2014 present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
A Comparative Analysis of GPR40 Agonists in Preclinical Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of key GPR40 agonists. It includes supporting experimental data, detailed methodologies for critical experiments, and visualizations of key biological pathways and workflows.
G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a promising therapeutic target for type 2 diabetes.[1][2] Its activation by free fatty acids and synthetic agonists potentiates glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells.[1][2] This glucose-dependent mechanism of action offers a potential advantage over other insulin secretagogues by minimizing the risk of hypoglycemia.[3] Numerous GPR40 agonists have been developed and evaluated in preclinical models, each with distinct pharmacological profiles. This guide offers a comparative analysis of some of the most studied GPR40 agonists to aid in the selection and development of future candidates.
Comparative Preclinical Data of GPR40 Agonists
The following tables summarize the in vitro potency, in vivo efficacy, and pharmacokinetic properties of several key GPR40 agonists from preclinical studies.
Table 1: In Vitro Potency of GPR40 Agonists
| Compound | Target | Assay | Species | Potency (EC50/IC50/Ki) | Reference |
| Fasiglifam (TAK-875) | GPR40 | Calcium Flux | Human | Partial Agonist | [4] |
| GPR40 | β-Arrestin Recruitment | Human | More effective than FFAs | [5][6] | |
| LY2881835 | GPR40 | Calcium Flux (FLIPR) | Human | 164 nM (Partial Agonist) | [4] |
| GPR40 | β-Arrestin Recruitment | Human | Potent Full Agonist | [4] | |
| GPR40 | Binding Affinity (Ki) | Human | 4.7 nM | [4] | |
| AM-1638 | GPR40 | cAMP Stimulation | Human | 160 nM | [7] |
| GPR40 | IP3 Accumulation | Human | Lower potency than cAMP | [7] | |
| MK-8666 | GPR40 | Not Specified | Not Specified | Partial Agonist | [3] |
| AP1 & AP3 | GPR40 | Not Specified | Not Specified | Ago-PAMs | [3] |
Table 2: In Vivo Efficacy of GPR40 Agonists in Rodent Models
| Compound | Model | Species | Dose | Effect | Reference |
| Fasiglifam (TAK-875) | Zucker fa/fa rats | Rat | Not Specified | Glucose lowering | [8] |
| LY2881835 | Oral Glucose Tolerance Test (OGTT) | Mouse | 0.3-10 mg/kg | Dose-dependent enhancement of insulin secretion | [4] |
| Intraperitoneal Glucose Tolerance Test (IPGTT) | Mouse | ED90 = 0.58 mg/kg | Robust glucose lowering | [8] | |
| LY2922083 | IPGTT | Mouse | ED90 = 3.67 mg/kg | Glucose lowering | [8] |
| LY2922470 | IPGTT | Mouse | ED90 = 5.6 mg/kg | Glucose lowering | [8] |
| AM-1638 | Not Specified | Rodent | Not Specified | Dramatic improvement in glucose control | [8] |
| MK-2305 | Not Specified | Not Specified | Not Specified | Increased plasma GLP-1 | [7] |
Table 3: Preclinical Pharmacokinetic (PK) Profiles of GPR40 Agonists
| Compound | Species | Administration | Key PK Parameters | Reference |
| Fasiglifam (TAK-875) | Healthy Volunteers | Single Oral Dose | Well-tolerated, characterized PK/PD | [8] |
| LY2881835, LY2922083, LY2922470 | Not Specified | Not Specified | Designed for once-daily oral treatment | [8] |
Key Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate GPR40 agonists, the following diagrams illustrate the primary signaling cascade and a typical experimental workflow.
Caption: GPR40 Signaling Pathway.
The binding of an agonist to GPR40 primarily activates the Gαq pathway, leading to increased intracellular calcium and diacylglycerol, which collectively trigger insulin secretion.[9] Some agonists, known as ago-allosteric modulators (AgoPAMs), can also engage the Gαs pathway, leading to cAMP production and further potentiation of insulin release.[7][9]
Caption: Preclinical Evaluation Workflow for GPR40 Agonists.
The preclinical evaluation of GPR40 agonists typically begins with in vitro assays to determine binding affinity and functional activity, followed by in vivo studies in rodent models to assess pharmacokinetics, efficacy, and safety.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of preclinical data. Below are summaries of key experimental protocols used in the evaluation of GPR40 agonists.
Calcium Flux Assay
This assay measures the increase in intracellular calcium concentration following GPR40 activation.
-
Cell Culture: HEK293 cells stably expressing human GPR40 are cultured in DMEM supplemented with 10% fetal bovine serum, L-glutamine, penicillin/streptomycin, and a selection agent (e.g., G418).
-
Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and cultured overnight.
-
Dye Loading: The culture medium is replaced with an assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA) containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[10] The cells are incubated to allow for dye loading.
-
Compound Addition and Measurement: The plate is placed in a fluorescent imaging plate reader (FLIPR). Test compounds are added to the wells, and the fluorescence intensity is measured kinetically to detect changes in intracellular calcium.[10]
Glucose-Stimulated Insulin Secretion (GSIS) Assay in Isolated Pancreatic Islets
This ex vivo assay directly measures the primary function of GPR40 agonists – the potentiation of insulin secretion in the presence of high glucose.
-
Islet Isolation: Pancreatic islets are isolated from mice or rats by collagenase digestion followed by density gradient centrifugation.
-
Islet Culture: Isolated islets are cultured overnight to allow for recovery.[11][12]
-
Pre-incubation: Islets are pre-incubated in a low-glucose Krebs-Ringer bicarbonate buffer (KRBH).[11][12]
-
Stimulation: The islets are then incubated in KRBH containing either low glucose, high glucose, or high glucose plus the test GPR40 agonist.
-
Insulin Measurement: After the incubation period, the supernatant is collected, and the insulin concentration is measured using an ELISA kit.[13]
β-Arrestin Recruitment Assay
This assay is used to investigate G protein-independent signaling and potential biased agonism of GPR40 ligands.
-
Cell Line: A cell line (e.g., U2OS) is used that co-expresses GPR40 fused to a fragment of an enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary enzyme fragment.
-
Assay Principle: Agonist binding to GPR40 induces the recruitment of β-arrestin, bringing the two enzyme fragments into proximity and forming a functional enzyme.
-
Measurement: The activity of the reconstituted enzyme is measured by adding a chemiluminescent substrate, and the light output is quantified.[14]
Oral Glucose Tolerance Test (OGTT) in Rodent Models of Type 2 Diabetes
The OGTT is a standard in vivo model to assess the glucose-lowering efficacy of antidiabetic drugs.
-
Animal Model: Diet-induced obese (DIO) mice or Zucker diabetic fatty (ZDF) rats are commonly used models of type 2 diabetes.
-
Fasting: Animals are fasted overnight prior to the test.[15]
-
Compound Administration: The GPR40 agonist or vehicle is administered orally.
-
Glucose Challenge: After a set time, a bolus of glucose is administered orally.[15]
-
Blood Glucose Monitoring: Blood samples are collected from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge, and blood glucose levels are measured.[15] The area under the curve (AUC) for glucose is then calculated to assess the overall glucose excursion.[16]
Conclusion
The preclinical data available for various GPR40 agonists highlight the therapeutic potential of this target for type 2 diabetes. While early agonists like Fasiglifam (TAK-875) showed clinical efficacy, development was halted due to safety concerns, underscoring the importance of thorough preclinical safety and mechanistic studies.[2] Newer generations of agonists, such as those from Eli Lilly and Amgen, have demonstrated potent and durable glucose-lowering effects in preclinical models, with some exhibiting biased agonism that may offer an improved therapeutic profile.[7][8] The detailed experimental protocols provided in this guide are essential for the continued investigation and comparison of novel GPR40 agonists, ultimately aiming for the development of a safe and effective therapy for patients with type 2 diabetes.
References
- 1. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GPR40 partial agonists and AgoPAMs: Differentiating effects on glucose and hormonal secretions in the rodent | PLOS One [journals.plos.org]
- 4. A selective GPR40 (FFAR1) agonist LY2881835 provides immediate and durable glucose control in rodent models of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. db.cngb.org [db.cngb.org]
- 6. β-Arrestin Recruitment and Biased Agonism at Free Fatty Acid Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 10. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. surgery.wisc.edu [surgery.wisc.edu]
- 14. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
- 16. meliordiscovery.com [meliordiscovery.com]
GPR40 Agonists in Clinical Development: A Comparative Review
For Researchers, Scientists, and Drug Development Professionals
G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a promising therapeutic target for type 2 diabetes.[1] GPR40 is highly expressed in pancreatic β-cells and enteroendocrine cells, where its activation by free fatty acids potentiates glucose-dependent insulin (B600854) secretion and stimulates the release of incretin (B1656795) hormones.[2][3] This dual mechanism of action offers the potential for effective glycemic control with a reduced risk of hypoglycemia compared to traditional insulin secretagogues.[1][4] This guide provides a comparative review of the clinical trial data for key GPR40 agonists, focusing on their efficacy, safety, and underlying mechanisms.
Mechanism of Action: The GPR40 Signaling Pathway
GPR40 activation initiates a cascade of intracellular events that culminate in enhanced insulin secretion. The primary signaling pathway involves the Gαq protein subunit. Upon agonist binding, GPR40 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from the endoplasmic reticulum, and the subsequent increase in intracellular calcium, along with the activation of Protein Kinase C (PKC) by DAG, promotes the exocytosis of insulin granules.[1]
Interestingly, some synthetic GPR40 agonists have been shown to also engage the Gαs protein subunit, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[5][6] This alternative pathway can also contribute to the stimulation of insulin and incretin hormone secretion. The differential engagement of Gαq and Gαs pathways may account for the varying efficacy and physiological effects observed with different GPR40 agonists.[5][6]
Figure 1: GPR40 Signaling Pathway
Comparative Clinical Trial Data
A number of GPR40 agonists have entered clinical development, with varying degrees of success. The following tables summarize the available quantitative data on the efficacy and safety of prominent GPR40 agonists.
Efficacy Data
| Drug Candidate | Development Status | Key Efficacy Endpoints | Results | Citation(s) |
| Fasiglifam (TAK-875) | Terminated (Phase III) | Change in HbA1c from baseline at 12 weeks | -1.12% | [3] |
| Change in fasting plasma glucose | Statistically significant reduction vs. placebo | [1] | ||
| SCO-267 | Phase II | Incretin Hormone Secretion (single dose in T2D patients) | GLP-1: 3-5 fold increaseGIP: 30% increasePYY: 70% increase | [3][6] |
| Glucose Excursion in OGTT | Robustly suppressed | [3][6] | ||
| AMG-837 | Preclinical/Early Clinical | Glucose tolerance in Zucker fatty rats (21-day daily dosing) | Improved glucose tolerance | [7][8] |
| Insulin Secretion | Stimulated glucose-dependent insulin secretion | [7][8] | ||
| LY2922470 | Early Clinical | Glucose-lowering therapy in T2DM subjects | Provided proof of concept | [9][10] |
Safety and Tolerability Data
| Drug Candidate | Key Safety Findings | Details | Citation(s) |
| Fasiglifam (TAK-875) | Liver Toxicity | Development terminated due to concerns about liver safety. Increased incidence of ALT elevation >3x ULN (2.7% of patients in Phase II/III trials). | [3] |
| SCO-267 | Generally Safe and Well-Tolerated | No severe treatment-emergent adverse events reported in Phase I studies. No reported β-cell toxicity in preclinical and early clinical studies. | [3] |
| AMG-837 | Discontinued | Phase 1 clinical trials were discontinued, likely due to toxicity concerns. | [11] |
| LY2881835, LY2922083, LY2922470 | No Dose-Limiting Adverse Events in Early Trials | Single and multiple ascending dose studies in humans showed no dose-limiting adverse events. | [12] |
Experimental Protocols
The clinical evaluation of GPR40 agonists involves a series of standardized experiments to assess their efficacy and safety.
Oral Glucose Tolerance Test (OGTT)
The OGTT is a fundamental procedure to evaluate a drug's effect on glucose metabolism. A typical protocol involves:
-
Patient Preparation: Patients are required to fast overnight (at least 8 hours).[13] For several days prior to the test, they consume a diet with adequate carbohydrate content (e.g., ≥150 g/day ).[3]
-
Baseline Measurement: A fasting blood sample is collected to determine baseline plasma glucose and insulin levels.[13][[“]]
-
Glucose Administration: The patient ingests a standardized glucose solution, typically containing 75 grams of glucose, within a 5-minute timeframe.[3][13][[“]]
-
Post-Load Blood Sampling: Blood samples are collected at specific intervals, commonly 30, 60, and 120 minutes after the glucose load, to measure plasma glucose and insulin concentrations.[[“]]
Figure 2: Oral Glucose Tolerance Test Workflow
Measurement of Incretin Hormones (GLP-1 and GIP)
Accurate measurement of GLP-1 and GIP is crucial for evaluating the full therapeutic potential of GPR40 agonists. The following considerations are important:
-
Sample Collection: Blood should be collected in tubes containing a DPP-4 inhibitor to prevent the degradation of active GLP-1 and GIP.[15] P800 tubes, which contain a cocktail of protease inhibitors, are also commonly used.[15]
-
Sample Processing: Plasma should be separated promptly by centrifugation at low temperatures and stored at -80°C until analysis.[15]
-
Assay Methods: Validated sandwich enzyme-linked immunosorbent assays (ELISAs) or radioimmunoassays (RIAs) are the standard methods for quantifying plasma concentrations of GLP-1 and GIP.[2][15]
Liver Function Monitoring
Given the liver safety concerns observed with Fasiglifam, rigorous monitoring of liver function is a critical component of clinical trials for GPR40 agonists.
-
Standard Liver Function Tests (LFTs): A panel of LFTs is routinely measured, including:
-
Monitoring Frequency: LFTs are typically monitored at baseline and then at regular intervals (e.g., every 4 weeks) throughout the study.[8]
-
Criteria for Concern: Elevations in ALT greater than three times the upper limit of normal (>3x ULN) are considered a signal of potential liver injury and require close follow-up.[8]
Conclusion
GPR40 agonists represent a promising therapeutic class for the management of type 2 diabetes, offering the potential for robust glycemic control with a low risk of hypoglycemia. However, the clinical development of these agents has been challenging, as exemplified by the liver safety issues that led to the termination of the Fasiglifam program. Newer generation GPR40 agonists, such as SCO-267, appear to have a more favorable safety profile in early trials and may offer additional benefits through the stimulation of incretin hormone secretion. Continued research and carefully designed clinical trials will be essential to fully elucidate the therapeutic potential and long-term safety of this class of drugs. The detailed understanding of the GPR40 signaling pathway and the application of rigorous experimental protocols will be paramount in the successful development of future GPR40-targeted therapies.
References
- 1. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of the incretin hormones: glucagon-like peptide-1 and glucose-dependent insulinotropic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucose Tolerance Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Gq and Gs signaling acting in synergy to control GLP-1 secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 7. journals.plos.org [journals.plos.org]
- 8. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. crispr-casx.com [crispr-casx.com]
- 13. testmenu.com [testmenu.com]
- 14. consensus.app [consensus.app]
- 15. Preanalytical impact on the accuracy of measurements of glucagon, GLP-1 and GIP in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Liver Function Tests - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 18. Liver function tests - Mayo Clinic [mayoclinic.org]
Safety Operating Guide
Navigating the Disposal of AMG 837 Calcium Hydrate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling AMG 837 calcium hydrate (B1144303), a potent GPR40 agonist, understanding the proper disposal procedures is paramount to ensuring laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to address specific procedural questions.
Core Disposal and Safety Procedures
According to the Safety Data Sheet (SDS) for AMG 837 calcium hydrate, the compound is not classified as a hazardous substance or mixture.[1] However, it is crucial to handle it with care, adhering to standard laboratory safety protocols.
Personal Protective Equipment (PPE): Before handling this compound, ensure the following personal protective equipment is used:
-
Eye protection (safety glasses or goggles)
-
Chemically resistant gloves
-
Laboratory coat
Spill Management: In the event of a spill, avoid dust and aerosol formation.[1] Absorb solutions with a finely-powdered liquid-binding material such as diatomite or universal binders. Decontaminate the affected surfaces and equipment by scrubbing with alcohol. All contaminated materials must be collected and disposed of in accordance with local, state, and federal regulations.[1] Keep the product away from drains and water courses.[1]
Disposal of Unused Material and Contaminated Packaging: The primary directive for the disposal of this compound is to adhere to all prevailing country, federal, state, and local regulations.[1] This involves treating the substance and its contaminated packaging as chemical waste and following the specific guidelines set forth by your institution and local waste management authorities.
Quantitative Data for Disposal
At present, there is no specific quantitative data available in the provided safety data sheet regarding disposal concentration limits or other numerical thresholds for this compound.
| Data Point | Value |
| Concentration Limits for Disposal | No data available |
| pH Restrictions for Disposal | No data available |
| Specific Gravity | No data available |
Experimental Protocols for Disposal
Specific experimental protocols for the disposal of this compound are not detailed in the available safety documentation. The recommended procedure is to follow the general guidelines for chemical waste disposal as mandated by regulatory bodies. This typically involves:
-
Segregation: Keep this compound waste separate from other chemical waste streams unless compatibility is confirmed.
-
Labeling: Clearly label the waste container with the chemical name ("this compound") and any other required hazard information.
-
Containment: Store the waste in a designated, well-ventilated, and secure area in a sealed, chemically compatible container.
-
Handover: Transfer the waste to the institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor for final disposal.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
